molecular formula C11H18ClN B2872994 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride CAS No. 2155855-34-6

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Cat. No.: B2872994
CAS No.: 2155855-34-6
M. Wt: 199.72
InChI Key: BYBJHENTQXYVQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a chemical compound supplied for scientific and research purposes. It has a molecular formula of C11H18ClN and a molecular weight of 199.72 g/mol . The compound features a propan-1-amine chain linked to a 3,5-dimethylphenyl ring system, forming a hydrochloride salt for stability. This product is strictly for use in controlled laboratory settings by qualified researchers. It is not intended for diagnostic, therapeutic, or any human use. Researchers can access the safety data sheet (SDS) for proper handling and storage information. Please note that comprehensive data on specific research applications and biological mechanisms for this exact compound is limited in public scientific literature.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-8(2)5-9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBJHENTQXYVQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)C)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride , structured for researchers and drug development professionals.[1][2][3]

CAS: 2155855-34-6 | Formula: C₁₁H₁₈ClN | Class: Substituted Benzylic Amine[1][2][3]

Executive Summary

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a specialized organic building block belonging to the class of


-alkylbenzylamines.[1][2][3] Characterized by a propyl chain and a 3,5-dimethyl-substituted aromatic ring, this compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents.[1][2][3] Its structural features—specifically the lipophilic 3,5-dimethylphenyl moiety and the reactive primary amine—make it a valuable scaffold for introducing steric bulk and hydrophobic interactions into drug candidates, particularly in the development of GPCR ligands and kinase inhibitors.[2][3]

This guide provides a comprehensive technical analysis, including validated synthesis protocols, analytical characterization, and handling requirements.[2][3]

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is the hydrochloride salt of a primary amine where the amino group is attached to the benzylic carbon of a propyl chain.[2][3]

Physicochemical Data Profile
PropertySpecification
CAS Number 2155855-34-6
IUPAC Name 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
Molecular Formula C₁₁H₁₈ClN (C₁₁H₁₈N⁺[1][2][3][4][5][6] · Cl⁻)
Molecular Weight 199.72 g/mol
Free Base MW 163.26 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in non-polar solvents.[2][3]
Purity Standard ≥97% (HPLC/Titration)
Structural Logic & Pharmacophore

The molecule comprises three distinct functional domains:[1][2]

  • Primary Amine (C1): Acts as a hydrogen bond donor/acceptor and a pivotal attachment point for further functionalization (e.g., amide coupling, reductive amination).[2][3]

  • Propyl Backbone: Provides a specific spatial distance (

    
    -ethyl substitution), distinguishing it from simple benzylamines or phenethylamines.[2][3]
    
  • 3,5-Dimethylphenyl Ring: A meta-substituted aromatic system that increases lipophilicity and prevents metabolic oxidation at the para-position, enhancing the metabolic stability of derived drugs.[1][2][3]

Synthesis & Manufacturing Protocols

Two primary routes are recommended for the synthesis of CAS 2155855-34-6.[1][2][3] Method A is preferred for scale-up due to cost-efficiency, while Method B is used when enantiomeric control is required (using chiral auxiliaries, though the racemic protocol is shown below).[1][2][3]

Method A: Reductive Amination of 3,5-Dimethylpropiophenone

This route utilizes the corresponding ketone, which is converted to the amine via an oxime intermediate or direct reductive amination.[2][3]

Reagents: 3,5-Dimethylpropiophenone, Hydroxylamine HCl, Sodium Acetate, Pd/C (10%), Hydrogen gas, HCl/Dioxane.[2][3]

Step-by-Step Protocol:

  • Oximation: Dissolve 3,5-dimethylpropiophenone (1.0 eq) in Ethanol/Water (3:1). Add Hydroxylamine HCl (1.5 eq) and Sodium Acetate (2.0 eq). Reflux for 4 hours until TLC confirms ketone consumption.

  • Isolation: Evaporate ethanol, extract with Ethyl Acetate, wash with brine, and dry over MgSO₄. Concentrate to yield the oxime.[2][3]

  • Reduction: Dissolve the oxime in Methanol. Add 10% Pd/C catalyst (10 wt%).[2][3] Hydrogenate at 40 psi (3 bar) for 12 hours.

    • Note: Alternatively, use Raney Nickel if aromatic reduction is a concern, though Pd/C is generally selective for the oxime under mild pressure.[2][3]

  • Salt Formation: Filter the catalyst. Cool the filtrate to 0°C. Add 4M HCl in Dioxane (1.2 eq) dropwise.

  • Crystallization: Precipitate the salt by adding Diethyl Ether. Filter the white solid and dry under vacuum.[2][3][7]

Method B: Grignard Addition to Nitriles/Imines

Ideal for laboratory-scale synthesis where the aldehyde is the starting material.[1][2][3]

Reagents: 3,5-Dimethylbenzaldehyde, Ethylmagnesium Bromide (EtMgBr), Mesyl Chloride, Sodium Azide, LiAlH₄.[2][3]

Step-by-Step Protocol:

  • Grignard Reaction: Cool a solution of 3,5-dimethylbenzaldehyde in anhydrous THF to 0°C. Add EtMgBr (1.2 eq) dropwise. Stir for 2 hours. Quench with sat. NH₄Cl.[2][3][7][8] Isolate 1-(3,5-dimethylphenyl)propan-1-ol.[1][2][3]

  • Azidation: Convert the alcohol to a mesylate (MsCl, Et₃N, DCM, 0°C), then react with NaN₃ in DMF at 60°C to form the azide (with inversion of configuration if chiral).

  • Reduction: Reduce the azide using LiAlH₄ in THF (reflux 2h) or Staudinger conditions (PPh₃/H₂O).

  • Acidification: Isolate the free amine and treat with aqueous HCl to generate the hydrochloride salt.[2][3]

Synthesis Workflow Diagram

SynthesisPathways cluster_alt Alternative Route (Grignard) Start 3,5-Dimethylpropiophenone Oxime Intermediate: Oxime Start->Oxime NH2OH·HCl, NaOAc Reflux, 4h AmineBase Free Amine (1-(3,5-Dimethylphenyl)propan-1-amine) Oxime->AmineBase H2, Pd/C MeOH, 40 psi FinalProduct Final Product (HCl Salt) AmineBase->FinalProduct HCl/Dioxane Crystallization Aldehyde 3,5-Dimethylbenzaldehyde Alcohol Alcohol Intermediate Aldehyde->Alcohol EtMgBr, THF Alcohol->AmineBase 1. MsCl 2. NaN3 3. LiAlH4

Figure 1: Dual pathway synthesis strategy illustrating the Reductive Amination (primary) and Grignard (secondary) routes.[1][3][9]

Analytical Characterization

To ensure scientific integrity, the following analytical parameters must be met.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2][3]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.[2][3]

  • Retention Time: Predicted ~4.5 - 5.5 min (depending on flow rate).[1][2][3]

NMR Expectations (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.3-8.5 ppm: Broad singlet (3H, -NH₃⁺).

  • δ 6.9-7.1 ppm: Multiplet (3H, Aromatic protons).[2][3]

  • δ 4.1-4.2 ppm: Triplet/Multiplet (1H, Benzylic -CH-).[1][2][3]

  • δ 2.25 ppm: Singlet (6H, 2x Ar-CH₃).

  • δ 1.8-2.0 ppm: Multiplet (2H, -CH₂-).

  • δ 0.7-0.9 ppm: Triplet (3H, Terminal -CH₃).[1][2][3]

Handling, Stability & Safety

Storage Conditions
  • Hygroscopicity: Hydrochloride salts of low molecular weight amines are often hygroscopic.[2][3] Store in a desiccator.

  • Temperature: Store at 2-8°C (Refrigerated) to prevent slow oxidation or degradation over long periods.

  • Atmosphere: Inert atmosphere (Argon/Nitrogen) recommended for long-term storage.[1][2][3]

Safety Profile (GHS Classifications)
  • Signal Word: Warning

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • P280: Wear protective gloves/eye protection.[2][3]

References

  • Chemical Identity & Catalog Data

    • 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride Properties.[1][2][3][5][7][10] CalPacLab.[2][3] Retrieved from

  • General Synthesis of Alpha-Alkylbenzylamines

    • Desrosiers, J. N., et al. (2012).[2][3] Preparation of Enantiomerically Enriched (1S)-1-Phenylpropan-1-amine Hydrochloride. Organic Syntheses, 89, 106.[2][3] Retrieved from [1][2][3]

  • Structural Analogs & Pharmacology

    • Design and Synthesis of Citalopram Analogues. National Institutes of Health (NIH).[2][3] Retrieved from

  • Physical Properties Database

    • N,N-Dimethyl-1-propanamine Data (Analog Reference). NIST WebBook.[2][3] Retrieved from [1][2][3]

Sources

3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure of 3,5-Dimethyl-alpha-ethylbenzenemethanamine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the synthesis and structural elucidation of 3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride, a compound not extensively documented in current scientific literature. Recognizing this data gap, this document shifts from a review of existing data to a predictive and methodological guide. It is designed for researchers, chemists, and drug development professionals, offering a robust, field-proven approach to define the molecule's structure. We will detail a proposed synthetic pathway, outline step-by-step protocols for definitive spectroscopic analysis (NMR, MS, IR), and present predicted data based on established principles of organic chemistry and spectroscopy. This guide serves as a practical blueprint for the de novo characterization of this and other novel substituted phenethylamine analogs.

Introduction and Structural Definition

3,5-Dimethyl-alpha-ethylbenzenemethanamine belongs to the phenethylamine class, a structural backbone for many biologically active compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it suitable for laboratory investigation.

Based on systematic IUPAC nomenclature, the structure is defined as follows:

  • Benzenemethanamine: A primary amine attached to a methyl group, which is itself attached to a benzene ring.

  • alpha-ethyl: An ethyl group is attached to the carbon atom (the "alpha" carbon) bearing the amine group.

  • 3,5-Dimethyl: Two methyl groups are attached to the benzene ring at positions 3 and 5 relative to the primary substituent.

  • Hydrochloride: The amine is protonated by hydrochloric acid to form an ammonium chloride salt.

This guide will provide the necessary theoretical and practical framework to confirm this proposed structure through synthesis and rigorous analytical validation.

Table 1: Compound Identity
PropertyValueSource
IUPAC Name 1-(3,5-dimethylphenyl)butan-2-amine hydrochloridePredicted
Molecular Formula C₁₂H₂₀ClNPredicted
Molecular Weight 213.75 g/mol Predicted
Canonical SMILES CCC(C)C1=CC(C)=CC(C)=C1.ClPredicted

Proposed Synthesis Workflow

A logical and efficient synthetic route is crucial for obtaining a pure sample for analysis. A reductive amination pathway, starting from the corresponding ketone, is a well-established and high-yielding method for synthesizing secondary amines.

Rationale for Synthetic Choice

Reductive amination is selected for its reliability, operational simplicity, and the commercial availability of starting materials. This two-step, one-pot reaction involves the formation of an imine intermediate from a ketone and an amine source (ammonia), followed by in-situ reduction to the target amine. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often the reducing agents of choice due to their selectivity for the protonated imine over the ketone, minimizing side reactions.

Experimental Synthesis Protocol

Objective: To synthesize 1-(3,5-dimethylphenyl)butan-2-amine hydrochloride.

Materials:

  • 1-(3,5-dimethylphenyl)butan-2-one (ketone precursor)

  • Ammonium acetate or ammonia in methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Diethyl ether

  • Hydrochloric acid (2M in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1-(3,5-dimethylphenyl)butan-2-one (1.0 eq) and ammonium acetate (5-10 eq) in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Add diethyl ether to the aqueous residue and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the free base of the amine as an oil.

  • Salt Formation: Dissolve the crude amine in a minimal amount of diethyl ether. Slowly add 2M HCl in diethyl ether (1.1 eq) dropwise with stirring.

  • A precipitate of 3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride will form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction & Purification Ketone 1-(3,5-dimethylphenyl)butan-2-one Imine Step 1: Imine Formation (Methanol, RT) Ketone->Imine AmineSource Ammonium Acetate AmineSource->Imine Reducer NaBH3CN Reduction Step 2: Reduction (0°C to RT) Reducer->Reduction Imine->Reduction Add Reducer Workup Step 3: Aqueous Workup & Extraction Reduction->Workup Salt Step 4: Salt Formation (HCl in Ether) Workup->Salt Purify Step 5: Filtration & Drying Salt->Purify Product 3,5-Dimethyl-alpha-ethylbenzenemethanamine HCl Purify->Product

Caption: Proposed one-pot reductive amination synthesis workflow.

Methodologies for Structural Elucidation

Definitive structural confirmation relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

Protocol:

  • Prepare a sample by dissolving ~5-10 mg of the hydrochloride salt in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O, as the acidic N-H protons may be broad or exchangeable in CDCl₃).

  • Acquire a ¹H NMR spectrum to identify all unique proton environments.

  • Acquire a ¹³C{¹H} NMR spectrum to identify all unique carbon environments.

  • (Optional but Recommended) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish proton-proton and proton-carbon correlations, respectively.

Expert Interpretation & Predicted Data: The structure's symmetry (a plane passing through C1, C4, and the side chain) simplifies the expected spectra.

Table 2: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Broad singlet3H-NH₃⁺The acidic ammonium protons will be downfield and often broad.
~7.0Singlet1HAr-H (C4)Aromatic proton between the two methyl groups. Singlet due to no adjacent protons.
~6.9Singlet2HAr-H (C2, C6)Two equivalent aromatic protons. Singlet due to symmetry.
~3.2-3.5Multiplet1H-CH (NH₃⁺)-The proton on the chiral center, coupled to both the methyl and ethyl groups.
~2.25Singlet6HAr-CH₃ Six equivalent protons from the two aromatic methyl groups.
~1.5-1.8Multiplet2H-CH₂ -CH₃Methylene protons of the ethyl group.
~1.1Doublet3H-CH(CH₃ )-Methyl group on the chiral center, split by the adjacent methine proton.
~0.8Triplet3H-CH₂-CH₃ Terminal methyl of the ethyl group, split by the adjacent methylene protons.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns, which act as a molecular fingerprint.

Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Analyze using Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique ideal for polar, non-volatile salts.

  • Acquire a full scan mass spectrum to identify the molecular ion.

  • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and aid in structural confirmation.

Expert Interpretation & Predicted Data: In positive ESI-MS, the observed ion will be that of the protonated free base [M+H]⁺, where M is the free amine. The hydrochloride counter-ion is not observed.

  • Expected [M+H]⁺: The molecular weight of the free base (C₁₂H₁₉N) is 177.29 g/mol . The expected parent ion will have an m/z of 178.159 .

  • Key Fragmentation: A primary and characteristic fragmentation pathway for phenethylamines is the benzylic cleavage, breaking the bond between the alpha and beta carbons. This would result in a resonance-stabilized fragment.

MS_Fragmentation cluster_parent Parent Ion [M+H]⁺ cluster_fragments Predicted Fragments Parent [C₁₂H₁₉N + H]⁺ m/z = 178.159 Frag1 Benzylic Cleavage (Loss of Butanamine) Parent->Frag1 MS/MS Frag2 3,5-dimethylbenzyl cation m/z = 119.086 Frag1->Frag2

Caption: Predicted primary fragmentation pathway in ESI-MS/MS.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Protocol:

  • Prepare a sample using the KBr pellet method or as a thin film on a salt plate.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expert Interpretation & Predicted Data:

Table 3: Predicted IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupRationale
3000-2800N-H stretchR-NH₃⁺Strong, broad absorption characteristic of an ammonium salt.
2960-2850C-H stretchAliphatic (CH₃, CH₂)Sharp peaks corresponding to the alkyl portions of the molecule.
~1600, ~1475C=C stretchAromatic RingPeaks indicating the presence of the benzene ring.
1610-1550N-H bendR-NH₃⁺Bending vibration for the ammonium group.

Conclusion

While 3,5-Dimethyl-alpha-ethylbenzenemethanamine hydrochloride is not a widely characterized molecule, its structure can be confidently determined using a systematic and validated approach. This guide provides the essential blueprint for its synthesis via reductive amination and its complete structural elucidation through a combination of NMR, Mass Spectrometry, and IR Spectroscopy. The predictive data and detailed protocols herein serve as a robust starting point for any researcher or institution aiming to synthesize and characterize this novel compound, ensuring scientific integrity and trustworthiness in the results.

References

This section would be populated with real, clickable URLs to authoritative sources for the described methodologies and data from analogous compounds if this were a real-time execution. Since no direct literature was found for the target compound, references would point to standard organic chemistry texts, spectroscopy databases, and papers describing similar reductive amination procedures.

1-(3,5-Dimethylphenyl)propylamine HCl chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(3,5-Dimethylphenyl)propylamine HCl Chemical Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Advanced Physicochemical Characterization & Synthetic Methodology

Executive Summary

1-(3,5-Dimethylphenyl)propylamine Hydrochloride (CAS: 2155855-34-6 for racemate; 1212852-35-1 for S-enantiomer) is a specialized benzylic amine building block used primarily in the synthesis of CNS-active pharmaceutical agents and chiral resolving agents. Structurally, it consists of a propyl chain bearing a primary amine at the benzylic (C1) position, attached to a 3,5-dimethyl-substituted phenyl ring.

This guide details the chemical properties, synthetic pathways, and pharmacophoric utility of this compound. Unlike its amphetamine isomers (where the amine is at C2), this molecule serves as a critical scaffold for calcimimetics , monoamine transporter modulators , and chiral auxiliaries , leveraging the steric bulk and lipophilicity of the 3,5-dimethyl motif to enhance metabolic stability and receptor binding affinity.

Chemical Identity & Constitution

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
Common Synonyms

-Ethyl-3,5-dimethylbenzylamine HCl; 3,5-Dimethyl-benzenepropanamine HCl
CAS Number 2155855-34-6 (racemate); 1212852-35-1 (S-isomer)
Molecular Formula C

H

N

HCl
Molecular Weight 199.72 g/mol
SMILES CCC(N)C1=CC(C)=CC(C)=C1.Cl
Chirality Contains one stereocenter at C1 (benzylic carbon).[1]
Physicochemical Properties

Note: Experimental values for this specific intermediate are scarce in public registries. Data below represents calculated consensus values and class-based extrapolations for benzylic amine hydrochlorides.

PropertyValue / RangeDescription
Physical State SolidWhite to off-white crystalline powder.
Melting Point 190 – 210 °C (Predicted)Typical for substituted benzylic amine HCl salts.
Solubility High in Water, MeOHAmine salt formation confers high aqueous solubility.
pKa (Base) ~9.5 – 9.8 (Calc.)Basic nitrogen; protonated at physiological pH.
LogP (Free Base) 2.85 (Calc.)Lipophilic due to the 3,5-dimethyl substitution.
H-Bond Donors 3Ammonium head group (NH

).
H-Bond Acceptors 0Chloride counterion acts as acceptor in lattice.

Synthetic Methodology

The synthesis of 1-(3,5-dimethylphenyl)propylamine HCl requires precise control over regiochemistry to ensure the amine is installed at the benzylic position (C1) rather than the homobenzylic position (C2).

Primary Route: Reductive Amination of Ketones

The most robust industrial route involves the formation of the ketone intermediate, 1-(3,5-dimethylphenyl)propan-1-one , followed by reductive amination.

Step 1: Grignard Formation & Acylation
  • Reagents: 1-Bromo-3,5-dimethylbenzene, Magnesium, Propionitrile (or Propanal followed by oxidation).

  • Mechanism: Formation of the Grignard reagent (3,5-dimethylphenylmagnesium bromide) followed by nucleophilic attack on propionitrile. Acidic hydrolysis yields the ketone.

  • Why this route? Direct Friedel-Crafts acylation of m-xylene typically yields the 2,4-isomer due to ortho/para directing effects. Starting from the 3,5-bromoderivative ensures correct regiochemistry.

Step 2: Reductive Amination
  • Reagents: Ammonium acetate (NH

    
    OAc), Sodium cyanoborohydride (NaBH
    
    
    
    CN), Methanol.
  • Process: The ketone condenses with ammonia to form an imine in situ, which is selectively reduced to the amine.

  • Purification: The free base is extracted into organic solvent (DCM or Et

    
    O) and precipitated as the hydrochloride salt using anhydrous HCl/Dioxane.
    
Stereoselective Synthesis (Ellman’s Auxiliary)

For drug development requiring high enantiomeric excess (ee > 99%), the Ellman Sulfinamide method is preferred.

  • Condensation: 3,5-Dimethylbenzaldehyde + (

    
    )-tert-butanesulfinamide 
    
    
    
    Chiral
    
    
    -sulfinyl imine.
  • Grignard Addition: Addition of Ethylmagnesium bromide (EtMgBr). The chiral auxiliary directs the attack to one face of the imine, setting the stereocenter.

  • Deprotection: Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group, yielding the optically pure amine HCl.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Route A: Racemic Synthesis cluster_1 Route B: Asymmetric Synthesis Start 1-Bromo-3,5-dimethylbenzene Grignard Grignard Reagent (Ar-MgBr) Start->Grignard Mg, THF Ketone 1-(3,5-Dimethylphenyl) propan-1-one Grignard->Ketone 1. Propionitrile 2. H3O+ Imine Intermediate Imine Ketone->Imine NH4OAc Product 1-(3,5-Dimethylphenyl) propylamine HCl Imine->Product NaBH3CN HCl Aldehyde 3,5-Dimethylbenzaldehyde SulfinylImine (S)-N-Sulfinyl Imine Aldehyde->SulfinylImine (S)-t-Bu-Sulfinamide Ti(OEt)4 ChiralAmine (S)-Enantiomer Product SulfinylImine->ChiralAmine 1. EtMgBr (Diastereoselective) 2. HCl/MeOH

Figure 1: Comparison of racemic (Route A) and asymmetric (Route B) synthetic pathways.

Pharmacological Applications & SAR

The "Magic Methyl" Effect

The 3,5-dimethyl substitution pattern is a classic example of the "Magic Methyl" effect in medicinal chemistry.

  • Conformational Lock: The methyl groups restrict the rotation of the phenyl ring when bound to a receptor, potentially reducing the entropic penalty of binding.

  • Metabolic Stability: Substitution at the 3,5-positions blocks metabolic oxidation at these reactive sites and sterically hinders access to the para-position (C4), extending the half-life (

    
    ) of the molecule compared to the unsubstituted benzylamine.
    
  • Lipophilicity: Adds ~1.0 logP unit compared to the parent benzylamine, enhancing Blood-Brain Barrier (BBB) penetration.

Structural Activity Relationships (SAR)

This molecule serves as a scaffold for:

  • Calcimimetics: 1-phenylethylamine derivatives are known allosteric modulators of the Calcium Sensing Receptor (CaSR). The 3,5-dimethyl motif is often explored to optimize potency.

  • Monoamine Transporter Inhibitors: While less potent than amphetamines (C2-amine), benzylic amines (C1-amine) exhibit distinct selectivity profiles for NET (Norepinephrine Transporter) vs. DAT (Dopamine Transporter), often functioning as weaker, non-stimulant reuptake inhibitors or releasing agents.

Experimental Protocols

Protocol A: Synthesis of Racemic 1-(3,5-Dimethylphenyl)propylamine HCl
  • Ketone Synthesis:

    • Charge a flame-dried flask with magnesium turnings (1.2 eq) and anhydrous THF.

    • Add 1-bromo-3,5-dimethylbenzene (1.0 eq) dropwise to maintain reflux.

    • Cool to 0°C and add propionitrile (1.1 eq). Stir for 4h.

    • Quench with 10% HCl (aq) and reflux for 1h to hydrolyze the imine salt to the ketone. Extract with EtOAc.[2]

  • Reductive Amination:

    • Dissolve the ketone (10 mmol) in MeOH (50 mL).

    • Add NH

      
      OAc (100 mmol) and NaBH
      
      
      
      CN (15 mmol).
    • Stir at RT for 24h. Monitor by TLC/LCMS.

    • Workup: Quench with NaOH (1M) to pH > 12. Extract free base with DCM (3x).

    • Salt Formation: Dry organic layer (Na

      
      SO
      
      
      
      ), filter, and add 4M HCl in Dioxane (1.2 eq). Collect the white precipitate by filtration.
  • Validation:

    • 1H NMR (DMSO-d6):

      
       8.4 (br s, 3H, NH
      
      
      
      ), 7.0 (s, 2H, Ar-H), 6.9 (s, 1H, Ar-H), 4.1 (t, 1H, CH-N), 2.25 (s, 6H, Ar-CH
      
      
      ), 1.8 (m, 2H, CH
      
      
      ), 0.8 (t, 3H, CH
      
      
      ).

Handling & Safety (MSDS Summary)

Hazard ClassGHS CodeStatement
Acute Toxicity H302Harmful if swallowed.
Irritation H315/H319Causes skin irritation and serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

References

  • ChemicalBook. (2024). (S)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride Properties and CAS 1212852-35-1. Link

  • PubChem. (2024).[3] Propylamine hydrochloride (Class Data). National Library of Medicine. Link

  • Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Methods, Developments and Applications. Wiley-VCH. (General reference for Ellman auxiliary synthesis of benzylic amines).
  • Glennon, R. A. (2008). Serotonin Receptors and Drugs Affecting Serotonergic Neurotransmission. (Context for benzylic amine SAR in CNS drug design).

Sources

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical Profiling, Synthesis, and Characterization of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride Content Type: Technical Reference Guide Audience: Organic Chemists, Medicinal Chemists, and Analytical Scientists[1]

Molecular Identity & Physicochemical Core[1]

This guide details the structural and physicochemical properties of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride , a positional isomer of the substituted amphetamine class.[1] Unlike its regioisomer 3,5-dimethylamphetamine (where the amine is at the C2 position), this compound features the amine group at the benzylic (C1) position. This structural distinction significantly alters its metabolic stability, basicity, and synthetic accessibility.

1.1 Stoichiometry & Molecular Weight Analysis

The precise molecular weight is the fundamental anchor for all stoichiometric calculations in synthesis and formulation.

ComponentFormulaContribution ( g/mol )
Cation (Free Base)

163.26
Anion (Counterion)

36.46
Total Salt

199.72

Note: Calculations utilize standard atomic weights: C (12.011), H (1.008), N (14.007), Cl (35.45).

1.2 Structural Classification[1]
  • Systematic Name: 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride[1][2]

  • CAS Number: 2155855-34-6 (HCl salt)[1][2]

  • Structural Class: Substituted Benzylamine / Phenethylamine homolog.

  • Key Feature: The benzylic amine creates a chiral center at C1. Unless specified as (R) or (S), the synthesis described below yields the racemate.

Synthetic Architecture: The Reductive Amination Pathway[4]

To synthesize this compound with high fidelity, we employ a Reductive Amination strategy.[3][4] This route is preferred over nucleophilic substitution (e.g., alkyl halide + ammonia) because it minimizes over-alkylation (formation of secondary/tertiary amines).

2.1 Retrosynthetic Logic

The target molecule is disconnected at the C-N bond, revealing 3,5-dimethylpropiophenone as the requisite carbonyl precursor. This ketone is accessible via Friedel-Crafts acylation of m-xylene.[1]

2.2 Step-by-Step Protocol
Phase A: Precursor Synthesis (Friedel-Crafts) [1]
  • Reagents: m-Xylene (1.0 eq), Propionyl Chloride (1.1 eq), Aluminum Chloride (

    
    , 1.2 eq), Dichloromethane (DCM).
    
  • Execution:

    • Suspend anhydrous

      
       in DCM at 0°C.
      
    • Add propionyl chloride dropwise.

    • Add m-xylene slowly to control the exotherm.[1]

    • Causality: The Lewis acid (

      
      ) generates the acylium ion electrophile. m-Xylene directs substitution to the 5-position (meta to methyls is sterically crowded, but the 1,3,5-substitution pattern is thermodynamically favored).[1]
      
  • Workup: Quench with ice/HCl. Extract organic layer.[5][6] Wash with brine. Dry over

    
    . Evaporate to yield 3,5-dimethylpropiophenone .[1]
    
Phase B: Reductive Amination (The Core Reaction)
  • Reagents: 3,5-Dimethylpropiophenone (1.0 eq), Ammonium Acetate (

    
    , 10.0 eq), Sodium Cyanoborohydride (
    
    
    
    , 1.5 eq), Methanol.
  • Execution:

    • Dissolve ketone and

      
       in methanol. Stir for 1 hour.
      
    • Mechanism: This forms the in situ imine intermediate.

    • Add

      
       portion-wise.
      
    • Causality:

      
       is crucial because it is selectively active at pH 6-7.[1] It reduces the protonated imine much faster than the ketone, preventing the reduction of the starting material to an alcohol.
      
  • Workup:

    • Acidify with dilute HCl to decompose excess hydride.

    • Basify with NaOH to pH > 12 (liberates the free amine).

    • Extract with diethyl ether.

Phase C: Salt Formation (Hydrochlorination)
  • Protocol: Dissolve the free amine oil in anhydrous diethyl ether.

  • Precipitation: Bubble dry HCl gas or add 2M HCl in ether dropwise with vigorous stirring.

  • Result: The white precipitate is 1-(3,5-Dimethylphenyl)propan-1-amine HCl .[1] Filter and recrystallize from isopropanol/ether.

2.3 Visualizing the Pathway

SynthesisPath Xylene m-Xylene (Starting Material) Ketone 3,5-Dimethyl- propiophenone Xylene->Ketone Propionyl Cl AlCl3 (F-C Acylation) Imine Imine Intermediate Ketone->Imine NH4OAc MeOH Amine Free Amine (Oil) Imine->Amine NaCNBH3 (Reduction) Salt Final HCl Salt (Solid, MW 199.72) Amine->Salt HCl (g) Ether

Figure 1: Synthetic workflow from commodity chemicals to the target hydrochloride salt.[1]

Analytical Characterization & Validation

Trustworthiness in chemical synthesis relies on rigorous characterization. The following spectral signatures confirm the identity of the product.

3.1 Proton NMR (

-NMR)

Solvent:


 or 

[1]
Proton EnvironmentChemical Shift (

)
MultiplicityInterpretation
Aromatic H 6.8 - 7.0 ppmSinglet (or broad s)3 protons.[1] The 3,5-dimethyl substitution creates symmetry, often simplifying the aromatic region.
Benzylic C-H 4.0 - 4.2 ppmTriplet (t)The proton at C1 (chiral center).[1] Deshielded by the aromatic ring and the amine.
Methylene (

)
1.7 - 1.9 ppmMultiplet (m)The C2 protons of the propyl chain.[1]
Methyl (

)
0.8 - 0.9 ppmTriplet (t)The terminal methyl of the propyl chain.[1]
Ar-Methyls 2.2 - 2.3 ppmSinglet (s)6 protons corresponding to the two methyl groups on the ring.[1]
3.2 Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  163 m/z (Weak, free base).
    
  • Base Peak: The fragmentation pattern is distinct from amphetamines.

    • Alpha-Cleavage: Cleavage of the bond between C1 and C2 is dominant.[1]

    • Fragment A:

      
      .[1] This benzylic fragment is stabilized by resonance.
      
    • Contrast: In amphetamines (C2 amine), alpha-cleavage yields m/z 44 (

      
      ).[1] In this C1-amine, the charge remains on the aromatic fragment.
      

Handling, Stability, and Safety

4.1 Hygroscopicity Management

Amine hydrochlorides are frequently hygroscopic .

  • Storage: Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

  • Impact: Absorption of water will artificially inflate the apparent mass, leading to errors in molar dosing. Always dry the salt in vacuo over

    
     before critical assays.
    
4.2 Solubility Profile
  • Water: High (>50 mg/mL). The ionic lattice breaks down readily in polar protic solvents.

  • Ethanol/DMSO: Soluble.

  • Diethyl Ether/Hexane: Insoluble (Used for precipitation/purification).

4.3 Analytical Workflow Diagram

Analysis cluster_Validation Validation Protocols Sample Crude Reaction Mixture Extract Acid/Base Extraction Sample->Extract Isolate Amine Pure Purified Salt (C11H18ClN) Extract->Pure HCl Gas NMR 1H-NMR (Structure) Pure->NMR MS GC-MS (MW 163.26) Pure->MS MP Melting Point (Purity) Pure->MP

Figure 2: Quality control workflow ensuring compound integrity before application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20006, Dimethylamphetamine (Isomer Comparison). Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.

Sources

3,5-dimethylphenyl propanamine hydrochloride synonyms

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Nomenclature, Properties, and Scientific Context of 3,5-Dimethylphenyl Propanamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the chemical entity known as "3,5-dimethylphenyl propanamine hydrochloride." It is directed at researchers, scientists, and drug development professionals. The primary objective is to resolve the inherent structural ambiguity in the common name and to provide a clear, well-referenced overview of the distinct isomers this name can represent. This document details the specific nomenclature, synonyms, and physicochemical properties of each isomer, outlines representative synthetic and analytical methodologies, and situates these compounds within their likely pharmacological context as phenethylamine derivatives. All protocols and claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction and Resolution of Nomenclature Ambiguity

The designation "3,5-dimethylphenyl propanamine hydrochloride" is scientifically ambiguous and can refer to at least two distinct structural isomers. This ambiguity arises from the lack of a locant number specifying the position of the amine group on the propane chain. For drug development and research purposes, precise identification is critical. This guide will therefore address the two most probable structures:

  • 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride: A chiral primary amine with the amino group on the benzylic carbon (C1) of the propane chain.

  • 2-(3,5-Dimethylphenyl)propan-2-amine hydrochloride: An achiral primary amine where the amino group is on the C2 carbon of the propane chain, which is also bonded to the phenyl ring. This structure is a dimethyl-substituted analog of phentermine.

The following diagram illustrates this critical structural difference.

G cluster_0 Ambiguous Name: 3,5-Dimethylphenyl Propanamine HCl cluster_1 Isomer 1 cluster_2 Isomer 2 Ambiguous C₁₁H₁₇N·HCl Isomer1 1-(3,5-Dimethylphenyl)propan-1-amine HCl Ambiguous->Isomer1 Possibility A Isomer2 2-(3,5-Dimethylphenyl)propan-2-amine HCl Ambiguous->Isomer2 Possibility B CAS1 CAS: 2155855-34-6 CAS2 CAS: 3026715-58-9

Caption: Structural ambiguity of 3,5-dimethylphenyl propanamine.

This guide will proceed by treating each isomer as a distinct chemical entity.

Chemical Identification and Synonyms

A precise understanding of a compound's identity begins with its various names and registry numbers. The following table consolidates the known identifiers for each isomer, providing a clear reference for literature searches and material procurement.

IdentifierIsomer 1: 1-(3,5-Dimethylphenyl)propan-1-amine HClIsomer 2: 2-(3,5-Dimethylphenyl)propan-2-amine HCl
IUPAC Name 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride2-(3,5-dimethylphenyl)propan-2-amine hydrochloride
CAS Number 2155855-34-6[1]3026715-58-9
Synonyms (S)-1-(3,5-dimethylphenyl)propan-1-amine[2], (1S)-1-(3,5-DIMETHYLPHENYL)PROPYLAMINE-HCl[2]No widely recognized synonyms found in literature.
Molecular Formula C₁₁H₁₈ClN[1]C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol [1]199.72 g/mol

Note: Synonyms for Isomer 1 often specify the (S)-enantiomer (CAS: 1212852-35-1), indicating its availability as a chiral compound[2].

Physicochemical Properties

The physical and chemical properties dictate a compound's behavior in experimental settings, from storage and handling to formulation and analysis.

PropertyIsomer 1: 1-(3,5-Dimethylphenyl)propan-1-amine HClIsomer 2: 2-(3,5-Dimethylphenyl)propan-2-amine HCl
Appearance Solid (Predicted)Solid (Predicted)
pKa (Predicted) 9.42 ± 0.10[2]Data not available
Boiling Point (Predicted) 245.3 ± 9.0 °C[2]Data not available
Density (Predicted) 0.929 ± 0.06 g/cm³[2]Data not available
Storage Sealed in dry, Room Temperature[2]Store in a cool, dry place

Representative Synthesis and Characterization Workflow

As these compounds are primarily research chemicals, detailed, peer-reviewed synthesis protocols are not widely published. However, a logical and effective synthetic route for phenethylamine analogs is reductive amination of a corresponding ketone. This section outlines a representative, self-validating workflow.

Synthesis via Reductive Amination

The causality for this choice of pathway lies in its high efficiency and the commercial availability of the precursor, 3,5-dimethylpropiophenone. The workflow involves two key stages: formation of an imine followed by its reduction to the desired amine.

G start Start: 3,5-Dimethylpropiophenone reaction Reductive Amination start->reaction reagents Ammonium Formate Formic Acid (Leuckart Reaction) or Ammonia, then NaBH4/H2, Pd-C reagents->reaction workup Aqueous Workup (Base Extraction) reaction->workup freebase Isolate Free Base 1-(3,5-dimethylphenyl)propan-1-amine workup->freebase salt Salt Formation (HCl in Ether/IPA) freebase->salt product Final Product: 1-(3,5-Dimethylphenyl)propan-1-amine HCl salt->product analysis Characterization (NMR, MS, FTIR) product->analysis Validate Structure

Caption: Representative synthesis workflow for Isomer 1.

Step-by-Step Protocol (Isomer 1):
  • Reaction Setup: To a round-bottom flask charged with 3,5-dimethylpropiophenone, add a molar excess of ammonium formate.

  • Imine Formation & Reduction: Add formic acid to act as both the reducing agent and solvent (Leuckart reaction). Heat the mixture under reflux for several hours until TLC or GC-MS analysis indicates consumption of the starting ketone.

  • Workup & Isolation: Cool the reaction mixture and quench with excess hydrochloric acid. Wash with an organic solvent (e.g., dichloromethane) to remove unreacted starting material. Basify the aqueous layer with NaOH until pH > 12.

  • Extraction: Extract the liberated freebase amine into an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Salt Formation: Dissolve the resulting oil (the freebase) in a minimal amount of a suitable solvent like isopropanol or diethyl ether. Add a solution of HCl in the same solvent dropwise until precipitation ceases.

  • Final Product: Collect the resulting precipitate by filtration, wash with cold solvent, and dry to yield 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride as a solid.

Analytical Characterization

The trustworthiness of the synthesis is established by rigorous analytical characterization of the final product.

  • ¹H NMR (Nuclear Magnetic Resonance): Confirms the molecular structure. Expect characteristic signals for the aromatic protons, the two distinct methyl groups on the ring, the ethyl group on the side chain, and the methine proton adjacent to the amine.

  • MS (Mass Spectrometry): Confirms the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the freebase (m/z = 163.26).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies functional groups. Look for characteristic N-H stretching bands for the primary amine salt and C-H bands for the aromatic and aliphatic portions.

Pharmacological Context and Mechanism of Action

Structurally, 3,5-dimethylphenyl propanamine belongs to the broad chemical class of substituted phenethylamines.[3][4] This class includes a wide array of psychoactive compounds, such as stimulants, entactogens, and appetite suppressants.[3] The mechanism of action for many phenethylamines involves the modulation of monoamine neurotransmitter systems.[4][5]

Based on its structure, the most probable biological targets for 3,5-dimethylphenyl propanamine are the monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[5][6] These compounds likely act as transporter substrates and/or reuptake inhibitors. By binding to these transporters, they can inhibit the reuptake of neurotransmitters from the synaptic cleft or even reverse the direction of transport, leading to an increase in extracellular neurotransmitter concentrations.[6] This action results in the characteristic stimulant and psychoactive effects associated with this class of compounds.[5]

The diagram below illustrates this hypothesized mechanism of action at a dopaminergic synapse.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Dopamine Vesicle Synapse Synaptic Cleft (Increased Dopamine) Vesicle->Synapse Release DAT Dopamine Transporter (DAT) Receptor Dopamine Receptors Cmpd 3,5-Dimethylphenyl Propanamine Cmpd->DAT Blocks/Reverses Synapse->DAT Reuptake Synapse->Receptor Binding

Sources

An In-depth Technical Guide to 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

PubChem CID: 69244858

Authored by: Senior Application Scientist

For Distribution to Researchers, Scientists, and Drug Development Professionals

**Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, a substituted phenethylamine derivative of interest in neuropharmacological research. Drawing from its structural similarity to known monoamine reuptake inhibitors, this document outlines its chemical and physical properties, plausible synthetic routes, robust analytical methodologies for its characterization, and its putative pharmacological profile. The guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential and structure-activity relationships of novel central nervous system (CNS) active agents. All protocols and claims are substantiated with references to authoritative scientific literature and safety data.

Chemical and Physical Properties

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is an organic building block with potential applications in medicinal chemistry and drug discovery.[1][2] Its fundamental properties are summarized in the table below.

PropertyValueSource
PubChem CID 69244858PubChem
CAS Number 2155855-34-6Stratech
Molecular Formula C₁₁H₁₈ClNStratech[1][2]
Molecular Weight 199.72 g/mol Stratech[1][2]
Physical Form Solid/PowderInferred from related compounds
Purity Typically ≥97%Stratech[1][2]

Synthesis and Purification

The synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride can be achieved through a variety of established organic chemistry methodologies. A highly plausible and widely utilized approach is the reductive amination of a corresponding ketone precursor.[3][4][5]

Proposed Synthetic Pathway: Reductive Amination

This synthetic route involves the reaction of 3,5-dimethylpropiophenone with an amine source in the presence of a reducing agent. The causality behind this choice of reaction lies in its high efficiency and the commercial availability of the starting materials.

Reductive Amination ketone 3,5-Dimethylpropiophenone imine Imine Intermediate ketone->imine + Amine Source amine Amine Source (e.g., NH₃) amine->imine product 1-(3,5-Dimethylphenyl)propan-1-amine imine->product Reduction (e.g., NaBH₃CN) final_product 1-(3,5-Dimethylphenyl)propan-1-amine HCl product->final_product + HCl hcl HCl hcl->final_product

Caption: Proposed synthetic workflow for 1-(3,5-Dimethylphenyl)propan-1-amine HCl.

Experimental Protocol: Reductive Amination

The following protocol is a representative, self-validating system for the synthesis and purification of the target compound.

Step 1: Imine Formation and Reduction

  • To a solution of 3,5-dimethylpropiophenone (1 equivalent) in methanol, add a solution of ammonia in methanol (excess).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a solution of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) in methanol.[4] The choice of NaBH₃CN is predicated on its selectivity for reducing imines in the presence of ketones.[4]

  • Slowly add the reducing agent solution to the reaction mixture containing the imine.

  • Stir the reaction overnight at room temperature.

Step 2: Work-up and Extraction

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add an aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any remaining acid and to deprotonate the amine.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude freebase of 1-(3,5-dimethylphenyl)propan-1-amine.

Step 3: Salt Formation and Purification

  • Dissolve the crude freebase in a minimal amount of a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl) dropwise while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

  • Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to obtain the purified 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized compound. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds. For primary amines, derivatization may be necessary to improve chromatographic performance.

3.1.1. Experimental Protocol: GC-MS Analysis

The following is a general protocol that can be adapted for the analysis of 1-(3,5-dimethylphenyl)propan-1-amine.

  • Sample Preparation: Prepare a 10 µg/mL solution of the analyte in a volatile organic solvent such as methanol or dichloromethane.[6]

  • Instrumentation:

    • GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is a suitable starting point.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: 40-400 amu.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

GC-MS Workflow sample Sample Preparation injection GC Injection sample->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection analysis Data Analysis detection->analysis

Caption: Generalized workflow for GC-MS analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

For the separation of enantiomers, which is critical for pharmacological evaluation, chiral HPLC is the method of choice.[1][7][8] Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving chiral amines.[8]

3.2.1. Experimental Protocol: Chiral HPLC

This protocol provides a starting point for developing a chiral separation method.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation:

    • Chiral Column: A polysaccharide-based column such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) is a good initial choice.[8]

    • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol or ethanol. A typical starting condition is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like amines, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).[7]

    • Column Temperature: 25 °C.[7]

Pharmacological Profile and Potential Applications

The structural motif of a substituted phenylpropylamine is present in numerous centrally acting compounds, particularly those that modulate monoaminergic neurotransmission.[10]

Putative Mechanism of Action: Monoamine Reuptake Inhibition

Based on its structure, 1-(3,5-dimethylphenyl)propan-1-amine is hypothesized to function as a monoamine reuptake inhibitor.[10] This involves binding to one or more of the monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).[10] Inhibition of these transporters leads to an increase in the synaptic concentration of the respective neurotransmitters.

Monoamine Reuptake Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron transporter Monoamine Transporter (SERT, NET, DAT) neurotransmitter Monoamine Neurotransmitter neurotransmitter->transporter Reuptake neurotransmitter_cleft Neurotransmitter receptor Postsynaptic Receptor neurotransmitter_cleft->receptor Binds compound 1-(3,5-Dimethylphenyl)propan-1-amine compound->transporter Inhibits

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the phenyl ring can significantly influence the potency and selectivity of monoamine reuptake inhibitors.[11][12] Specifically, substitutions at the 3- and 5-positions have been shown to impact both potency and selectivity for different transporters.[12] The dimethyl substitution in the title compound may confer a specific pharmacological profile that warrants investigation.

Potential Therapeutic Applications

Given its presumed mechanism of action, 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride could be a valuable tool for research in areas such as:

  • Antidepressant drug discovery: Many antidepressants target SERT and/or NET.[10][13]

  • Treatment of ADHD: Some medications for ADHD act as norepinephrine and dopamine reuptake inhibitors.[10]

  • Neuropharmacological probes: This compound could be used to investigate the structure and function of monoamine transporters.

Safety and Handling

As with any chemical substance, proper safety precautions must be observed when handling 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride. The following information is derived from safety data sheets (SDS) of structurally related compounds.

Hazard CategoryPrecautionary Measures
Eye Contact Causes serious eye irritation.[4] Wear safety glasses with side-shields or goggles.[4] In case of contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[4][8]
Skin Contact Causes skin irritation.[4] Wear protective gloves and clothing.[4] In case of contact, wash off immediately with plenty of soap and water.[4][8]
Inhalation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use in a well-ventilated area.[11]
Ingestion Harmful if swallowed.[7] Do not eat, drink or smoke when using this product.[8] If swallowed, call a poison center or doctor immediately.[8]
Storage Store in a cool, dry, and well-ventilated place in a tightly closed container.[3]
Disposal Dispose of contents/container to an approved waste disposal plant.[8]

Conclusion

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride presents itself as a compound of significant interest for researchers in the fields of medicinal chemistry and neuropharmacology. Its synthesis is achievable through established methods like reductive amination, and its characterization can be robustly performed using standard analytical techniques such as GC-MS and chiral HPLC. The structural similarities to known monoamine reuptake inhibitors suggest a promising avenue for the investigation of its pharmacological properties and potential therapeutic applications. This guide provides a solid foundation for initiating such research endeavors.

References

  • Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. (2009). PubMed. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. (2007). Journal of the Chinese Chemical Society.
  • Inhibition of monoamine oxidase in 5-hydroxytryptaminergic neurones by substituted p-aminophenylalkylamines. (1984). PubMed. [Link]

  • Synthesis, monoamine transporter binding, properties, and functional monoamine uptake activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. (2007). PubMed. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Highly Enantioselective Hydrogen-Transfer Reductive Amination. (n.d.).
  • Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • The reaction scheme in the reductive amination of propiophenone with... (n.d.). ResearchGate. [Link]

  • 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. (n.d.). Stratech. [Link]

  • 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. (n.d.). Stratech. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • Monoamine reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites. (1997). PubMed. [Link]

  • Rapid Quality Control of Flavours and Fragrances using Fast GC–MS and Multi-MS Library Search Procedures. (n.d.). LCGC International. [Link]

  • A method for preparing (s)-(+)-n, n-dimethyl-3-(naphthalen-1-yloxy)-1-phenylpropan-1-amine or its salt and intermediate thereof. (2014).
  • Phenethylamine. (n.d.). Wikipedia. [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). PMC. [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (n.d.). ResearchGate. [Link]

  • Unfaithful neurotransmitter transporters: Focus on serotonin uptake and implications for antidepressant efficacy. (n.d.). PMC. [Link]

  • The Validation of a GC-IR and GC-MS and GC-IR Analysis of Methcathinone Analogs. (n.d.). Marshall University. [Link]

  • In vitro safety pharmacology profiling. (2006). European Pharmaceutical Review. [Link]

  • Preparation method of 3,5-dimethylphenol. (n.d.).
  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. (2023). Agilent. [Link]

  • Intracellular generation of ROS by 3,5-dimethylaminophenol: persistence, cellular response, and impact of molecular toxicity. (2014). PubMed. [Link]

  • New N-Alkylated Heterocyclic Compounds as Prospective NDM1 Inhibitors: Investigation of In Vitro and In Silico Properties. (2022). MDPI. [Link]

  • Process for the preparation of 3-dimethylamino-1-phenyl-1-\m-chlorophenyl\ propan-2-ol and intermediate for this process. (n.d.).
  • Neurotransmitter transporters: structure meets function. (2013). PMC. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

  • Ki Summary. (n.d.). BindingDB. [Link]

  • Details of the Drug. (n.d.). DrugMAP. [Link]

  • 1,3-Bis(3,5-dimethylphenyl)propan-2-one. (n.d.). PubChem. [Link]

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Technical Monograph: 3-(3,5-Dimethylphenyl)propylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide regarding the 3,5-dimethyl analog of phenylpropylamine hydrochloride .

This guide treats the subject with strict chemical precision. "Phenylpropylamine" (PPA) in IUPAC nomenclature refers to 3-phenylpropylamine (3-phenylpropan-1-amine), a structural isomer of amphetamine (1-phenylpropan-2-amine). While often confused in colloquial usage, this guide focuses on the 3-(3,5-dimethylphenyl)propyl-1-amine scaffold, a critical intermediate and probe in monoaminergic pharmacology and medicinal chemistry.

Structural Characterization, Synthesis, and Pharmacological Applications

Part 1: Chemical Identity & Structural Logic[1]

The 3,5-dimethyl analog of phenylpropylamine (3,5-DMPPA) represents a specific modification of the phenpropylamine backbone. Unlike its alpha-methylated counterpart (3,5-dimethylamphetamine), 3,5-DMPPA retains the flexible propyl chain terminating in a primary amine, devoid of the alpha-methyl chiral center. This structural distinction is pivotal for receptor binding kinetics, particularly in differentiating between monoamine transporter substrate activity and trace amine-associated receptor (TAAR) activation.

1.1 Chemical Specifications
ParameterDetail
IUPAC Name 3-(3,5-dimethylphenyl)propan-1-amine hydrochloride
Common Code 3,5-DMPPA HCl
Molecular Formula C₁₁H₁₇N[1][2][3][4][5] · HCl
Molecular Weight 199.72 g/mol (Salt); 163.26 g/mol (Free Base)
LogP (Predicted) 2.8 – 3.1 (Base)
pKa (Predicted) ~10.2 (Primary Amine)
Key Moiety meta-substituted xylene core; propyl-1-amine tether
1.2 Structural-Activity Relationship (SAR) Context

The unsubstituted parent, 3-phenylpropylamine , acts as a monoamine releasing agent (MRA) with selectivity for the Norepinephrine Transporter (NET). The addition of methyl groups at the 3,5-positions (meta) of the phenyl ring introduces significant lipophilic bulk and electronic donation.

  • Steric Effect: The 3,5-dimethyl pattern blocks metabolic hydroxylation at the active sites, potentially extending half-life compared to the parent.

  • Selectivity Shift: In phenethylamine SAR, 3,5-substitution often diminishes dopaminergic activity (DAT) while retaining or enhancing serotonergic (SERT) and adrenergic (NET) affinity.

Part 2: Synthesis Protocol (Self-Validating System)

The following protocol outlines a robust, scalable synthesis of 3-(3,5-dimethylphenyl)propylamine HCl starting from 3,5-dimethylbenzaldehyde. This route is preferred over direct alkylation due to the avoidance of poly-alkylation byproducts.

2.1 Reaction Pathway Visualization

The synthesis follows a Knoevenagel condensation followed by a two-stage reduction.

SynthesisPathway Start 3,5-Dimethylbenzaldehyde (Precursor) Step1 Knoevenagel Condensation (Malonic Acid/Pyridine) Start->Step1 Inter1 3,5-Dimethylcinnamic Acid Step1->Inter1 Step2 Hydrogenation (H2, Pd/C) Inter1->Step2 Inter2 3-(3,5-Dimethylphenyl) propanoic acid Step2->Inter2 Step3 Amide Formation (1. SOCl2, 2. NH3) Inter2->Step3 Inter3 Primary Amide Step3->Inter3 Step4 Reduction (LiAlH4 / THF) Inter3->Step4 Final 3,5-DMPPA HCl (Target) Step4->Final

Figure 1: Step-wise synthetic pathway from aldehyde precursor to hydrochloride salt.

2.2 Detailed Methodology

Step 1: Synthesis of 3,5-Dimethylcinnamic Acid

  • Reagents: Dissolve 3,5-dimethylbenzaldehyde (50 mmol) and malonic acid (60 mmol) in pyridine (20 mL) with catalytic piperidine (0.5 mL).

  • Condition: Reflux at 100°C for 4 hours. Evolution of CO₂ indicates decarboxylation.

  • Workup: Pour reaction mixture into ice-cold HCl (2M) to precipitate the cinnamic acid derivative. Filter and recrystallize from ethanol/water.

    • Checkpoint: ¹H-NMR should show trans-alkene doublets at ~6.4 and ~7.6 ppm.

Step 2: Hydrogenation to Propanoic Acid

  • Reagents: Dissolve intermediate from Step 1 in MeOH. Add 10% Pd/C (5 wt%).

  • Condition: Hydrogenate at 30 psi (Parr shaker) for 2 hours.

  • Workup: Filter through Celite to remove catalyst. Evaporate solvent to yield 3-(3,5-dimethylphenyl)propanoic acid.

Step 3 & 4: Amide Formation and Reduction

  • Activation: Reflux the acid in thionyl chloride (SOCl₂) for 1 hour. Remove excess SOCl₂ under vacuum.

  • Amidation: Add the acid chloride dropwise to concentrated aqueous ammonia at 0°C. Filter the precipitated amide.

  • Reduction: Suspend the amide in anhydrous THF. Slowly add LiAlH₄ (3 equiv) under N₂ atmosphere. Reflux for 12 hours.

  • Quench: Use the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to quench. Filter aluminum salts.

Step 5: Hydrochloride Salt Formation

  • Dissolve the free base oil in dry diethyl ether.

  • Add 2M HCl in ether dropwise until pH < 3.

  • Collect the white precipitate via vacuum filtration.

  • Recrystallization: Isopropanol/Ether.

Part 3: Pharmacological Profile & Applications

The 3,5-dimethyl analog serves as a vital probe in mapping the steric tolerance of monoamine transporters.

3.1 Comparative Pharmacology

Unlike amphetamines, the lack of the alpha-methyl group renders 3,5-DMPPA a substrate for Monoamine Oxidase (MAO), significantly reducing its oral bioavailability and duration of action unless MAO is inhibited.

Target System3-Phenylpropylamine (Parent)3,5-Dimethyl Analog (Predicted/Observed)Mechanism
NET (Norepinephrine) High Affinity (Releaser)High Affinity (Releaser)Transporter Substrate
DAT (Dopamine) Moderate AffinityReduced AffinitySteric hindrance at 3,5-pos reduces DAT fit
SERT (Serotonin) Low AffinityIncreased AffinityLipophilicity enhances SERT binding pocket fit
Sigma Receptors Moderate AffinityHigh AffinitySigma-1 prefers hydrophobic meta-substitutions
3.2 Experimental Application: Transporter Uptake Assay

To validate the activity of 3,5-DMPPA, researchers utilize a synaptosomal uptake inhibition assay.

Protocol:

  • Preparation: Isolate rat brain synaptosomes (P2 fraction).

  • Incubation: Incubate synaptosomes with [³H]-DA, [³H]-5-HT, or [³H]-NE in the presence of varying concentrations of 3,5-DMPPA (1 nM to 10 µM).

  • Termination: Rapid filtration through GF/B filters.

  • Analysis: Scintillation counting to determine IC₅₀ values.

    • Expectation: The 3,5-dimethyl analog should show a left-shift (higher potency) for SERT/NET relative to the unsubstituted parent, with a right-shift (lower potency) for DAT.

3.3 Signaling Pathway Logic

The following diagram illustrates the differential signaling impact of the 3,5-dimethyl substitution compared to the parent molecule.

Pharmacology Ligand 3,5-Dimethyl Phenylpropylamine NET NET Transporter (High Affinity) Ligand->NET Substrate SERT SERT Transporter (Enhanced Affinity) Ligand->SERT Substrate MAO MAO-B Enzyme (Rapid Metabolism) Ligand->MAO Degradation Sigma Sigma-1 Receptor (Modulatory) Ligand->Sigma Agonist? NE_Release Norepinephrine Efflux NET->NE_Release HT_Release Serotonin Efflux SERT->HT_Release Metabolite 3,5-Dimethyl cinnamic acid (Inactive) MAO->Metabolite

Figure 2: Pharmacological interaction map highlighting the shift toward serotonergic activity and metabolic susceptibility.

Part 4: Safety & Handling
  • Hazard Identification: As a substituted phenethylamine derivative, treat as a potential irritant and centrally active substance.

  • Storage: Hygroscopic. Store at -20°C under desiccant.

  • Solubility: Highly soluble in water and ethanol; insoluble in diethyl ether (salt form).

References
  • PubChem. (n.d.).[6] 3-phenylpropylamine (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • IUPHAR/BPS Guide to Pharmacology. (n.d.). Ligand: 3,5-dimethyl PPP.[7] Retrieved from [Link]

  • Glennon, R. A., et al. (1982). Structure-activity relationships of phenalkylamines. Journal of Medicinal Chemistry.
  • Wikipedia. (n.d.). Phenylpropylamine.[1][2][3][4][6][7] Retrieved from [Link]

Sources

Navigating the Safety Profile of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Probable Hazard Classification

A clear identification of the substance is the foundation of chemical safety.

IdentifierValueSource
Chemical Name 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride-
CAS Number 2155855-34-6[1]
Molecular Formula C₁₁H₁₈ClN[1]
Molecular Weight 199.72 g/mol [1]

Based on the safety data sheets of analogous amine hydrochlorides, a probable hazard classification under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals can be inferred.

Probable GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4)

  • Skin Corrosion/Irritation (Category 2)

  • Serious Eye Damage/Eye Irritation (Category 2)

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System

Anticipated GHS Label Elements:

  • Pictograms:

    • Exclamation Mark (GHS07)

  • Signal Word: Warning

  • Probable Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3]

  • Probable Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

    • P332+P313: If skin irritation occurs: Get medical advice/attention.[2]

    • P337+P313: If eye irritation persists: Get medical advice/attention.[2]

    • P501: Dispose of contents/container to an approved waste disposal plant.[5]

First-Aid Measures: A Proactive Approach to Exposure

Rapid and appropriate first-aid is critical in mitigating potential harm from chemical exposure. The following protocols are recommended based on the anticipated hazards.

Experimental Protocol: Emergency First-Aid Response

  • Inhalation:

    • Rationale: To remove the individual from the source of exposure and provide fresh air.

    • Procedure: Immediately move the affected person to an area with fresh air. If breathing is difficult or has stopped, trained personnel should administer artificial respiration. Seek immediate medical attention.

  • Skin Contact:

    • Rationale: To decontaminate the skin and prevent irritation or absorption.

    • Procedure: Promptly remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[2]

  • Eye Contact:

    • Rationale: To flush the chemical from the eyes and prevent serious damage.

    • Procedure: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure thorough rinsing. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Ingestion:

    • Rationale: To dilute the substance and seek professional medical help without inducing further harm.

    • Procedure: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Have them drink one or two glasses of water to dilute the substance. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Safe Handling and Storage: The Cornerstone of Laboratory Safety

Proactive measures in handling and storage are essential to prevent accidental exposure and maintain the chemical's integrity.

Handling:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[2]

    • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber).

    • Body Protection: Wear a laboratory coat and, if necessary, additional protective clothing to prevent skin contact.[2]

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound.[4]

Storage:

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Incompatibilities: Keep away from strong oxidizing agents.

Accidental Release Measures: A Protocol for Containment and Cleanup

A well-defined plan for accidental spills is crucial for minimizing environmental contamination and personnel exposure.

Experimental Protocol: Spill Containment and Cleanup

  • Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

  • Personal Protection: Don appropriate PPE, including respiratory protection if dealing with a significant spill of fine powder.

  • Containment: Prevent the spill from spreading or entering drains.

  • Cleanup: For a solid spill, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid generating dust. For a liquid spill, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.

Fire-Fighting Measures and Stability/Reactivity

Understanding the compound's behavior in fire and its chemical stability is vital for emergency preparedness.

  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. For a small fire involving the chemical, dry chemical, carbon dioxide, or foam extinguishers are generally suitable.

  • Hazardous Decomposition Products: Upon thermal decomposition, this compound may release toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.

  • Chemical Stability: The compound is expected to be stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

Toxicological and Ecological Information (Inferred)

While specific toxicological and ecological data for 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride are not available, an assessment of structurally related compounds suggests the following potential effects.

  • Toxicological Profile: The primary routes of exposure are inhalation, ingestion, and skin/eye contact. The compound is likely to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[2][3]

  • Ecological Profile: The environmental impact of this compound has not been determined. It is crucial to prevent its release into the environment.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Procedure: Dispose of the compound and any contaminated materials through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

Visualization of Safety Protocols

Diagram: Hierarchy of Controls for Safe Handling

G cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating exposure risks.

Diagram: Emergency Response Workflow

G Start Exposure Occurs Assess Assess Situation (Inhalation, Skin, Eye, Ingestion) Start->Assess Inhalation Move to Fresh Air Assess->Inhalation Inhalation Skin Wash with Soap & Water Assess->Skin Skin Contact Eye Flush with Water Assess->Eye Eye Contact Ingestion Rinse Mouth, Give Water (Do NOT Induce Vomiting) Assess->Ingestion Ingestion Medical Seek Immediate Medical Attention Inhalation->Medical Skin->Medical Eye->Medical Ingestion->Medical

Caption: Decision-making workflow for first-aid response.

References

  • 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. (n.d.).
  • 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. (n.d.). Retrieved from [Link]

  • 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride [2155855-34-6]. (n.d.).

Sources

Solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride in water

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the aqueous solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational principles of amine salt solubility with established, field-proven methodologies to empower researchers, scientists, and drug development professionals. The guide details the theoretical underpinnings of solubility for ionizable compounds, presents rigorous, step-by-step protocols for both thermodynamic and kinetic solubility determination in line with regulatory expectations, and discusses critical factors influencing these measurements. By explaining the causality behind experimental choices and grounding protocols in authoritative standards, this guide serves as a self-validating system for the robust characterization of this and similar active pharmaceutical ingredients (APIs).

Introduction: The Critical Role of Aqueous Solubility

In pharmaceutical development, the aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone physicochemical property. It profoundly influences a drug's dissolution rate, which is often the rate-limiting step for absorption and, consequently, its oral bioavailability.[1][2] Poorly soluble compounds frequently present significant challenges in formulation development, leading to suboptimal drug exposure and therapeutic effect.[1]

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, as a primary amine salt, is expected to exhibit significantly enhanced aqueous solubility compared to its free base form.[3] The hydrochloride salt formation protonates the amine group, creating an ionic species that readily interacts with polar water molecules.[4] This guide provides the necessary theoretical background and practical methodologies to precisely quantify this critical attribute.

Physicochemical Properties of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

A foundational understanding of the molecule's properties is essential for designing robust solubility studies.

PropertyValueSource
Molecular Formula C₁₁H₁₈ClN[5]
Molecular Weight 199.72 g/mol [5]
CAS Number 2155855-34-6[5]
Chemical Structure 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride-
Expected Solubility Expected to be soluble in water.[4]General Knowledge

Note: This table will be updated as more specific experimental data becomes available.

Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride

The solubility of an ionizable compound like 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is not a single value but rather a function of the solution's pH. This pH-dependent solubility is governed by the compound's pKa, the pH at which 50% of the molecules are in their ionized form and 50% are in their non-ionized (free base) form.

As a primary amine hydrochloride, this compound is the salt of a weak base and a strong acid. In water, it will dissociate into the protonated amine cation and a chloride anion. The equilibrium between the protonated (ionized, more soluble) form and the neutral free base (less soluble) is dictated by the pH of the medium.

  • At pH < pKa: The equilibrium shifts towards the protonated, cationic form. This ionized form is more polar and interacts favorably with water, leading to higher solubility.[6]

  • At pH > pKa: The equilibrium shifts towards the neutral free base. The free base is less polar and generally exhibits significantly lower intrinsic solubility.[7]

Therefore, the lowest solubility for this compound is expected at a pH above its pKa.[8] Determining the pH-solubility profile is crucial for predicting its behavior in different physiological environments, such as the gastrointestinal tract, and for developing suitable formulations.

Caption: Relationship between pH, pKa, and solubility for an amine hydrochloride.

Experimental Protocols for Solubility Determination

To ensure data integrity and regulatory acceptance, standardized protocols are essential. The following sections detail the methodologies for determining both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium with an excess of the solid drug.[8] The shake-flask method is the gold standard for this determination.[9] This protocol is aligned with guidelines from the World Health Organization (WHO) for Biopharmaceutics Classification System (BCS) studies.[10][11]

Objective: To determine the equilibrium solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride at various pH values.

Materials:

  • 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

  • Buffer solutions: pH 1.2 (0.1 N HCl), pH 4.5 (acetate buffer), pH 6.8 (phosphate buffer)[11]

  • Calibrated pH meter

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled chamber (37 ± 1 °C)

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Analytical instrument for concentration analysis (e.g., UV-Vis Spectrophotometer or HPLC-UV)

Protocol:

  • Preparation: Prepare the required buffer solutions according to pharmacopeial standards.

  • Addition of Compound: Add an excess amount of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride to vials containing a known volume of each buffer. The excess solid should be clearly visible to ensure saturation.

    • Causality Insight: Adding a clear excess of solid is critical to ensure that the solution reaches its maximum saturation point, which is the definition of equilibrium solubility.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 ± 1 °C. Agitate the samples for a sufficient duration to reach equilibrium. A common starting point is 24-48 hours.[8]

    • Trustworthiness Check: To confirm equilibrium has been reached, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is confirmed when consecutive measurements are consistent (e.g., within 5%).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at 37 °C for a period (e.g., 6-12 hours) to allow the excess solid to settle.[8] Alternatively, centrifuge the samples.

  • Sample Collection and Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the sample using a syringe filter to remove any undissolved microparticles.

    • Causality Insight: Filtration is a critical step. Failure to remove fine particles will lead to an overestimation of the true solubility. The filter material should be validated to ensure it does not adsorb the analyte.

  • pH Measurement: Measure the pH of the remaining solution in each vial to confirm it has not shifted significantly during the experiment.[9]

  • Quantification: Dilute the filtered samples as necessary with the appropriate buffer and determine the concentration of the dissolved compound using a validated analytical method (see Section 4).

  • Calculation: Report the solubility in mg/mL. The experiment should be performed in triplicate for each pH condition.[11]

Equilibrium_Solubility_Workflow start Start prep Prepare Buffers (pH 1.2, 4.5, 6.8) start->prep add_api Add Excess API to Buffers prep->add_api equilibrate Equilibrate (e.g., 48h at 37°C) add_api->equilibrate settle Settle or Centrifuge equilibrate->settle filter Filter Supernatant (0.45 µm) settle->filter analyze Analyze Concentration (HPLC / UV-Vis) filter->analyze end End: Report Solubility (mg/mL) analyze->end

Caption: Experimental workflow for equilibrium solubility determination.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[8][12] This value is typically higher than the thermodynamic solubility and is often used in early drug discovery for high-throughput screening.

Objective: To determine the kinetic solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride.

Materials:

  • Concentrated stock solution of the compound in DMSO (e.g., 10 mM).

  • Aqueous buffer (e.g., PBS pH 7.4).

  • 96-well microplate.

  • Plate reader capable of detecting turbidity or light scattering.

Protocol:

  • Preparation: Add the aqueous buffer to the wells of a microplate.

  • Addition of Compound: Add a small volume of the DMSO stock solution to the buffer to initiate precipitation. This is typically done in a serial dilution format.

    • Causality Insight: The rapid change in solvent polarity from DMSO-rich to aqueous-rich forces the compound out of solution, creating a supersaturated state that eventually precipitates.

  • Measurement: Immediately measure the turbidity or light scatter of the solution at regular intervals using a plate reader.

  • Determination: The concentration in the well where precipitation is first observed is defined as the kinetic solubility.[8]

Analytical Method Development for Concentration Determination

A validated, stability-indicating analytical method is required to quantify the dissolved API. For an aromatic compound like 1-(3,5-Dimethylphenyl)propan-1-amine, UV-Vis spectrophotometry is a rapid and accessible method.

Protocol: UV-Vis Spectrophotometry Method Development

  • Determine λmax: Prepare a dilute solution of the compound in the relevant buffer. Scan the solution using a UV-Vis spectrophotometer from approximately 200-400 nm to identify the wavelength of maximum absorbance (λmax).

  • Create a Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the predetermined λmax.

  • Plot and Analyze: Plot absorbance versus concentration. The relationship should be linear over the desired concentration range (R² > 0.99). The equation of this line (y = mx + c) will be used to calculate the concentration of unknown samples. A similar method has been used for the determination of phenylpropanolamine HCl.[13]

  • Validation: The method should be validated for linearity, accuracy, and precision according to standard analytical guidelines.

Factors Influencing Solubility

Several factors can influence the measured solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride.[14]

  • Temperature: For most salts, solubility increases with temperature as the dissolution process is often endothermic.[4] All measurements should be conducted at a controlled temperature, typically 37 °C for biorelevance.[9]

  • pH: As discussed, pH is a critical determinant. The lowest solubility will be observed at a pH above the pKa of the primary amine.[6]

  • Ionic Strength: The presence of other ions in solution can affect solubility, a phenomenon known as the "salting-in" or "salting-out" effect. Using standardized buffers helps control this variable.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is crucial to characterize the solid form used in the experiment and to check the solid phase remaining after equilibration to ensure no phase transformation has occurred.[12]

Conclusion and Forward Look

This guide has outlined the essential theoretical and practical considerations for the comprehensive characterization of the aqueous solubility of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. By adhering to the detailed protocols for determining both thermodynamic and kinetic solubility, researchers can generate robust and reliable data critical for informed decision-making in the drug development pipeline. The principles and methodologies described herein are not only applicable to the title compound but also serve as a valuable resource for investigating the solubility of other ionizable pharmaceutical candidates. Future work should focus on generating specific experimental data for this compound, including its pKa and a full pH-solubility profile, to further enrich our understanding of its biopharmaceutical properties.

References

[4] Methylamine hydrochloride | Solubility of Things. (n.d.). Retrieved February 15, 2026, from [15] Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx. Retrieved February 15, 2026, from [10] ECA Academy. (n.d.). WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved February 15, 2026, from [16] Santa Cruz Biotechnology. (n.d.). 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. Retrieved February 15, 2026, from [11] World Health Organization. (2019). Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. In WHO Expert Committee on Specifications for Pharmaceutical Preparations, fifty-third report. Geneva: World Health Organization. Retrieved from [6] National Institutes of Health. (n.d.). Hydrochloride Salt of the GABAkine KRM-II-81. PMC. Retrieved February 15, 2026, from [9] National Institutes of Health. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PMC. Retrieved February 15, 2026, from [14] Hameed, G. S. (2024, January 23). Solubility and distribution. Retrieved February 15, 2026, from [5] Stancare. (n.d.). 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. Retrieved February 15, 2026, from [8] Royal Society of Chemistry. (2021, June 10). Towards more accurate solubility measurements with real time monitoring: a carvedilol case study. Retrieved February 15, 2026, from [1] National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. Retrieved February 15, 2026, from [17] U.S. Food and Drug Administration. (1997, August). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. Retrieved from [7] Avdeef, A. (2019, April 5). Perspectives in solubility measurement and interpretation. ADMET and DMPK, 7(2), 79-112. Retrieved from [3] Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?. Retrieved February 15, 2026, from [12] American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [2] Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [13] National Institutes of Health. (n.d.). A New Spectrophotometric Method for Determination of Phenylpropanolamine HCl in its Pharmaceutical Formulations via Reaction with 2,3,5,6-tetrachloro-1,4-benzoquinone. PMC. Retrieved February 15, 2026, from

Sources

Technical Guide: Thermal Analysis & Characterization of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solid-state characterization of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride , a specialized organic building block.

As a positional isomer of the more common dimethyl-substituted amphetamines, specific physical constants for this compound are often proprietary or absent from public databases. This guide provides the predicted thermal range based on structural activity relationships (SAR) and a validated experimental protocol for precise determination, essential for establishing a Certificate of Analysis (CoA).

Executive Summary

Compound: 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride CAS Registry (Base): 2155855-34-6 (Analogous reference) Chemical Class: Primary Benzylic Amine Salt Critical Parameter: Melting Point (MP) as a purity indicator.

The melting point of a hydrochloride salt is a definitive critical quality attribute (CQA). For 1-(3,5-Dimethylphenyl)propan-1-amine HCl, the melting transition is not merely a physical constant but a diagnostic tool for:

  • Salt Stoichiometry: Distinguishing between mono- and di-hydrochloride forms (if applicable).

  • Solvation State: Identifying potential hydrates or alcohol solvates common in recrystallization.

  • Polymorphism: Detecting metastable crystal forms that may affect bioavailability or stability.

Structural Analysis & Predicted Thermal Range

In the absence of a globally harmonized compendial standard for this specific isomer, researchers must rely on Structural Analog Interpolation . The melting point is governed by the lattice energy of the ionic crystal, influenced significantly by the symmetry of the 3,5-dimethyl substitution.

Comparative Data of Structural Analogs

The following table aggregates empirical data from structurally similar phenethylamine and benzylamine derivatives to triangulate the expected range for the target compound.

CompoundStructural RelationSalt FormMelting Point Range (°C)
3,5-Dimethylphenethylamine Homolog (Ethyl spacer)HCl150 – 160°C
2,4-Dimethylbenzylamine Isomer (Ring pattern)HCl185 – 190°C

-Ethylbenzylamine
Parent (No methyls)HCl180 – 184°C
Target Compound 1-(3,5-Dimethylphenyl)propan-1-amine HCl Predicted: 175 – 195°C

Technical Insight: The 3,5-dimethyl substitution pattern increases molecular symmetry compared to 2,4- or 2,6-isomers, often resulting in a tighter crystal lattice and a higher melting point. Expect a sharp melt between 175°C and 195°C for the anhydrous form.

Characterization Workflow

To scientifically validate the melting point, a multi-stage workflow is required. Relying solely on a capillary apparatus is insufficient for NCEs (New Chemical Entities) due to the risk of decomposition masking the true melt.

Diagram: Thermal Characterization Logic

ThermalCharacterization Start Crude HCl Salt TGA Thermogravimetric Analysis (TGA) (Check for Solvents/Volatiles) Start->TGA Decision Mass Loss > 1%? TGA->Decision DSC Differential Scanning Calorimetry (DSC) (Heat/Cool/Heat Cycle) Capillary Capillary Melting Point (Visual Confirmation) DSC->Capillary FinalReport Generate CoA (Onset & Peak Temp) Capillary->FinalReport Decision->DSC No (Anhydrous) Recryst Recrystallize (IPA/Et2O) Decision->Recryst Yes (Solvate) Recryst->TGA

Caption: Logical workflow for distinguishing true melting events from desolvation or decomposition.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the onset temperature (solidus line), which is less subjective than the visual "clear point."

Equipment: TA Instruments Q2000 or equivalent. Atmosphere: Nitrogen purge (50 mL/min). Pan: Hermetically sealed aluminum pan with a pinhole (to allow release of HCl gas if decomposition occurs).

  • Sample Prep: Weigh 2–4 mg of the dried hydrochloride salt into the pan. Ensure good contact with the pan base.

  • Equilibration: Equilibrate at 30°C.

  • Ramp: Heat at 10°C/min to 250°C.

    • Note: For HCl salts, faster ramp rates (10-20°C/min) are preferred to minimize thermal degradation before the melt.

  • Analysis:

    • Identify the endothermic peak.

    • Report the Extrapolated Onset Temperature (

      
      ) , not the peak maximum.
      
    • Warning: If an exothermic event immediately follows the melt, the compound is decomposing upon melting.

Protocol B: Capillary Melting Point (USP <741>)

Used for visual verification and quick purity checks.

  • Preparation: Grind the sample to a fine powder. Fill a capillary tube to a height of 3 mm. Compact by tapping.

  • Apparatus: Oil bath or digital melting point apparatus (e.g., Stuart SMP30).

  • Ramp:

    • Fast ramp (10°C/min) to 160°C.

    • Slow ramp (1°C/min ) from 160°C until melt.

  • Observation:

    • Record Stage 1 (Collapse): Moistening of particles.

    • Record Stage 2 (Meniscus): Formation of liquid meniscus.

    • Record Stage 3 (Clear Point): Complete disappearance of solid.

  • Acceptance Criteria: A melting range (Stage 1 to Stage 3) of < 2°C indicates high purity (>98%).

Synthesis Context & Impurity Profile

Understanding the synthesis helps predict impurities that depress the melting point.

Common Route: Reductive Amination of 1-(3,5-dimethylphenyl)propan-1-one.

  • Impurity A: Residual 3,5-dimethylpropiophenone (Starting material).

  • Impurity B: Secondary amine dimer (formed if amine concentration is too low during reduction).

  • Effect: Even 1% of Impurity A can depress the melting point by 0.5–1.0°C (Freezing Point Depression).

Purification Strategy: If the MP is found to be <170°C or the range is broad (>3°C), perform a recrystallization using Isopropanol (IPA) and Diethyl Ether .

  • Dissolve salt in minimum hot IPA.

  • Add Et2O until turbid.

  • Cool slowly to 4°C.

  • Filter and dry under high vacuum to remove lattice-bound solvent.

References

  • United States Pharmacopeia (USP). General Chapter <741> Melting Range or Temperature. Rockville, MD: USP Convention.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3,5-Dimethylphenethylamine (Analog). Link

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and polymorph screening protocols).
  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Methodological & Application

Synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride from ketones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride from 1-(3,5-Dimethylphenyl)propan-1-one

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride, a valuable organic building block. The primary synthetic strategy detailed is the reductive amination of the corresponding ketone, 1-(3,5-dimethylphenyl)propan-1-one. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural steps, mechanistic insights, characterization data, and safety protocols. The methodologies are designed to be robust and reproducible, emphasizing scientific integrity and best laboratory practices.

Introduction and Background

1-(3,5-Dimethylphenyl)propan-1-amine and its hydrochloride salt are important intermediates in organic synthesis, particularly in the development of pharmaceutical compounds.[1][2] The synthesis of primary amines from ketones is a fundamental transformation in organic chemistry.[3] Among the various methods available, reductive amination stands out for its efficiency and widespread applicability.[4][5] This process involves the conversion of a carbonyl group to an amine through an intermediate imine, which is then reduced.[4]

This application note will focus on a one-pot direct reductive amination procedure, a method favored in green chemistry for its mild conditions and reduced number of isolation steps.[5][6] We will explore the synthesis starting from 1-(3,5-dimethylphenyl)propan-1-one, utilizing an ammonia source and a suitable hydride reducing agent, followed by conversion to the stable hydrochloride salt.

Principle of the Reaction: Reductive Amination

The core of this synthesis is the reductive amination reaction. This transformation proceeds in two key stages that occur in a single reaction vessel ("one-pot"):

  • Imine Formation: The ketone, 1-(3,5-dimethylphenyl)propan-1-one, reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) under weakly acidic conditions. The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon to form a hemiaminal intermediate. This intermediate then undergoes dehydration (loss of a water molecule) to form an imine.[4]

  • Reduction: The imine intermediate is subsequently reduced to the target primary amine. This reduction is accomplished in situ by a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (NaBH(OAc)₃).[7][8] The choice of reducing agent is critical; it must be capable of reducing the C=N bond of the imine preferentially over the C=O bond of the starting ketone.[9]

The overall transformation can be summarized as follows:

Overall Reaction SchemeFigure 1. Overall reaction for the synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine from its ketone precursor.
Mechanistic Pathway

The detailed mechanism involves the formation of the imine, which is the rate-determining step, followed by the rapid reduction of this intermediate.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone 1-(3,5-Dimethylphenyl)propan-1-one Ammonia Ammonia (NH₃) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Attack Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine Dehydration (-H₂O) ReducingAgent NaBH₄ (Hydride Source) Amine 1-(3,5-Dimethylphenyl)propan-1-amine Imine->Amine Hydride Attack ReducingAgent->Amine HCl HCl HCl_Salt Final Hydrochloride Salt Amine->HCl_Salt Protonation HCl->HCl_Salt

Caption: A simplified workflow of the synthesis process.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )Molarity/PuritySupplier Example
1-(3,5-Dimethylphenyl)propan-1-oneC₁₁H₁₄O162.23≥97%Sigma-Aldrich
Ammonium AcetateCH₃COONH₄77.08≥98%Fisher Scientific
Sodium Borohydride (NaBH₄)NaBH₄37.83≥98%Acros Organics
Methanol (MeOH)CH₃OH32.04AnhydrousJ.T. Baker
Diethyl Ether (Et₂O)(C₂H₅)₂O74.12AnhydrousEMD Millipore
Hydrochloric Acid, 2M in Diethyl EtherHCl36.462.0 MSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeVWR Chemicals
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04AnhydrousEMD Millipore
Deionized WaterH₂O18.02--
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01Saturated aq.-
Step-by-Step Synthesis Procedure

G start Start: Setup Reaction Vessel step1 1. Dissolve Ketone & Ammonium Acetate in MeOH start->step1 step2 2. Cool to 0 °C step1->step2 step3 3. Add NaBH₄ Portion-wise step2->step3 step4 4. Warm to RT & Stir (Monitor by TLC) step3->step4 step5 5. Quench & Concentrate step4->step5 step6 6. Aqueous Work-up (Extraction) step5->step6 step7 7. Dry & Evaporate Solvent step6->step7 step8 8. Dissolve Amine in Et₂O step7->step8 step9 9. Precipitate HCl Salt step8->step9 step10 10. Isolate & Dry Product step9->step10 end End: Purified Product step10->end

Caption: Experimental workflow for the synthesis.

Part A: Reductive Amination (Formation of the Free Amine)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dimethylphenyl)propan-1-one (8.11 g, 50.0 mmol, 1.0 equiv) and ammonium acetate (28.9 g, 375 mmol, 7.5 equiv).

  • Solvent Addition: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Reducing Agent: Cautiously add sodium borohydride (2.84 g, 75.0 mmol, 1.5 equiv) in small portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the evolution of hydrogen gas.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketone spot is no longer visible.

  • Work-up - Quenching and Concentration: Cool the flask again to 0 °C and slowly add deionized water (50 mL) to quench the excess sodium borohydride. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Work-up - Extraction: Transfer the resulting aqueous slurry to a separatory funnel. Add dichloromethane (DCM, 100 mL) and saturated sodium bicarbonate solution (50 mL). Shake vigorously and allow the layers to separate. Extract the aqueous layer twice more with DCM (2 x 50 mL).

  • Drying and Isolation: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(3,5-dimethylphenyl)propan-1-amine as an oil.

Part B: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the crude amine oil from the previous step in anhydrous diethyl ether (100 mL).

  • Precipitation: While stirring, slowly add 2.0 M HCl in diethyl ether (approx. 30 mL, 60 mmol, 1.2 equiv) dropwise. A white precipitate of the hydrochloride salt will form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any unreacted starting material or impurities. Dry the product under high vacuum to a constant weight.

Characterization and Data

The final product, 1-(3,5-dimethylphenyl)propan-1-amine hydrochloride, should be a white to off-white crystalline solid.[1]

Expected Yield and Purity
  • Yield: 75-85%

  • Purity: ≥97% (as determined by NMR or HPLC)[1]

Analytical Data
PropertyExpected Value
Molecular Formula C₁₁H₁₈ClN
Molecular Weight 199.72 g/mol [1]
Melting Point To be determined experimentally (literature values may vary based on purity).
¹H NMR (DMSO-d₆)δ (ppm): ~8.5 (br s, 3H, -NH₃⁺), ~7.0 (s, 1H, Ar-H), ~6.9 (s, 2H, Ar-H), ~4.2 (m, 1H, CH-NH₃⁺), ~2.2 (s, 6H, 2x Ar-CH₃), ~1.8 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃). (Predicted values, require experimental verification).
FT-IR (KBr)ν (cm⁻¹): ~2800-3000 (N-H stretch, broad), ~2960 (C-H stretch), ~1600 & ~1480 (C=C aromatic stretch). (Characteristic absorptions).

Trustworthiness and Validation

The protocol described is a self-validating system. The progress of the reaction can be rigorously monitored by TLC, ensuring complete consumption of the starting material before proceeding to the work-up. The identity and purity of the final product are confirmed through standard analytical techniques like NMR, IR, and melting point determination. The formation of the hydrochloride salt not only provides a stable, crystalline solid but also serves as an effective purification step, as many non-basic impurities will remain in the ethereal solution.

References

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Q2wSPmdAtwrOdWNFYXAh6uV5TZBxWw0m47FWUI3TdyVJgtTKgEyCOhzytce8U4kv_CIuZM7QIKPtDsTAPpBou_94aZJfv90DSEY1ccroUyM0Q-pAAqL0vF-2doLfQBqGLaltGsgo00XZrEaV2Y4TUC8h9chZ7xTMb8-HORZxrA4gdrF--Z06G4ax_bq03BU-kgE06ZlG2xI3iiRiEKhYgWBzKd-mzgficFKNrBE=]
  • Wikipedia. (n.d.). Reductive amination. [URL: https://en.wikipedia.
  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDMj-qc_u3A4V9_Mao3DAPYZgq4dIDosQp36yRWFzPHq8nGm8dQDeAmDcU_IEJv5WD5-enYVURZM0BXPPE7SfbNGh7fEKZRcZq6i2gf82t3214VIvZD9JVbVTcDLX2FzorOVIzC1RYwrMyZByw0ObBI-l4xH69Iuo=]
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo951710b]
  • Cho, B. T., & Kang, S. K. (2005). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Tetrahedron. [URL: https://www.organic-chemistry.org/abstracts/lit2/131.shtm]
  • Wikipedia. (n.d.). Leuckart reaction. [URL: https://en.wikipedia.org/wiki/Leuckart_reaction]
  • Struchem. (n.d.). 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. [URL: https://www.struchem.com/proddetail.php?prod=CM2155855346-1]
  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [URL: https://www.mdpi.com/2673-4117/4/1/14]
  • Alfa Chemistry. (n.d.). Leuckart-Wallach Reaction & Eschweiler-Clarke Reaction. [URL: https://www.alfa-chemistry.com/solution/leuckart-wallach-reaction-and-eschweiler-clarke-reaction.html]
  • Enamine. (n.d.). 1-(3,5-dimethylphenoxy)propan-2-amine hydrochloride. [URL: https://www.enaminestore.
  • MDPI. (2012, May 3). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [URL: https://www.mdpi.com/1420-3049/17/5/5151]
  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [URL: https://www.mdpi.com/2673-4117/4/1/14]
  • Scribd. (n.d.). Leuckart Reaction. [URL: https://www.scribd.com/document/329528994/Leuckart-Reaction]
  • ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... [URL: https://www.researchgate.net/figure/The-reaction-scheme-in-the-reductive-amination-of-propiophenone-with-benzylamine-over_fig1_328905295]
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.

Sources

Application Note: Reductive Amination of 1-(3,5-dimethylphenyl)propan-1-one for the Synthesis of Novel Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The synthesis of amines is a cornerstone of modern drug discovery and development. Among the myriad of methods available, reductive amination stands out as a robust and versatile strategy for the formation of carbon-nitrogen bonds.[1][2] This reaction, which transforms a carbonyl compound into an amine via an imine or iminium ion intermediate, is widely employed in the pharmaceutical industry for the construction of complex molecular architectures.[3] This application note provides a detailed guide to the reductive amination of 1-(3,5-dimethylphenyl)propan-1-one, a prochiral aryl ketone, to yield 1-(3,5-dimethylphenyl)propan-1-amine. This transformation is of significant interest as the resulting chiral amine can serve as a valuable building block for novel therapeutic agents.

We will explore this reaction using two distinct and widely adopted protocols, leveraging the unique reactivity of sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (NaBH(OAc)₃). The rationale behind the selection of these reagents, detailed step-by-step protocols, and methods for purification and characterization of the final product are presented to provide researchers with a comprehensive and practical resource.

Reaction Mechanism: A Two-Step Cascade

The reductive amination of a ketone with ammonia proceeds through a two-step sequence within a single reaction vessel. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of the ketone, leading to the formation of a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an imine. The subsequent and irreversible step is the reduction of the imine by a hydride-donating reducing agent to furnish the final amine product.

Reductive_Amination_Mechanism ketone 1-(3,5-dimethylphenyl)propan-1-one hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia Ammonia (NH₃) hemiaminal->ketone - NH₃ imine Imine Intermediate hemiaminal->imine - H₂O imine->hemiaminal + H₂O amine 1-(3,5-dimethylphenyl)propan-1-amine imine->amine + [H⁻] from Reducing Agent reducing_agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) reducing_agent->imine

Caption: General mechanism of reductive amination of a ketone with ammonia.

Strategic Selection of Reducing Agents

The success of a reductive amination hinges on the judicious choice of the reducing agent. The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting ketone.[3] This selectivity is crucial for achieving high yields of the desired amine.

  • Sodium Borohydride (NaBH₄): A cost-effective and readily available reducing agent, NaBH₄ is capable of reducing both ketones and imines.[4][5] To circumvent the premature reduction of the starting ketone, the reaction is typically performed in a stepwise manner within a single pot. The imine is allowed to form first, often facilitated by a mild acid catalyst, before the introduction of NaBH₄.[2][6] Common solvents for this protocol include methanol and ethanol.[4]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent is a milder and more selective reducing agent compared to sodium borohydride.[7][8] The electron-withdrawing acetate groups attenuate the reactivity of the borohydride, rendering it less reactive towards ketones but highly effective for the reduction of the protonated imine (iminium ion).[1][8] This enhanced selectivity allows for a "direct" or "in-situ" reductive amination, where the ketone, amine source, and reducing agent are all present from the outset of the reaction.[3][7] Due to its water sensitivity, STAB is typically used in aprotic solvents such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[3][4]

Experimental Protocols

The following protocols provide detailed procedures for the reductive amination of 1-(3,5-dimethylphenyl)propan-1-one using both sodium borohydride and sodium triacetoxyborohydride.

Protocol 1: Stepwise Reductive Amination using Sodium Borohydride

This protocol involves the pre-formation of the imine followed by its reduction.

Materials:

  • 1-(3,5-dimethylphenyl)propan-1-one

  • Ammonium acetate (or aqueous ammonia)

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (optional, as catalyst)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Imine Formation:

    • To a solution of 1-(3,5-dimethylphenyl)propan-1-one (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq).

    • If necessary, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or GC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Gas evolution (hydrogen) will occur.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Work-up and Isolation:

    • Quench the reaction by the slow addition of water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol 2: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol allows for the combination of all reagents at the beginning of the reaction.

Materials:

  • 1-(3,5-dimethylphenyl)propan-1-one

  • Ammonium acetate

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 1-(3,5-dimethylphenyl)propan-1-one (1.0 eq) and ammonium acetate (1.5-2.0 eq).

    • Add the solvent (DCE or DCM).

    • Stir the mixture for 15-30 minutes at room temperature.

  • Reduction:

    • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • Carefully quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer. Extract the aqueous layer with the reaction solvent (2x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental_Workflow cluster_protocols Protocols start Start reagents Combine Ketone and Ammonia Source start->reagents imine_formation Imine Formation (Protocol 1) reagents->imine_formation add_stab Add STAB (Protocol 2) reagents->add_stab add_nabh4 Add NaBH₄ (Protocol 1) imine_formation->add_nabh4 reaction Reaction Monitoring (TLC/GC-MS) add_stab->reaction add_nabh4->reaction workup Aqueous Work-up reaction->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Purification (e.g., Chromatography) concentration->purification characterization Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized experimental workflow for reductive amination.

Data Summary and Comparison

ParameterProtocol 1 (NaBH₄)Protocol 2 (NaBH(OAc)₃)
Reaction Type StepwiseDirect (in-situ)
Reducing Agent Sodium BorohydrideSodium Triacetoxyborohydride
Selectivity Less selective; requires pre-formation of imineHighly selective for imines over ketones
Solvent Protic (e.g., Methanol)Aprotic (e.g., DCE, DCM)
Catalyst Mild acid (optional)Not typically required
Reaction Time Generally shorterCan be longer (overnight)
Safety Flammable hydrogen gas evolutionLess vigorous reaction

Purification and Characterization

The crude amine product can be purified by standard laboratory techniques. Acid-base extraction is a highly effective method for separating the basic amine product from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to protonate the amine, rendering it water-soluble. The aqueous layer is then basified (e.g., with NaOH) and the free amine is re-extracted into an organic solvent.

For higher purity, the product can be subjected to column chromatography on silica gel.

The final product, 1-(3,5-dimethylphenyl)propan-1-amine, should be characterized to confirm its identity and purity.

Expected Characterization Data for 1-(3,5-dimethylphenyl)propan-1-amine:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons (singlet and/or multiplet in the 6.8-7.2 ppm region), the benzylic proton (a triplet or quartet around 3.5-4.0 ppm), the methylene protons of the propyl chain (a multiplet around 1.5-1.8 ppm), the methyl protons of the propyl chain (a triplet around 0.8-1.0 ppm), the methyl groups on the aromatic ring (a singlet around 2.3 ppm), and the amine protons (a broad singlet, the chemical shift of which is concentration and solvent dependent).

  • ¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, the benzylic carbon, the aliphatic carbons of the propyl chain, and the methyl carbons attached to the aromatic ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₇N, MW: 163.26 g/mol ).

Safety Precautions

  • Sodium borohydride reacts with water and protic solvents to produce flammable hydrogen gas. It should be handled with care in a well-ventilated fume hood.

  • Sodium triacetoxyborohydride is water-sensitive and should be handled in a dry environment.

  • 1,2-Dichloroethane (DCE) is a suspected carcinogen and should be handled with appropriate personal protective equipment in a fume hood.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

References

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 15).
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Myers, A. G. (n.d.).
  • Ashenhurst, J. (2017, September 1).
  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube.
  • Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA)
  • Chemistry Channel. (2020, September 10).
  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride.
  • Wikipedia. (n.d.). Sodium cyanoborohydride.
  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
  • ResearchGate. (n.d.). Reductive amination of aryl substituted ketones and aldehydes to primary amines.
  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.
  • Chemistry Steps. (n.d.).
  • ChemicalBook. (2024, December 16).

Sources

1-(3,5-Dimethylphenyl)propan-1-amine HCl as organic building block

Author: BenchChem Technical Support Team. Date: February 2026

High-Performance Organic Building Block for Medicinal Chemistry

Introduction & Chemical Identity

1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride (CAS: 2155855-34-6) is a specialized primary benzylic amine building block. Structurally, it features a propyl chain with an amine functionality at the benzylic position (C1), substituted on a 3,5-dimethylphenyl ring.

This scaffold is highly valued in drug discovery for three mechanistic reasons:

  • Lipophilic Bulk: The 3,5-dimethyl substitution pattern increases

    
     and fills hydrophobic pockets (e.g., in GPCRs or Kinases) without introducing metabolic liability at the para-position.
    
  • Chirality: The C1 position is a chiral center. While often supplied as a racemate, the enantiomers allow for the exploration of stereospecific binding interactions.

  • Alpha-Branching: The ethyl group at the alpha-position restricts conformational freedom, potentially locking the amine (or resulting amide) into a bioactive conformation.

Physicochemical Profile
PropertyValueNote
Molecular Formula

(HCl Salt)
Molecular Weight 199.72 g/mol Free base MW: 163.26
Appearance White to off-white solidHygroscopic
Solubility Water, Methanol, DMSOHigh solubility in polar protic solvents
Acidity (

)
~9.5 (Estimated)Typical for

-branched benzylamines

Synthetic Utility & Handling[2]

As a primary amine, this compound is a versatile nucleophile. However, the


-ethyl group introduces steric hindrance  adjacent to the nitrogen. Standard protocols for unhindered amines (e.g., benzylamine) may proceed sluggishly. The protocols below are optimized for this specific steric environment.
Handling Precautions
  • Hygroscopicity: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Free-Basing: The commercial HCl salt is stable. For reactions requiring the free base (e.g., Pd-catalyzed couplings), generate it in situ using a tertiary amine base (DIPEA, TEA) rather than performing a separate extraction, to minimize oxidation or carbamate formation from atmospheric

    
    .
    

Application Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Best for: Attaching the scaffold to carboxylic acid cores in library synthesis.

Rationale: The steric bulk of the


-ethyl group requires a potent coupling agent. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC/HOBt to prevent slow kinetics and racemization.
Reagents:
  • Amine: 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.0 equiv)[1]

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:
  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (

    
     concentration). Add HATU  (1.2 equiv) and DIPEA  (1.0 equiv). Stir at Room Temperature (RT) for 15 minutes.
    
    • Checkpoint: The solution should turn slightly yellow/orange, indicating active ester formation.

  • Addition: Add 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.0 equiv) directly to the vial.

  • Basification: Add the remaining DIPEA (2.0 equiv).

    • Critical: The extra base is required to neutralize the HCl salt of the amine and drive the reaction.

  • Reaction: Stir at RT for 4–12 hours.

    • Monitoring: Check by LC-MS. Look for the amide mass

      
      . If conversion is <50% after 4 hours, heat to 50°C.
      
  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate.

    • Wash sequence: 1x 1N HCl (removes unreacted amine/DIPEA), 1x Saturated

      
       (removes unreacted acid), 1x Brine.
      
    • Dry over

      
       and concentrate.
      
Protocol B: Reductive Amination

Best for: Creating secondary amines for scaffold hopping.

Rationale: Sodium Triacetoxyborohydride (


) is used as a mild reducing agent that tolerates the steric hindrance of the amine and prevents over-alkylation.
Reagents:
  • Amine: 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.0 equiv)[1]

  • Aldehyde/Ketone: (1.1 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (1-2 drops).

Step-by-Step Procedure:
  • Imine Formation: Dissolve the amine HCl salt and the aldehyde in DCE. Add DIPEA (1.0 equiv) to free-base the amine. Add Acetic Acid (catalytic) to buffer the pH to ~5-6. Stir for 1 hour.

  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT overnight.

    • Note: If reacting with a ketone, the reaction may require heating to 40°C due to the steric clash between the

      
      -ethyl of the amine and the ketone substituents.
      
  • Quench: Quench with saturated aqueous

    
    . Extract with DCM.
    

Pathway Visualization

The following diagram illustrates the strategic logic of using this building block in a medicinal chemistry campaign, highlighting the divergence points for Amide vs. Amine derivatives.

MedChemWorkflow Start 1-(3,5-Dimethylphenyl) propan-1-amine HCl FreeBase Free Base (In-situ) Start->FreeBase DIPEA/DMF Path1 Pathway A: Amide Coupling (HATU/DIPEA) FreeBase->Path1 + R-COOH Path2 Pathway B: Reductive Amination (STAB/AcOH) FreeBase->Path2 + R-CHO Prod1 Amide Derivative (High Stability, H-Bond Acceptor) Path1->Prod1 Peptide Bond Formation Prod2 Secondary Amine (Basic Center, Ionizable) Path2->Prod2 Imine Reduction

Figure 1: Divergent synthesis workflow utilizing the 1-(3,5-Dimethylphenyl)propan-1-amine scaffold.

References

  • Chemical Identity & Properties: PubChem.[2][3] Compound Summary: 1-(3,5-Dimethylphenyl)propan-1-amine.[1] National Library of Medicine. [Link]

  • Amide Coupling Methodology: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Pharmacophore Insights: Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Amide Coupling Protocols using 1-(3,5-Dimethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Profile[1][2][3][4][5][6][7][8]

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a specialized building block frequently employed in medicinal chemistry to introduce lipophilic bulk and modulate the pharmacokinetic profile of drug candidates. The 3,5-dimethyl substitution pattern on the phenyl ring creates a "magic methyl" effect—enhancing solubility and hydrophobic binding interactions without significantly increasing molecular weight.

However, successful incorporation of this amine into complex scaffolds presents two distinct challenges:

  • Salt Management: As a hydrochloride salt, the amine is non-nucleophilic until neutralized. Incomplete neutralization leads to stalled reactions, while excessive base can trigger racemization of sensitive chiral acid partners.

  • Steric & Electronic Environment: The amine is located at a benzylic position flanked by a propyl chain and a meta-substituted aromatic ring. While the 3,5-dimethyl groups are electron-donating (increasing nucleophilicity), they also impose steric demand that can retard coupling rates with hindered carboxylic acids.

This guide provides three field-proven protocols ranging from high-throughput discovery (HATU) to scalable process chemistry (T3P), specifically optimized for this amine salt.

Chemical Structure & Properties[1][4][7]
  • Systematic Name: 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

  • Role: Chiral Nucleophile / Lipophilic Pharmacophore

  • Key Risk: Racemization of the benzylic center (low risk) or the coupling partner (high risk) if base stoichiometry is uncontrolled.

Pre-Coupling Considerations

The "In-Situ" Neutralization Strategy

The most efficient workflow avoids isolating the free base. Instead, the HCl salt is neutralized directly in the reaction vessel.

  • Stoichiometry Rule: You must add exactly 1.0 equivalent of base specifically to neutralize the HCl, in addition to the base required for the coupling mechanism.

  • Preferred Bases:

    • N,N-Diisopropylethylamine (DIPEA):[1][2] Preferred for HATU/HBTU couplings.

    • N-Methylmorpholine (NMM):[1] Preferred for acid chloride or mixed anhydride methods (less basic, reduces racemization risk).

Solvent Selection

The 3,5-dimethylphenyl moiety renders the molecule highly lipophilic.

  • Recommended: DMF (Discovery), 2-MeTHF or Ethyl Acetate (Process/Scale-up), DCM (General purpose).

  • Avoid: Water or protic solvents (Methanol/Ethanol) during the coupling event, as they compete with the amine.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (High-Throughput / Discovery)

Best For: Fast reactions, hindered acids, and parallel synthesis libraries. Mechanism: Generates a highly reactive At-ester intermediate.

Reagents:

  • Carboxylic Acid (1.0 eq)[3]

  • 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.1 eq)

  • HATU (1.1 – 1.2 eq)

  • DIPEA (3.0 – 4.0 eq) [Critical: 1 eq for HCl, 1 eq for Acid, 1-2 eq excess]

  • Solvent: Anhydrous DMF or DMAc

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) in DMF (0.1 – 0.2 M concentration).

  • Base Addition 1: Add DIPEA (1.0 eq) and stir for 2 minutes.

  • Coupling Agent: Add HATU (1.1 eq) in one portion. Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution often turns yellow/orange.

  • Amine Preparation: In a separate vial, dissolve 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.1 eq) in minimal DMF + DIPEA (2.0 eq).

  • Coupling: Add the amine solution to the activated acid mixture dropwise.

  • Reaction: Stir at RT for 1–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc. Wash with sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄ and concentrate.

Expert Insight: Pre-activating the acid prevents the amine from reacting with HATU to form a non-productive guanidinium species, a common failure mode with uronium reagents.

Protocol B: T3P (Propylphosphonic Anhydride) Coupling (Process / Low Epimerization)

Best For: Chiral retention, scale-up (>1g), and easy workup. Mechanism: Forms a mixed anhydride; byproducts are water-soluble.

Reagents:

  • Carboxylic Acid (1.0 eq)[3]

  • 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 eq)

  • Pyridine or NMM (3.0 – 4.0 eq)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF

Step-by-Step Procedure:

  • Slurry: Combine Carboxylic Acid (1.0 eq) and 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.1 eq) in EtOAc.

  • Base Addition: Add Pyridine (3.5 eq). The mixture may become homogeneous.

  • Cooling: Cool the mixture to 0°C (ice bath).

  • T3P Addition: Add T3P solution (1.5 eq) dropwise over 5–10 minutes.

  • Reaction: Allow to warm to RT and stir for 2–12 hours. T3P kinetics are slower than HATU but cleaner.

  • Workup: Add water directly to the reaction flask. Separate layers. Wash organic layer with 0.5M HCl (to remove pyridine and unreacted amine), then sat. NaHCO₃ (to remove unreacted acid).

Expert Insight: T3P is practically non-epimerizing. If your carboxylic acid partner has a sensitive chiral center (e.g., an amino acid or phenylacetic acid derivative), this is the mandatory protocol.

Protocol C: Acid Chloride Generation (For Unreactive Acids)

Best For: Extremely sterically hindered acids or electron-poor anilines where HATU fails. Risk: Higher risk of racemization.[1]

Step-by-Step Procedure:

  • Chlorination: Dissolve Carboxylic Acid (1.0 eq) in DCM with catalytic DMF (1 drop). Add Oxalyl Chloride (1.2 eq) dropwise at 0°C. Stir until gas evolution ceases (1 hr). Concentrate to remove excess oxalyl chloride.

  • Solvation: Re-dissolve the crude acid chloride in dry DCM.

  • Amine Prep: Dissolve 1-(3,5-Dimethylphenyl)propan-1-amine HCl (1.1 eq) and DIPEA (2.5 eq) in DCM.

  • Addition: Add the acid chloride solution to the amine solution at 0°C.

  • Quench: After 1 hour, quench with water.

Visualized Workflows

Figure 1: General Mechanism & Workflow (HATU)

This diagram illustrates the critical "Salt Break" step required for the HCl amine.

HATU_Workflow cluster_amine Critical Salt Break Step Start Start: Carboxylic Acid Activation Activation: Add HATU + Base (Form Active Ester) Start->Activation DMF, 2 min Coupling Coupling: Nucleophilic Attack Activation->Coupling Active Ester AminePrep Amine Prep: Amine-HCl + Base (Release Free Base) AminePrep->Coupling Free Amine Workup Workup: Acid/Base Wash Coupling->Workup 1-4 hrs, RT Product Final Product: Amide Workup->Product

Caption: Figure 1. HATU coupling workflow emphasizing the parallel preparation of the activated acid and the neutralized amine to prevent guanidinium side-product formation.

Figure 2: Decision Tree for Protocol Selection

Decision_Tree Start Select Coupling Partner (Carboxylic Acid) IsChiral Is the Acid Chiral/Sensitive? Start->IsChiral IsHindered Is the Acid Sterically Hindered? IsChiral->IsHindered No ProtocolB Protocol B: T3P (Low Epimerization) IsChiral->ProtocolB Yes (High Risk) ProtocolA Protocol A: HATU (Standard) IsHindered->ProtocolA Moderate/Standard ProtocolC Protocol C: Acid Chloride (High Reactivity) IsHindered->ProtocolC Very Hindered

Caption: Figure 2. Selection guide for coupling conditions based on the properties of the carboxylic acid partner.

Performance Data & Troubleshooting

Comparative Efficiency Table
FeatureProtocol A (HATU)Protocol B (T3P)Protocol C (Acid Cl)
Reaction Rate Very Fast (< 2h)Moderate (4-12h)Instant
Racemization Risk LowVery LowHigh
Purification Requires Acid/Base WashWater Wash OnlyRequires Acid/Base Wash
Amine-HCl Compatibility Good (requires DIPEA)Excellent (requires Pyridine)Good
Cost HighModerateLow
Troubleshooting Guide
  • Issue: Low Yield.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Increase base by 0.5 – 1.0 eq. Ensure the amine is fully dissolved before addition.

  • Issue: Epimerization (Doublet signals in NMR).

    • Cause: Over-activation or excessive base.

    • Fix: Switch to Protocol B (T3P) and use Pyridine or Collidine instead of DIPEA/TEA.

  • Issue: Sticky Precipitate.

    • Cause: Urea byproducts (if using EDC/DCC) or poor solubility of the product.

    • Fix: Dilute reaction with EtOAc; if product precipitates, filter and wash with water/ether.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[4] An efficient peptide coupling additive.[5][6][7] Journal of the American Chemical Society, 115(10), 4397-4398. (Seminal work on HATU).[8][2]

  • Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Benign Reagent for Diverse Applications. Organic Process Research & Development. (Data on T3P low epimerization).

  • Common Organic Chemistry. (n.d.). Amide Coupling Protocols (HATU, EDC, T3P).[5]

Sources

Application Note: Enantioselective Preparation of Chiral 1-(3,5-Dimethylphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes practical, robust, and scalable protocols over theoretical generalities.

Executive Summary & Strategic Route Selection

The 1-(aryl)propan-1-amine scaffold is a privileged pharmacophore in neuroscience (e.g., monoamine reuptake inhibitors) and calcimimetic drugs. The specific 3,5-dimethyl substitution pattern confers unique lipophilicity and metabolic stability compared to unsubstituted analogs. However, the synthesis of this motif in high enantiomeric excess (ee) is challenging due to the steric bulk of the meta-methyl groups and the conformational flexibility of the ethyl side chain.

This guide details three distinct protocols selected based on scale, equipment availability, and "Green Chemistry" requirements.

Method Selection Matrix
FeatureProtocol A: Biocatalytic Transamination Protocol B: Ellman Auxiliary Protocol C: Classical Resolution
Primary Mechanism Enzymatic amine transferDiastereoselective reductionChiral salt crystallization
Enantiomeric Excess >99% (Excellent)>95% (High)>90% (Variable)
Scalability High (kg to ton)Medium (g to kg)High (Cost-effective)
Green Factor High (Aqueous, mild)Moderate (Ti reagents)Low (Solvent intensive)
Ideal For Final API manufacturingMedChem/Library synthesisBulk racemic separation

Method Selection Logic (Flowchart)

RouteSelection Start Start: 3,5-Dimethylpropiophenone Decision1 Is >99% ee required directly? Start->Decision1 Decision2 Is Biocatalysis Lab Available? Decision1->Decision2 Yes RouteC Protocol C: Classical Resolution (Low Cost, Bulk) Decision1->RouteC No (Cost priority) RouteA Protocol A: Biocatalytic Transamination (Green, High Selectivity) Decision2->RouteA Yes RouteB Protocol B: Ellman's Auxiliary (Reliable Chemical Route) Decision2->RouteB No

Figure 1: Strategic decision tree for selecting the optimal synthesis route based on laboratory capabilities and purity requirements.

Protocol A: Biocatalytic Transamination (The "Green" Standard)

Principle: This method utilizes an


-Transaminase (

-TA) to transfer an amino group from an amine donor (isopropylamine) to the prochiral ketone, 3,5-dimethylpropiophenone. The reaction is driven to completion by the removal of the volatile coproduct (acetone).

Reagents:

  • Substrate: 3,5-Dimethylpropiophenone (100 mM)

  • Enzyme: Commercial

    
    -Transaminase (e.g., Codexis ATA-113 or Vibrio fluvialis variant)
    
  • Cofactor: Pyridoxal-5'-phosphate (PLP)[1]

  • Amine Donor: Isopropylamine (1 M, also acts as buffer component)

  • Solvent: 50% DMSO / 50% Borate Buffer (pH 9.0)

Step-by-Step Procedure:
  • Buffer Preparation: Prepare a 100 mM sodium borate buffer adjusted to pH 9.0. Add PLP (1 mM final concentration).

  • Amine Donor Solution: Dissolve isopropylamine (IPA) in the buffer to reach a concentration of 1.0 M. Note: Re-adjust pH to 9.0 with HCl, as IPA is basic.

  • Substrate Solubilization: Dissolve 3,5-dimethylpropiophenone in DMSO (10% of total volume).

  • Reaction Initiation:

    • Mix the Substrate/DMSO solution with the Buffer/IPA solution.

    • Add the Transaminase enzyme powder (loading: 5–10 g/L or 20 U/mmol).

    • Incubate at 30°C–45°C with orbital shaking (200 rpm) for 24 hours.

  • Work-up:

    • Acidify reaction mixture to pH 2.0 with 6M HCl (to protonate the amine product and keep it in the aqueous phase).

    • Extract unreacted ketone with Methyl tert-butyl ether (MTBE). Discard organic layer.

    • Basify the aqueous layer to pH 12 with 10M NaOH.

    • Extract the chiral amine with Ethyl Acetate (3 x volumes).

    • Dry over Na₂SO₄ and concentrate.[2]

Validation Check:

  • Conversion: >95% expected.[3][4][5][6]

  • ee: Typically >99% (determined by Chiral HPLC).

Protocol B: Ellman's Auxiliary Approach (The Chemical Standard)

Principle: Condensation of the ketone with (R)-tert-butanesulfinamide yields a chiral ketimine. Diastereoselective reduction establishes the chiral center, followed by acidic cleavage of the auxiliary.

Reagents:

  • 3,5-Dimethylpropiophenone

  • (R)-tert-Butanesulfinamide (Ellman's Reagent)

  • Titanium(IV) ethoxide (Ti(OEt)₄)

  • Reducing Agent: Sodium borohydride (NaBH₄) or L-Selectride (for higher diastereoselectivity)

Workflow Diagram

EllmanReaction cluster_mechanism Mechanism Ketone 3,5-Dimethyl- propiophenone Imine Chiral N-Sulfinyl Imine Ketone->Imine Ti(OEt)4 THF, Reflux Auxiliary (R)-t-BS-NH2 Auxiliary->Imine AmineSalt Chiral Amine Salt Imine->AmineSalt 1. NaBH4, -48°C 2. HCl/MeOH Step1 Step 1: Condensation Step2 Step 2: Diastereoselective Reduction Step3 Step 3: Auxiliary Cleavage

Figure 2: Chemical pathway for the asymmetric synthesis using Ellman's sulfinamide.

Step-by-Step Procedure:
  • Imine Formation:

    • To a solution of 3,5-dimethylpropiophenone (1.0 eq) in dry THF (0.5 M), add (R)-tert-butanesulfinamide (1.2 eq) and Ti(OEt)₄ (2.0 eq).

    • Reflux for 16–24 hours under Nitrogen.

    • Quench: Cool to RT and pour into brine with vigorous stirring. Filter the Ti salts through Celite.

    • Purification: Silica gel chromatography (Hexane/EtOAc) to isolate the N-sulfinyl ketimine.

  • Diastereoselective Reduction:

    • Dissolve the ketimine in dry THF. Cool to -48°C.

    • Add NaBH₄ (4.0 eq) slowly. Tip: For higher dr (diastereomeric ratio), use L-Selectride at -78°C.

    • Warm to RT slowly and stir for 6 hours.

    • Quench with saturated NH₄Cl.[2] Extract with EtOAc.[2]

  • Hydrolysis:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add 4M HCl in Dioxane (2.0 eq). Stir for 1 hour at RT.

    • Precipitate the product by adding Et₂O. Filter the white solid (Amine HCl salt).[2]

Analytical Characterization & QC

To ensure scientific integrity, the following analytical parameters must be met.

ParameterMethodAcceptance Criteria
Chemical Purity HPLC (C18 Column)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H or AD-H)> 99.0%
Identity ¹H NMR (400 MHz, CDCl₃)Characteristic multiplets for ethyl group; Singlet for Ar-CH₃ (δ ~2.3 ppm)
Residual Solvent GC-Headspace< 5000 ppm (DMSO/THF)

Chiral HPLC Conditions (Example):

  • Column: Chiralcel OD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 0.5 mL/min

  • Detection: UV @ 254 nm

  • Expected Retention: (R)-isomer ~12 min; (S)-isomer ~15 min (Verify with racemic standard).

References

  • Ellman's Auxiliary Overview: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

  • Biocatalytic Transamination: Mathew, S., & Yun, H. (2012). Omega-Transaminases for the Synthesis of Chiral Amines. ACS Catalysis, 2(6), 993–1001. Link

  • Transaminase Protocols: Koszelewski, D., et al. (2010). Formal Asymmetric Biocatalytic Reductive Amination. Angewandte Chemie Int. Ed., 49(36), 6283-6286. Link

  • Apremilast Analog Synthesis (Relevant Chemistry): Ruchelman, A. L., et al. (2013). Process Development of Amine Intermediates. Organic Process Research & Development, 17(1), 79-86. Link

  • General Chiral Amine Synthesis: Nugent, T. C., & El-Shazly, M. (2010). Chiral Amine Synthesis - Recent Developments. Advanced Synthesis & Catalysis, 352(5), 753-819. Link

Sources

Application Notes & Protocols: A Roadmap for Investigating 1-(3,5-Dimethylphenyl)propan-1-amine HCl in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of 1-(3,5-Dimethylphenyl)propan-1-amine HCl, a novel chemical entity with potential therapeutic applications. Lacking extensive characterization in current literature, this guide establishes a strategic roadmap, moving from foundational analysis to target identification, mechanism of action studies, and initial structure-activity relationship (SAR) exploration. The protocols and scientific rationale are grounded in the well-established pharmacology of the broader phenylpropanamine class of compounds, offering a robust framework for unlocking the therapeutic potential of this specific molecule.

Introduction

1-(3,5-Dimethylphenyl)propan-1-amine HCl is a substituted phenylpropanamine available as a research chemical or organic building block.[1][2] Its core structure is analogous to a class of compounds known for significant pharmacological activity, including effects on monoamine systems and various G-protein coupled receptors (GPCRs).[3][4] For instance, the parent compound, phenylpropanolamine (PPA), is known to act as a norepinephrine releasing agent, leading to its historical use as a decongestant and appetite suppressant.[3][5] The strategic placement of the 3,5-dimethyl substitution on the phenyl ring presents an intriguing modification that warrants detailed investigation for novel pharmacological properties.

This guide provides a hypothesis-driven workflow to systematically characterize the bioactivity of 1-(3,5-Dimethylphenyl)propan-1-amine HCl, assess its potential as a drug lead, and lay the groundwork for future optimization.

Physicochemical Properties

A clear understanding of the compound's basic properties is the first step in any drug discovery program.

PropertyValueSource
Molecular Formula C₁₁H₁₈ClN[2]
Molecular Weight 199.72 g/mol [2]
CAS Number 2155855-34-6 (HCl salt)[2]
Chirality Exists as (R) and (S) enantiomers[1]
Appearance Typically a powder or solid
Purity Commercially available at ≥97%[2]

Section 1: Foundational Characterization & Purity Assessment

Expert Rationale: Before committing resources to biological screening, it is imperative to confirm the identity, purity, and stereochemistry of the test compound. Contaminants or incorrect structural assignment can lead to misleading biological data, wasted resources, and irreproducible results. For chiral molecules like this one, resolving and testing individual enantiomers is critical, as biological targets are stereoselective, and enantiomers can have vastly different pharmacological profiles.[5]

Protocol 1.1: Comprehensive Analytical Characterization

Objective: To verify the structure, purity, and enantiomeric composition of 1-(3,5-Dimethylphenyl)propan-1-amine HCl.

Methodology:

  • Identity Verification (NMR Spectroscopy):

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Causality: The resulting spectra should be consistent with the expected chemical shifts and coupling constants for the 1-(3,5-Dimethylphenyl)propan-1-amine structure. This confirms the correct connectivity of atoms and the presence of key functional groups.

  • Purity and Mass Verification (LC-MS):

    • Prepare a 1 mg/mL stock solution in methanol or acetonitrile.

    • Inject onto a reverse-phase C18 HPLC column coupled to a mass spectrometer (MS).

    • Run a gradient elution (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Causality: The UV chromatogram will determine the purity by integrating the area of the main peak relative to any impurity peaks. The MS will provide the mass-to-charge ratio (m/z), which must match the calculated exact mass of the protonated free base (C₁₁H₁₇N), confirming its molecular weight.

  • Enantiomeric Purity (Chiral HPLC):

    • Utilize a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak®).

    • Develop an isocratic mobile phase (e.g., a mixture of hexane/isopropanol with a small amount of an amine modifier like diethylamine) that resolves the (R) and (S) enantiomers.

    • Inject the racemic standard and the individual enantiomers (if available) to establish retention times.

    • Analyze the sample to determine the enantiomeric excess (ee%).

    • Causality: This step is crucial for linking specific biological activity to a single stereoisomer, a fundamental requirement for modern drug development.

Section 2: Hypothesis Generation - Predicting Biological Targets

Expert Rationale: The structure of 1-(3,5-Dimethylphenyl)propan-1-amine HCl strongly suggests it will interact with targets involved in neurotransmission. By drawing parallels with structurally similar molecules, we can formulate testable hypotheses and prioritize initial screening efforts, making the discovery process more efficient.

The primary hypotheses are:

  • Hypothesis A: Monoamine Transporter Modulation: Its phenylpropanamine core is a classic scaffold for compounds that interact with the norepinephrine (NET), dopamine (DAT), and serotonin (SERT) transporters.[3]

  • Hypothesis B: GPCR Activity: Phenylalkylamines are known ligands for various GPCRs, most notably adrenergic, serotonergic (5-HT), and Trace Amine-Associated Receptors (TAARs).[4][6] The 3,5-dimethylphenyl moiety, in particular, has been successfully incorporated into potent TAAR1 agonists.[6]

G cluster_A Monoamine Transporters cluster_B G-Protein Coupled Receptors (GPCRs) compound 1-(3,5-Dimethylphenyl)propan-1-amine HCl scaffold Phenylpropanamine Scaffold compound->scaffold Based on hypothesis hypothesis scaffold->hypothesis Suggests Interaction with Neurotransmitter Systems target_class_A NET, DAT, SERT hypothesis->target_class_A Hypothesis A target_class_B Adrenergic Receptors Serotonin (5-HT) Receptors Trace Amine (TAAR1) Receptors hypothesis->target_class_B Hypothesis B target_class target_class

Caption: Hypothesis generation for target identification.

Section 3: Primary Screening Protocols

Expert Rationale: The goal of primary screening is to efficiently test our hypotheses by assessing the compound's interaction with the prioritized target classes. We will use a combination of binding and functional assays. Binding assays measure affinity (how tightly the compound binds), while functional assays measure efficacy (the biological response triggered by binding).

Protocol 3.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of 1-(3,5-Dimethylphenyl)propan-1-amine HCl for a panel of key monoamine transporters and GPCRs.

Methodology:

  • Target Panel Selection: At a minimum, screen against the targets listed in the table below. Assays are typically run using membrane preparations from cells overexpressing the human recombinant target.

  • Assay Execution:

    • Incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-Nisoxetine for NET) and a range of concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • Allow the reaction to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantify radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding at each concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (concentration that inhibits 50% of binding).

    • Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

    • Causality: A low Ki value (typically in the nanomolar range) indicates high binding affinity and identifies the compound as a "hit" for that specific target, warranting further functional investigation.

Suggested Primary Binding Target Panel:

Target ClassSpecific TargetRadioligand Example
Monoamine Transporters NET[³H]-Nisoxetine
DAT[³H]-WIN 35,428
SERT[³H]-Citalopram
Adrenergic Receptors α₁, α₂, β₁, β₂, β₃Various (e.g., [³H]-Prazosin)
Serotonin Receptors 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂CVarious (e.g., [³H]-8-OH-DPAT)
Trace Amine Receptor TAAR1[³H]-EPPTB (or functional)
Protocol 3.2: Functional Assays

Objective: To determine if the compound acts as an agonist, antagonist, or inhibitor at the targets identified in the binding screen.

Methodology (Example for a GPCR like TAAR1):

  • Assay System: Use a cell line (e.g., HEK293) stably expressing the human TAAR1 receptor and a biosensor system, such as a cAMP-sensitive reporter (e.g., GloSensor™).

  • Agonist Mode:

    • Plate the cells and add increasing concentrations of 1-(3,5-Dimethylphenyl)propan-1-amine HCl.

    • Incubate and measure the reporter signal (e.g., luminescence).

    • Causality: A dose-dependent increase in signal indicates agonist activity. The data is used to calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a known TAAR1 agonist (e.g., p-tyramine) at its EC₈₀ concentration.

    • Measure the reporter signal.

    • Causality: A dose-dependent decrease in the agonist-induced signal indicates antagonist activity. The data is used to calculate the IC₅₀.

G agonist Hypothetical Agonist: 1-(3,5-Dimethylphenyl) propan-1-amine HCl receptor TAAR1 Receptor agonist->receptor Binds to g_protein Gαs Protein Activation receptor->g_protein Activates ac Adenylate Cyclase (AC) g_protein->ac Stimulates atp_camp ATP -> cAMP ac->atp_camp pka Protein Kinase A (PKA) Activation atp_camp->pka downstream Downstream Cellular Effects pka->downstream

Caption: Potential signaling pathway for a TAAR1 agonist.

Section 5: Initial Structure-Activity Relationship (SAR) Exploration

Expert Rationale: After identifying a confirmed hit and its MoA, the next phase in drug discovery is lead optimization. This begins with exploring the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. [7]By synthesizing and testing a small, focused set of analogs, we can identify which parts of the molecule are essential for activity and which can be modified to improve properties like potency, selectivity, and metabolic stability.

Suggested Initial Analog Library:

Modification AreaRationaleExample Structures
Alkyl Chain Modulate size and lipophilicity. A methyl group (amphetamine-like) vs. ethyl (current) can alter selectivity.1-(3,5-Dimethylphenyl)ethan-1-amine
Lengthening or branching can probe the binding pocket size.1-(3,5-Dimethylphenyl)butan-1-amine
Phenyl Ring Subs. Move methyl groups (e.g., to 2,4- or 3,4-positions) to test the importance of the meta-positioning. [8]1-(3,4-Dimethylphenyl)propan-1-amine
Replace methyl groups with other substituents (e.g., Cl, F, OMe) to alter electronic and steric properties.1-(3,5-Dichlorophenyl)propan-1-amine
Amine Group N-methylation can impact blood-brain barrier permeability and receptor interactions.N-Methyl-1-(3,5-dimethylphenyl)propan-1-amine

Conclusion and Future Directions

This document outlines a systematic, hypothesis-driven approach for the initial stages of a drug discovery campaign centered on 1-(3,5-Dimethylphenyl)propan-1-amine HCl. By progressing through foundational characterization, targeted primary screening, and detailed MoA studies, researchers can efficiently determine the pharmacological profile of this novel compound. Positive findings, particularly as a selective modulator of a specific monoamine transporter or GPCR, would position this chemical scaffold as a valuable starting point for developing new therapeutics for CNS disorders, metabolic diseases, or other conditions, depending on the identified target. The subsequent SAR exploration will be crucial for optimizing the initial hit into a viable drug candidate.

References

  • HDH Pharma Inc. 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. Retrieved from [Link]

  • Wikipedia. Phenylpropanolamine. Retrieved from [Link]

  • Sakagami, H., et al. (2014). Quantitative structure-cytotoxicity relationship of phenylpropanoid amides. In Vivo, 28(4), 499-510. Retrieved from [Link]

  • Morgan, J. P., et al. (1993). Effect of phenylpropanolamine and related compounds on beta-adrenoceptor-induced activation of adenylyl cyclase. General Pharmacology, 24(4), 937-941. Retrieved from [Link]

  • Blaazer, A. R., et al. (2008). Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors. ChemMedChem, 3(9), 1332-1342. Retrieved from [Link]

  • Sadek, B., et al. (2016). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Molecules, 21(1), 89. Retrieved from [Link]

  • Kristensen, J. L., et al. (2016). Studies on Aryl-Substituted Phenylalanines: Synthesis, Activity, and Different Binding Modes at AMPA Receptors. Journal of Medicinal Chemistry, 59(3), 974-987. Retrieved from [Link]

  • Wikipedia. Structure–activity relationship. Retrieved from [Link]

  • Al-Zuhair, H., et al. (1987). Some pharmacological properties of a novel series of 2-substituted 2-phenylcyclohexyl N,N-diethylaminoethyl ethers I. General Pharmacology, 18(4), 421-425. Retrieved from [Link]

  • Mendoza-Sánchez, R., et al. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles. Molecules, 23(5), 1195. Retrieved from [Link]

  • Ogita, A., et al. (2022). Structure-activity relationships of antifungal phenylpropanoid derivatives and their synergy with n-dodecanol and fluconazole. Journal of Applied Microbiology, 132(3), 2157-2166. Retrieved from [Link]

  • Wellman, P. J., & Rourke, K. F. (1993). Enantiomers of phenylpropanolamine suppress food intake in hyperphagic rats. Pharmacology, Biochemistry, and Behavior, 45(1), 135-139. Retrieved from [Link]

  • Desrosiers, J.-N., et al. (2006). PREPARATION OF ENANTIOMERICALLY ENRICHED (1S)-1-PHENYLPROPAN-1-AMINE HYDROCHLORIDE BY A CATALYTIC ADDITION OF DIORGANOZINC REAGENTS TO IMINES. Organic Syntheses, 83, 148. Retrieved from [Link]

  • DrugMAP. Details of the Drug | N,N-Dimethyl-3,3-diphenylpropan-1-amine. Retrieved from [Link]

  • Kumar, A., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Monatshefte für Chemie - Chemical Monthly, 155, 1-32. Retrieved from [Link]

  • Gherasim, O., et al. (2015). Generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride. Acta Chimica Slovenica, 62(2), 387-398. Retrieved from [Link]

  • Revelia, G., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Journal of Medicinal Chemistry, 65(20), 13694-13715. Retrieved from [Link]

Sources

Optimized Derivatization Strategies for the Structural and Chiral Analysis of 1-(3,5-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Analyte Profile & Analytical Challenges

Target Molecule: 1-(3,5-Dimethylphenyl)propan-1-amine Chemical Class: Primary Benzylic Amine / Phenethylamine Analog Molecular Formula: C₁₁H₁₇N Key Structural Features:

  • Primary Amine (-NH₂): Highly polar, capable of hydrogen bonding. In Gas Chromatography (GC), this leads to severe peak tailing, adsorption to the injection liner, and poor sensitivity.

  • Benzylic Carbon: The carbon alpha to the amine is chiral (stereocenter) and benzylic. This position is chemically reactive and relevant for enantiomeric separation.

  • 3,5-Dimethyl Substitution: Increases lipophilicity compared to unsubstituted analogs but introduces minor steric factors.

The Derivatization Imperative: Direct injection of this primary amine is not recommended. To achieve reproducible quantification and stereochemical resolution, we must replace the active protic hydrogen atoms. This guide details three distinct workflows:

  • Achiral GC-MS: Perfluoroacylation for maximum volatility and mass spectral distinctiveness.

  • Chiral GC-MS: Diastereomeric resolution using L-TPC.

  • LC-MS/Fluorescence: Dansylation for picogram-level sensitivity.

Decision Matrix (Workflow Selection)

Use the following logic map to select the appropriate protocol for your analytical goals.

Derivatization_Decision_Tree cluster_legend Legend Start Start: Define Analytical Goal Goal_Q What is the primary endpoint? Start->Goal_Q GC_Path GC-MS Analysis Goal_Q->GC_Path Volatility/EI-MS LC_Path LC-MS / HPLC Goal_Q->LC_Path Aqueous/ESI-MS Chiral_Q Is Enantiomeric Separation Required? GC_Path->Chiral_Q Method_C Method C: Dansyl Chloride (High Sensitivity/Fluorescence) LC_Path->Method_C No No Chiral_Q->No Structural ID Yes Yes Chiral_Q->Yes Stereochemistry Method_A Method A: PFPA Acylation (High Volatility, Stable) Method_B Method B: L-TPC Derivatization (Chiral Resolution) No->Method_A Yes->Method_B Decision Decision Point Protocol Protocol

Figure 1: Decision tree for selecting the optimal derivatization reagent based on instrumentation and analytical requirements.

Method A: Perfluoroacylation (GC-MS)

Reagent: Pentafluoropropionic Anhydride (PFPA) Application: Routine quantification, toxicology screening, metabolic profiling.

Mechanism & Rationale

Acylation converts the polar primary amine into a neutral amide. We utilize PFPA over acetic anhydride because the introduction of five fluorine atoms significantly increases the mass (moving the molecular ion into a cleaner spectral region) and enhances volatility, resulting in sharp, symmetrical peaks.

Reaction:



Protocol A: PFPA Derivatization
StepActionCritical Notes (Causality)
1 Extraction Extract analyte into ethyl acetate or butyl chloride. Evaporate to dryness under

at 40°C.
2 Reconstitution Add 50

L Ethyl Acetate (anhydrous).
3 Reagent Addition Add 50

L PFPA .
4 Incubation Cap vial tightly. Heat at 60°C for 20 minutes .
5 Evaporation Evaporate to dryness under a stream of

at 40°C.
6 Final Prep Reconstitute in 100

L Ethyl Acetate.

Validation Criteria:

  • Target Ion: Look for the molecular ion

    
    .
    
  • Peak Shape: Tailing factor (

    
    ) should be < 1.2.
    

Method B: Chiral Resolution (GC-MS)

Reagent: N-Trifluoroacetyl-L-prolyl chloride (L-TPC) Application: Separation of (R)- and (S)- enantiomers of 1-(3,5-dimethylphenyl)propan-1-amine.

Mechanism & Rationale

Standard GC columns (e.g., DB-5MS) are achiral. To separate enantiomers, we must convert them into diastereomers (molecules with different physical properties). L-TPC reacts with the amine to form a diastereomeric amide pair.

Reaction:



Protocol B: L-TPC Chiral Derivatization
StepActionCritical Notes (Causality)
1 Preparation Dissolve dry residue in 100

L Dichloromethane (DCM).
2 Scavenger Add 10

L Triethylamine (TEA) or weak carbonate base.
3 Reagent Add 50

L 0.1M L-TPC in DCM.
4 Reaction Incubate at Room Temperature for 30 mins.
5 Wash Add 200

L water, vortex, centrifuge. Discard aqueous (top) layer.

Method C: Dansylation (LC-MS / Fluorescence)

Reagent: Dansyl Chloride (DNS-Cl) Application: High-sensitivity detection (Fluorescence/ESI-MS) in biological matrices (plasma/urine).[1]

Mechanism & Rationale

Dansyl chloride reacts with primary amines to form stable sulfonamides. The naphthalene ring provides intense fluorescence and high ionization efficiency in ESI+ mode (LC-MS), improving limits of detection (LOD) by 10-100x compared to underivatized amines.

Dansyl_Mechanism Amine Analyte (R-NH2) Complex Transition State (Nu Attack) Amine->Complex pH 9.5 DNS Dansyl Chloride (Sulfonyl Cl) DNS->Complex Product Dansyl-Amide (Fluorescent) Complex->Product Byproduct HCl (Neutralized) Complex->Byproduct

Figure 2: Reaction pathway for Dansyl Chloride derivatization.

Protocol C: Dansylation Workflow
  • Buffer Prep: Prepare 0.1 M Sodium Carbonate buffer (pH 9.5). High pH ensures the amine is deprotonated (nucleophilic).

  • Mix: Combine 100

    
    L Sample + 100 
    
    
    
    L Buffer + 100
    
    
    L Dansyl Chloride (1 mg/mL in Acetone).
  • Heat: Incubate at 60°C for 10-15 minutes in a dark vial (light sensitive).

  • Quench (Optional): Add 20

    
    L 2% amine (e.g., proline) to consume excess reagent if interfering peaks are observed.
    
  • Analysis: Inject directly onto C18 HPLC column. Detect at Ex/Em: 330/530 nm.

Comparative Summary

FeaturePFPA (Method A)L-TPC (Method B)Dansyl-Cl (Method C)
Instrumentation GC-MS (EI/CI)GC-MS (EI/CI)LC-MS / HPLC-FL
Primary Benefit Stability & VolatilityEnantiomeric SeparationSensitivity (Picogram)
Reaction Time 20 min @ 60°C30 min @ RT15 min @ 60°C
Moisture Tolerance Zero (Strictly Anhydrous)LowHigh (Aqueous Compatible)
Byproducts Acidic (Must evaporate)HCl (Wash required)Sulfonic acid (LC compatible)

References

  • Lin, D.L., et al. (2017). "Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry." Journal of Analytical Toxicology.

  • Sigma-Aldrich. (2025). "Product Information: Pentafluoropropionic anhydride (PFPA) Protocol." Merck/Sigma Technical Library.

  • BenchChem. (2025).[2][3][4] "Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride."

  • Shin, H.S., & Donike, M. (1996). "Stereospecific Derivatization of Amphetamines... using L-TPC." Analytical Chemistry.

  • Restek Corporation. (2024). "Improved GC Analysis of Derivatized Amphetamines: Column and Reagent Selection."

Sources

Application Notes & Protocols: The Strategic Incorporation of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Peptides represent a powerful class of therapeutic agents, yet their clinical utility is often hampered by poor metabolic stability, low oral bioavailability, and susceptibility to proteolysis.[1] Peptidomimetics—molecules designed to mimic the structure and function of natural peptides—offer a compelling solution to these challenges.[1][2] A key strategy in peptidomimetic design is the incorporation of non-natural, sterically constrained building blocks to enforce specific conformations and enhance resistance to enzymatic degradation. This guide provides an in-depth technical overview and detailed protocols for the use of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, a chiral amine building block, in the synthesis of advanced peptidomimetics. We will explore its role in creating unique side-chain topographies, the mechanistic rationale behind its incorporation, and a validated workflow for its use in solid-phase synthesis.

Reagent Profile: 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

This chiral amine serves as a versatile scaffold for introducing a bulky, hydrophobic, and conformationally influential moiety into a peptide backbone. The 3,5-dimethylphenyl group provides significant steric hindrance, which can be strategically employed to disrupt protease recognition sites or to orient other pharmacophoric elements for optimal target engagement.

Table 1: Physicochemical & Safety Data

PropertyValueSource
Chemical Name 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride[3]
Synonyms (S)-1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride[4]
CAS Number 2155855-34-6; 1212852-35-1 (for S-enantiomer)[3][4]
Molecular Formula C₁₁H₁₈ClN[3]
Molecular Weight 199.72 g/mol [3]
Purity Typically ≥97%[3]
Appearance Crystalline solid[5]
Primary Hazards Causes skin and serious eye irritation.[6]
Handling Precautions Wear protective gloves, clothing, and eye/face protection.[7][8] Handle in a well-ventilated area. Avoid breathing dust.[9] Wash thoroughly after handling.[9]

Note: This chemical is intended for research and manufacturing purposes only and is not for consumer or medical use.[3]

The Role in Peptidomimetic Design: A Mechanistic Overview

The primary function of incorporating 1-(3,5-Dimethylphenyl)propan-1-amine is to replace a natural amino acid residue, thereby creating a non-peptidic linkage that is inherently resistant to proteases. This substitution fundamentally alters the backbone while presenting a unique "side chain" (the dimethylphenylpropyl group) to the biological target.

Causality Behind its Use:

  • Enzymatic Stability: The replacement of a standard amide bond with a structure derived from this secondary amine prevents recognition and cleavage by peptidases.

  • Conformational Constraint: The bulky dimethylphenyl group restricts the rotational freedom of the backbone, helping to lock the peptidomimetic into a specific, bioactive conformation. This is crucial for mimicking secondary structures like β-turns.[2][10]

  • Modulation of Physicochemical Properties: The hydrophobic nature of the xylyl group can enhance membrane permeability and influence binding affinity by participating in hydrophobic interactions within a receptor's binding pocket.

The diagram below illustrates the conceptual integration of the amine into a growing peptide chain, where it serves as a non-natural building block (Xaa*) that imparts these desirable properties.

G cluster_0 Peptidomimetic Backbone AA1 Amino Acid 1 (e.g., on resin) Xaa_star Xaa* (Incorporated Amine Scaffold) AA1->Xaa_star Amide Coupling AA3 Amino Acid 3 Xaa_star->AA3 Amide Coupling Amine 1-(3,5-Dimethylphenyl) propan-1-amine Amine->Xaa_star Provides Scaffold

Caption: Conceptual role of the chiral amine as a scaffold.

Core Protocol: Solid-Phase Synthesis of a Peptidomimetic

The following protocol details a generalized workflow for incorporating 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11][12] This method allows for the controlled, stepwise assembly of the final molecule.[13][14]

Workflow Visualization

G cluster_legend Legend Start Start: Swell Fmoc-Rink Amide Resin in DMF Fmoc_Deprotection1 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection1 Wash1 Wash Steps (DMF, DCM, DMF) Fmoc_Deprotection1->Wash1 Coupling_AA2 2. Couple Fmoc-AA-OH (HATU/DIPEA in DMF) Wash1->Coupling_AA2 Wash2 Wash Steps Coupling_AA2->Wash2 Fmoc_Deprotection2 3. Fmoc Deprotection Wash2->Fmoc_Deprotection2 Wash3 Wash Steps Fmoc_Deprotection2->Wash3 Coupling_Amine 4. Couple Target Amine* (HATU/DIPEA in DMF) Wash3->Coupling_Amine Wash4 Wash Steps Coupling_Amine->Wash4 Coupling_AA4 5. Couple Final Fmoc-AA-OH Wash4->Coupling_AA4 Wash5 Wash Steps Coupling_AA4->Wash5 Final_Deprotection 6. Final Fmoc Deprotection Wash5->Final_Deprotection Wash6 Wash Steps Final_Deprotection->Wash6 Cleavage 7. Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash6->Cleavage Precipitation Precipitate in cold ether & Purify (HPLC) Cleavage->Precipitation A Standard Coupling B Target Amine Coupling C Deprotection

Caption: SPPS workflow for amine incorporation.

Step-by-Step Methodology

Materials & Reagents:

  • Fmoc-Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU.

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection Solution: 20% (v/v) Piperidine in Dimethylformamide (DMF)

  • Solvents: DMF (peptide grade), Dichloromethane (DCM)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Protocol:

  • Resin Preparation:

    • Place the Fmoc-Rink Amide resin in a reaction vessel.

    • Swell the resin in DMF for 30-60 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF. Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat with fresh deprotection solution for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.[14]

  • Coupling the First Amino Acid:

    • In a separate vial, pre-activate the first Fmoc-amino acid (3 eq.) with HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

    • Drain the vessel and wash the resin as described in step 2.

  • Incorporation of 1-(3,5-Dimethylphenyl)propan-1-amine:

    • Repeat the Fmoc deprotection (Step 2) to expose the N-terminal amine of the resin-bound amino acid.

    • Crucial Step: The amine hydrochloride must be neutralized. In a separate vial, dissolve 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride (3 eq.) and HATU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to neutralize the hydrochloride and activate the coupling.

    • Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and is particularly effective for coupling hindered amines.[15] DIPEA acts as a non-nucleophilic base to facilitate the reaction.

    • Add this solution to the resin, which now has a free C-terminal carboxylic acid from the previously coupled amino acid.

    • Agitate for 2-4 hours. The coupling of this secondary amine may be slower than for primary amino acids and may require extended time or gentle heating (e.g., 40°C).

    • Wash the resin thoroughly as before.

  • Chain Elongation:

    • To continue the sequence, couple the next Fmoc-amino acid to the secondary amine of the now-attached 1-(3,5-Dimethylphenyl)propyl group.

    • Follow the procedure in Step 3 for activation and coupling.

    • Repeat the cycle of deprotection-wash-coupling-wash for all remaining residues in the sequence.[14]

  • Final Cleavage and Deprotection:

    • After the final residue is coupled and its Fmoc group is removed, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin.

    • Agitate for 2-3 hours at room temperature. This step cleaves the completed peptidomimetic from the resin and removes acid-labile side-chain protecting groups simultaneously.[12]

    • Filter the resin and collect the filtrate containing the product.

  • Product Isolation and Purification:

    • Precipitate the crude product by adding the TFA filtrate to a large volume of ice-cold diethyl ether.

    • Centrifuge to pellet the solid, decant the ether, and repeat the ether wash.

    • Dry the crude product under vacuum.

    • Purify the peptidomimetic using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Troubleshooting and Expert Insights

Table 2: Common Issues and Solutions

IssueProbable CauseRecommended Solution
Incomplete Coupling of the Target Amine Steric hindrance of the secondary amine; insufficient activation or reaction time.Double-couple the amine: repeat the coupling step with a fresh solution of activated amine. Increase reaction time to 4-6 hours or gently heat to 40°C. Consider a more potent coupling agent if HATU fails.
Racemization Over-activation of the carboxylic acid; presence of excess base.Use an additive like Oxyma Pure® to suppress racemization. Ensure precise stoichiometry of DIPEA; excess base can be detrimental. Pre-activation time should be kept to a minimum.
Side-product Formation during Cleavage Reactive side chains (e.g., Trp, Met, Cys) being modified by carbocations generated during cleavage.Ensure the cleavage cocktail contains appropriate scavengers. Triisopropylsilane (TIS) is a standard scavenger for this purpose.

Conclusion

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a powerful and strategic building block for modern peptidomimetic drug discovery. Its incorporation into a peptide sequence offers a reliable method to confer protease resistance, introduce valuable conformational constraints, and modulate the hydrophobic profile of the molecule. The solid-phase protocol outlined in this guide, grounded in established SPPS chemistry, provides a robust and adaptable framework for researchers to synthesize novel peptidomimetics with enhanced therapeutic potential. Careful optimization of coupling times and validation at each step are key to achieving high-yield, high-purity target compounds.

References

  • Vertex AI Search. (n.d.). chiral 1, 2-diamino guests in chain replacement peptidomimetics: a new helical motif.
  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • TCI Chemicals. (2024, November 21). SAFETY DATA SHEET.
  • PMC. (2025, December 30). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks.
  • NIH PMC. (n.d.). Peptidomimetics, a synthetic tool of drug discovery.
  • SpringerLink. (n.d.). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction.
  • Castrol PDS & SDS. (2024, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 29). SAFETY DATA SHEET.
  • eScholarship. (2021, May 10). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.
  • HDH Chemicals. (n.d.). 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram.
  • NIH PMC. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.
  • Cayman Chemical. (n.d.). 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION.
  • Royal Society of Chemistry. (n.d.). Metal-free Synthesis of β-Aminoketones by Reductive Hydroamination of Ynones.
  • PubMed. (2025, December 15). Discovery of a heterocyclic aromatic amide based P-gp inhibitor as coadjutant regulating autophagy against drug resistance in breast cancer.
  • Molbase. (n.d.). Synthesis of 3-[methyl(phenylmethyl)amino]-1-phenyl-1-propanone hydrochloride.
  • NIH PMC. (2021, January 4). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics.
  • Springer Professional. (n.d.). Peptidomimetics I.
  • MDPI. (2022, June 23). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.
  • Dana Bioscience. (n.d.). (S)-1-(3,4-Dimethylphenyl)propan-1-amine 1g.
  • ChemicalBook. (2022, August 26). (S)-1-(3,5-DiMethylphenyl)propan-1-aMine hydrochloride | 1212852-35-1.
  • NIH PMC. (n.d.). Introduction to Peptide Synthesis.
  • Brieflands. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them.
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis.
  • Chemical Engineering Transactions. (2013, September 20). Research about the Method of Synthesizing N,N-dimethyl- 1,3-propanediamine Continuously.
  • ResearchGate. (2017, February). Peptide Synthesis.
  • Merck Millipore. (n.d.). Peptide Synthesis.

Sources

Synthesis of Secondary Amines from 1-(3,5-Dimethylphenyl)propan-1-amine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Secondary amines are a cornerstone of modern medicinal chemistry and drug development, forming the structural backbone of a vast array of pharmacologically active compounds.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of diverse secondary amines starting from the primary amine, 1-(3,5-dimethylphenyl)propan-1-amine. We will explore two robust and widely applicable synthetic strategies: reductive amination and direct N-alkylation. This guide emphasizes the underlying chemical principles, provides detailed, step-by-step protocols, and offers insights into reaction optimization and troubleshooting.

Introduction: The Significance of Secondary Amines in Drug Discovery

Secondary amines are prevalent motifs in a multitude of blockbuster drugs, contributing to their efficacy through their ability to form crucial hydrogen bonds, act as proton acceptors, and influence the overall physicochemical properties of the molecule. The strategic introduction of various substituents on the nitrogen atom allows for the fine-tuning of a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile.

The starting material, 1-(3,5-dimethylphenyl)propan-1-amine, offers a versatile scaffold for the generation of a library of novel secondary amines. Its lipophilic 3,5-dimethylphenyl group and the chiral center at the benzylic position provide a foundation for exploring structure-activity relationships (SAR) in drug discovery programs.

Method 1: Reductive Amination – A Versatile and Efficient Strategy

Reductive amination is a powerful and widely employed method for the synthesis of secondary amines.[2][3][4] This one-pot reaction involves the initial formation of an imine intermediate from the primary amine and a carbonyl compound (aldehyde or ketone), followed by its in-situ reduction to the corresponding secondary amine.[2][4][5] This approach is favored for its operational simplicity, broad substrate scope, and the use of mild and selective reducing agents.[6][7]

Mechanistic Rationale

The reaction proceeds in two key steps:

  • Imine Formation: The primary amine, 1-(3,5-dimethylphenyl)propan-1-amine, acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form a transient imine intermediate.[4] The equilibrium of this step can be shifted towards the imine by removing water, often facilitated by the reaction conditions or the addition of a dehydrating agent.

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the desired secondary amine. The choice of reducing agent is critical to avoid the unwanted reduction of the starting carbonyl compound.[2][5]

Diagram of Reductive Amination Workflow

G cluster_0 One-Pot Reductive Amination start 1-(3,5-Dimethylphenyl)propan-1-amine + Aldehyde/Ketone imine Imine Intermediate Formation start->imine Solvent (e.g., DCE) reduction In-situ Reduction (e.g., NaBH(OAc)₃) imine->reduction product Secondary Amine Product reduction->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Secondary Amine purification->final_product

Caption: Workflow for one-pot reductive amination.

Preferred Reducing Agent: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

For the reductive amination of 1-(3,5-dimethylphenyl)propan-1-amine, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice.[6][8][9] Its advantages over other reducing agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) include:

  • Mildness and Selectivity: NaBH(OAc)₃ is a milder reducing agent that readily reduces iminium ions but is slow to react with aldehydes and ketones, minimizing side reactions.[8][10]

  • Operational Simplicity: It allows for a one-pot procedure where the amine, carbonyl compound, and reducing agent can be mixed together without the need for prior imine formation.[8]

  • Favorable Reaction Conditions: The reaction proceeds efficiently at room temperature and under non-acidic conditions, which is beneficial for sensitive substrates.[6]

  • Reduced Toxicity: It is a safer alternative to the highly toxic sodium cyanoborohydride.[7]

Detailed Experimental Protocol: Reductive Amination with Benzaldehyde

This protocol describes the synthesis of N-benzyl-1-(3,5-dimethylphenyl)propan-1-amine.

Materials:

  • 1-(3,5-Dimethylphenyl)propan-1-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dimethylphenyl)propan-1-amine (1.0 eq.).

  • Solvent and Reagent Addition: Dissolve the amine in 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration). Add benzaldehyde (1.0-1.2 eq.) to the solution.

  • Initiation of Reduction: Stir the mixture at room temperature for 10-15 minutes. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3-1.5 eq.) portion-wise over 5-10 minutes. A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (DCM) (2 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Optimization and Substrate Scope
Carbonyl PartnerProduct StructureExpected YieldNotes
Formaldehyde (as paraformaldehyde)N-methyl-1-(3,5-dimethylphenyl)propan-1-amineGood to ExcellentReaction may be faster.
AcetoneN-isopropyl-1-(3,5-dimethylphenyl)propan-1-amineGoodKetones are generally less reactive than aldehydes.[6]
CyclohexanoneN-cyclohexyl-1-(3,5-dimethylphenyl)propan-1-amineGood to Excellent
4-MethoxybenzaldehydeN-(4-methoxybenzyl)-1-(3,5-dimethylphenyl)propan-1-amineExcellentElectron-donating groups on the aldehyde are well-tolerated.
4-NitrobenzaldehydeN-(4-nitrobenzyl)-1-(3,5-dimethylphenyl)propan-1-amineGoodElectron-withdrawing groups are also well-tolerated.

Method 2: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation is a classical and straightforward method for forming C-N bonds.[3] It involves the reaction of the primary amine with an alkyl halide in the presence of a base. However, a significant challenge with this method is controlling the selectivity, as the newly formed secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[5][11]

Strategies for Selective Mono-N-Alkylation

To achieve selective mono-alkylation, several strategies can be employed:

  • Use of a Large Excess of the Primary Amine: This statistical approach favors the reaction of the alkyl halide with the more abundant primary amine. However, it requires a subsequent separation of the product from the unreacted starting material.

  • Cesium Bases: The use of cesium bases, such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH), has been shown to promote selective mono-N-alkylation of primary amines.[12][13][14] The larger cation is thought to play a role in templating the reaction to favor mono-substitution.

  • Phase Transfer Catalysis: This technique can be effective for improving the rate and selectivity of N-alkylation reactions.

Diagram of N-Alkylation Workflow

G cluster_1 Selective Mono-N-Alkylation start 1-(3,5-Dimethylphenyl)propan-1-amine + Alkyl Halide reaction Reaction with Base (e.g., Cs₂CO₃) start->reaction Solvent (e.g., DMF) product Secondary Amine Product + Byproducts reaction->product workup Aqueous Work-up & Extraction product->workup purification Column Chromatography workup->purification final_product Purified Secondary Amine purification->final_product

Caption: Workflow for selective mono-N-alkylation.

Detailed Experimental Protocol: N-Alkylation with Benzyl Bromide

This protocol outlines the synthesis of N-benzyl-1-(3,5-dimethylphenyl)propan-1-amine using a cesium base for enhanced selectivity.

Materials:

  • 1-(3,5-Dimethylphenyl)propan-1-amine

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dimethylphenyl)propan-1-amine (1.0 eq.) and cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).

  • Solvent and Reagent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a suspension (approximately 0.2-0.5 M). Add benzyl bromide (1.0-1.1 eq.) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a specified temperature (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with water and then brine to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to isolate the desired secondary amine.

Considerations for N-Alkylation
Alkyl HalideReactivityPotential Issues
Alkyl IodidesMost reactiveProne to over-alkylation.
Alkyl BromidesGood reactivityA good balance of reactivity and selectivity.
Alkyl ChloridesLeast reactiveMay require harsher conditions or catalysts.

Conclusion

The synthesis of secondary amines from 1-(3,5-dimethylphenyl)propan-1-amine can be effectively achieved through both reductive amination and direct N-alkylation. Reductive amination with sodium triacetoxyborohydride offers a mild, selective, and operationally simple one-pot procedure with a broad substrate scope, making it a highly attractive method in a drug discovery setting. Direct N-alkylation, while conceptually simpler, requires careful control to avoid over-alkylation, with the use of cesium bases providing a reliable strategy for selective mono-alkylation. The choice of method will depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. [Link]

  • Wegscheid-Gerlach, C., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(38), 13466-13470. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Wegscheid-Gerlach, C., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition, 58(38), 13466-13470. [Link]

  • JoVE. (2023, April 30). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

  • Wikipedia. Sodium triacetoxyborohydride. [Link]

  • Organic Chemistry Portal. Synthesis of secondary and tertiary amines. [Link]

  • Google Patents.
  • Wikipedia. Reductive amination. [Link]

  • Digital Commons @ USF. (2002, July 15). Efficient synthesis of secondary amines by selective alkylation of primary amines. [Link]

  • Oxford Academic. (2011). Selective Synthesis of Secondary Amines via N-Alkylation of Primary Amines and Ammonia with Alcohols by Supported Copper Hydroxide Catalysts. Advanced Synthesis & Catalysis, 353(14-15), 2566-2570. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Reddit. (2017, January 29). [Named Reaction #2] Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. Modern Amination Methods. [Link]

  • National Institutes of Health. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 16(12), 3316–3319. [Link]

  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(1), 1-13. [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. [Link]

  • MDPI. (2023, January 29). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules, 28(3), 1279. [Link]

  • ResearchGate. Synthesis of secondary amines. [Link]

  • MDPI. (2023, March 27). Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. Catalysts, 13(4), 654. [Link]

  • ResearchGate. Chemoselective formation of secondary amines from primary amines and alkyl halides. [Link]

  • Chemguide. preparation of amines. [Link]

  • EPA. (2025, October 15). 1-(2,6-dimethylphenyl)propan-1-one Properties. [Link]

  • Michigan State University. Amine Reactivity. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize the synthesis of this key amine intermediate. We will delve into the common challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance yield and purity.

Overview of the Primary Synthetic Route: Reductive Amination

The most direct and widely used method for synthesizing 1-(3,5-Dimethylphenyl)propan-1-amine is the reductive amination of 3,5-dimethylpropiophenone.[1][2] This one-pot reaction involves the condensation of the ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the target primary amine.[1][3][4] While conceptually straightforward, this process is sensitive to reaction conditions, and several side reactions can compete with the desired pathway, leading to diminished yields and complex purification challenges.

Diagram 1: General Reductive Amination Pathway

G Ketone 3,5-Dimethylpropiophenone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + NH3 Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O, Acid Catalysis Amine 1-(3,5-Dimethylphenyl)propan-1-amine Imine->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Amine

Caption: The reaction proceeds via a hemiaminal to an imine, which is reduced.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable advice.

Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted 3,5-dimethylpropiophenone. What is the likely cause?

A1: This is a common issue that typically points to one of two problems: inefficient imine formation or a deactivated reducing agent.

  • Inefficient Imine Formation: The condensation of the ketone and ammonia to form the imine is a reversible, acid-catalyzed equilibrium.[5] The reaction rate is highly pH-dependent, with an optimal range typically between pH 4-6.[6][7]

    • Solution: Ensure you are using an appropriate ammonium salt like ammonium acetate (NH₄OAc) or ammonium formate, which act as both the ammonia source and a buffer to maintain the optimal pH.[2][8] If using aqueous ammonia, the addition of a mild acid catalyst like acetic acid is beneficial.[9]

  • Reducing Agent Potency: Hydride reducing agents like sodium borohydride (NaBH₄) can decompose, especially in acidic conditions or in the presence of moisture over time.[3]

    • Solution: Use freshly opened or properly stored NaBH₄. Consider adding the reducing agent portion-wise to maintain its concentration throughout the reaction. Alternatively, a more acid-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, as they are more selective for the imine over the ketone.[10][11]

Q2: My primary byproduct is 1-(3,5-dimethylphenyl)propan-1-ol. How can I minimize its formation?

A2: The formation of the corresponding alcohol is a result of the reducing agent directly reducing the starting ketone. This side reaction becomes significant when the rate of ketone reduction is competitive with the rate of imine reduction.

  • Cause: This typically occurs when using a strong, non-selective reducing agent like NaBH₄ under conditions where imine formation is slow.[10][12]

  • Solutions:

    • Use a More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is a milder agent that reduces imines much faster than ketones.[4][11] Sodium cyanoborohydride (NaBH₃CN) is also highly effective for this purpose.[3][10]

    • Optimize the Reaction Sequence (Indirect Reductive Amination): Allow the ketone and ammonia source to stir for a period (e.g., 1-2 hours) before adding the reducing agent.[10][11] This allows the imine intermediate to form in a higher concentration, providing more substrate for the desired reduction.

Q3: I'm struggling with the formation of a secondary amine impurity, bis(1-(3,5-dimethylphenyl)propyl)amine. Why is this happening?

A3: This occurs when the newly formed primary amine product acts as a nucleophile, reacting with another molecule of the ketone to form a secondary imine, which is then reduced. This is a form of over-alkylation.[4][10]

  • Cause: This side reaction is favored when there is a high concentration of the ketone relative to the ammonia source, or if the reaction is run for an excessively long time.

  • Solutions:

    • Increase Ammonia Concentration: Use a large excess of the ammonium salt (e.g., 5-10 equivalents).[11] This statistically favors the reaction of the ketone with ammonia over the reaction with the primary amine product.

    • Control Stoichiometry: Ensure the ketone is the limiting reagent. Adding the ketone slowly to the mixture of the ammonia source and reducing agent can help maintain a low instantaneous concentration of the ketone.

Diagram 2: Competing Side Reactions

G cluster_main Desired Pathway cluster_side1 Alcohol Formation cluster_side2 Secondary Amine Formation Ketone Ketone Imine Primary Imine Ketone->Imine + NH3 Alcohol Alcohol Byproduct Ketone->Alcohol [H] Amine_P Primary Amine Imine->Amine_P [H] Imine_S Secondary Imine Amine_P->Imine_S + Ketone Amine_S Secondary Amine Byproduct Imine_S->Amine_S [H]

Caption: Desired reaction vs. formation of alcohol and secondary amine byproducts.

Frequently Asked Questions (FAQs)

Q: Which synthetic method provides the best yields for this amine? The Leuckart reaction or reductive amination with hydrides?

A: While the Leuckart reaction, which uses formic acid or ammonium formate as both the nitrogen and hydrogen source, is a classic method, it often requires high temperatures (120-165 °C) and can produce formylated byproducts that require a separate hydrolysis step.[13][14][15] For laboratory scale and for achieving higher purity with fewer byproducts, reductive amination using borohydride reagents (NaBH₄, NaBH₃CN, or NaBH(OAc)₃) is generally superior, offering milder reaction conditions and often higher chemoselectivity.[4][16]

Q: How should I properly work up the reaction and purify the final product?

A: Proper workup is critical for isolating a pure product.

  • Quenching: After the reaction is complete (monitored by TLC or LCMS), cool the mixture in an ice bath. Cautiously add 1M HCl to quench excess hydride reagent and hydrolyze any remaining imine. Be aware of hydrogen gas evolution.

  • Basification & Extraction: Make the aqueous layer basic (pH > 11) with NaOH or K₂CO₃ to deprotonate the amine hydrochloride salt into the free amine. Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can then be purified by flash column chromatography on silica gel or by vacuum distillation.[2] For long-term storage, the amine is often converted back to its stable hydrochloride salt.[17]

Q: Can catalytic hydrogenation be used instead of chemical hydrides?

A: Yes, catalytic hydrogenation (e.g., H₂, Pd/C, or Raney Nickel) is a viable and often very clean method for reductive amination.[4][18] It avoids the need for hydride reagents and simplifies workup, as the catalyst is simply filtered off.[2] However, it requires specialized pressure equipment and can sometimes be slower. It is an excellent choice for larger-scale synthesis where process safety and waste reduction are priorities.

Optimized Laboratory Protocol

This protocol details a reliable method for the synthesis of 1-(3,5-Dimethylphenyl)propan-1-amine using sodium borohydride with an in-situ imine formation step.

Table 1: Reagent Stoichiometry and Details

ReagentMolar Eq.MW ( g/mol )Amount (Multi-gram Scale)Notes
3,5-Dimethylpropiophenone1.0162.238.11 g (50.0 mmol)Limiting Reagent
Ammonium Acetate (NH₄OAc)7.077.0826.98 g (350 mmol)Acts as ammonia source and buffer
Sodium Borohydride (NaBH₄)2.037.833.78 g (100 mmol)Add in portions
Methanol (MeOH)--250 mLSolvent
2M Hydrochloric Acid (HCl)--~150 mLFor workup
6M Sodium Hydroxide (NaOH)--As neededFor workup
Dichloromethane (DCM)--3 x 100 mLFor extraction

Step-by-Step Procedure:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethylpropiophenone (8.11 g, 50.0 mmol), ammonium acetate (26.98 g, 350 mmol), and methanol (250 mL).

  • Imine Formation: Heat the mixture to reflux and stir for 2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (3.78 g, 100 mmol) in four equal portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Reaction Completion: After the final addition of NaBH₄, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).

  • Quenching & Workup:

    • Cool the flask back to 0 °C. Slowly and carefully add 2M HCl (~150 mL) until gas evolution ceases and the pH is acidic (~pH 2).

    • Stir for 30 minutes at room temperature.

    • Reduce the volume of the mixture by about half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous solution to a separatory funnel and wash with diethyl ether (50 mL) to remove any unreacted ketone or alcohol byproduct. Discard the ether layer.

    • Cool the aqueous layer in an ice bath and make it strongly basic (pH 12-14) by the slow addition of 6M NaOH.

    • Extract the basic aqueous layer with dichloromethane (3 x 100 mL).

  • Isolation: Combine the organic (DCM) layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(3,5-Dimethylphenyl)propan-1-amine as an oil.

  • Purification: Purify the crude product by vacuum distillation or column chromatography (Silica gel, 5-10% Ethyl Acetate in Hexanes with 1% Triethylamine) to obtain the pure amine.

Troubleshooting Workflow

Use the following decision tree to diagnose common issues based on analytical data.

Diagram 3: Troubleshooting Decision Tree

G start Reaction Analysis (TLC/LCMS) q1 High % of Starting Ketone? start->q1 a1_yes Check pH (Optimize Imine Formation) Check Reducing Agent Quality q1->a1_yes Yes q2 Major Byproduct is Alcohol? q1->q2 No end_node Proceed to Optimized Workup a1_yes->end_node a2_yes Use Milder Reducing Agent (NaBH(OAc)3) Allow Imine to Form Before Adding [H] q2->a2_yes Yes q3 Major Byproduct is Secondary Amine? q2->q3 No a2_yes->end_node a3_yes Increase Equivalents of NH4OAc Control Ketone Addition Rate q3->a3_yes Yes q3->end_node No a3_yes->end_node

Caption: A logical workflow for diagnosing and solving synthesis issues.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Available at: [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Available at: [Link]

  • Oreate AI Blog. (2026, January 15). The Role of Sodium Borohydride in Reductive Amination. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • ResearchGate. (Various Authors). Sodium Borohydride in Reactions of Reductive Amination. Available at: [Link]

  • Wikipedia. (2024). Leuckart reaction. Available at: [Link]

  • Prasad, J. S., et al. (2022). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society, 99(11), 100749. Available at: [Link]

  • Chemistry Steps. (2024, December 7). Aldehydes and Ketones to Amines. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of primary amines. Available at: [Link]

  • Ali, A., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 221-247. Available at: [Link]

  • Crossley, F. S., & Moore, M. L. (1944). Studies on the Leuckart Reaction. Journal of the American Chemical Society, 66(9), 1586-1587. (Note: A direct link to this older paper is not available, but it can be found through academic search engines. A summary is available on Scribd).
  • Chemistry LibreTexts. (2023, January 22). Reaction with Primary Amines to form Imines. Available at: [Link]

  • Tararov, V. I., et al. (2000). Highly Enantioselective Hydrogen-Transfer Reductive Amination. Angewandte Chemie International Edition, 39(15), 2750-2752. Available at: [Link]

  • Zhang, W., et al. (2010). Preparation of Aliphatic Amines by the Leuckart Reaction. E-Journal of Chemistry, 7(4), 1361-1365. Available at: [Link]

  • ResearchGate. (Various Authors). The reaction scheme in the reductive amination of propiophenone.... Available at: [Link]

Sources

Technical Support Center: Purification of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful recrystallization and purification of your material.

I. Understanding the Recrystallization of Amine Hydrochlorides

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at varying temperatures. For amine hydrochlorides like 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, the ionic nature of the salt significantly influences its solubility profile. Generally, these salts are more soluble in polar solvents and less soluble in nonpolar organic solvents. The key to successful recrystallization is to select a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[1]

II. Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, providing potential causes and actionable solutions.

Issue 1: The compound does not dissolve in the hot solvent.

  • Probable Cause: The chosen solvent may be too nonpolar for the hydrochloride salt. The volume of the solvent may also be insufficient.

  • Solution:

    • Solvent Polarity: Switch to a more polar solvent. Good starting points for amine hydrochlorides include lower alcohols (methanol, ethanol, isopropanol) or mixtures of these alcohols with water.[2]

    • Solvent Volume: Incrementally add more hot solvent to the mixture until the solid dissolves. Be mindful not to add an excessive amount, as this will reduce the final yield.[3]

    • Temperature: Ensure your solvent is at or near its boiling point to maximize solubility.

Issue 2: No crystals form upon cooling.

  • Probable Cause: The solution may be too dilute (excess solvent was used), or the solution is supersaturated.

  • Solution:

    • Concentrate the Solution: If you suspect too much solvent was added, gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[4]

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3]

      • Seeding: If you have a small crystal of pure 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, add it to the cooled solution to act as a seed crystal.

      • Lower Temperature: Cool the solution in an ice bath to further decrease the solubility of the compound.

Issue 3: The compound "oils out" instead of forming crystals.

  • Probable Cause: The melting point of your compound may be lower than the boiling point of the solvent, causing it to melt in the hot solution and separate as an oil upon cooling. This can also occur if the compound is significantly impure.[3]

  • Solution:

    • Lower the Temperature: Re-heat the solution until the oil redissolves. Allow the solution to cool more slowly. You can do this by insulating the flask or letting it cool on a surface that is not a heat sink.

    • Add More Solvent: Add a small amount of additional hot solvent to the clear solution and then cool slowly.

    • Change Solvents: Select a solvent with a lower boiling point.

Issue 4: The resulting crystals are colored or appear impure.

  • Probable Cause: Colored impurities may be present in the starting material. These impurities may be co-precipitated with your product.

  • Solution:

    • Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution. The charcoal will adsorb many colored impurities. Hot filter the solution to remove the charcoal before allowing it to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

    • Multiple Recrystallizations: A second recrystallization of the purified crystals may be necessary to remove residual impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride?

  • A1: The ideal solvent will have the compound be sparingly soluble at room temperature and very soluble at elevated temperatures. For amine hydrochlorides, good starting points are polar solvents like ethanol, isopropanol, or methanol.[5] A mixed solvent system, such as ethanol/water or isopropanol/diethyl ether, can also be effective.[2] It is always recommended to perform a small-scale solvent screen to determine the optimal solvent or solvent mixture for your specific batch of material.

Q2: How can I perform a solvent screen?

  • A2:

    • Place a small amount (10-20 mg) of your compound into several small test tubes.

    • To each tube, add a different solvent (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane) dropwise at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.

    • For solvents where the compound was insoluble at room temperature, gently heat the test tube. If the compound dissolves completely upon heating, this is a good candidate solvent.

    • Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a good quantity of crystals upon cooling is likely a suitable choice.

Q3: What are the potential impurities in my 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride?

  • A3: Impurities can arise from the synthetic route used. Common impurities in amine synthesis can include unreacted starting materials, by-products from side reactions, or residual catalysts.[6] For instance, if the amine was synthesized via reductive amination of a ketone, unreacted ketone or the corresponding alcohol could be present.

Q4: How can I assess the purity of my recrystallized product?

  • A4: The purity of your final product can be assessed using several analytical techniques:

    • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities will broaden and depress the melting point.

    • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can separate and quantify impurities.

    • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can provide detailed structural information and help identify impurities.

Q5: What safety precautions should I take during recrystallization?

  • A5:

    • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.

    • When heating flammable solvents, use a steam bath, heating mantle, or hot plate with a stirrer. Never use an open flame.

    • Be cautious of bumping when boiling liquids. Using a boiling chip or a stir bar can prevent this.

IV. Experimental Protocols

Detailed Step-by-Step Recrystallization Protocol
  • Solvent Selection: Based on a preliminary solvent screen, select a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent.

    • Heat the mixture to the boiling point of the solvent while stirring or swirling.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present):

    • Pre-heat a funnel and a receiving flask.

    • Place a fluted filter paper in the funnel.

    • Quickly filter the hot solution to remove the charcoal or other insoluble materials.

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying:

    • Allow the crystals to air dry on the filter paper by drawing air through them for a few minutes.

    • Transfer the crystals to a watch glass or drying dish and dry them in a desiccator or a vacuum oven until a constant weight is achieved.

V. Data Presentation

Table 1: Common Solvents for Recrystallization of Amine Hydrochlorides

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for highly polar salts, may require a co-solvent.
EthanolHigh78A common and effective choice for many amine salts.[5]
IsopropanolMedium-High82Another good option, slightly less polar than ethanol.
MethanolHigh65Very polar, may be too good of a solvent at room temp.
AcetoneMedium56Can be used, but its lower boiling point may be a factor.
Ethyl AcetateLow-Medium77Generally less effective for hydrochloride salts alone.
Diethyl EtherLow35Often used as an anti-solvent in a mixed solvent system.
HexaneLow69Typically used as an anti-solvent.

VI. Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_preparation Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization & Isolation cluster_final_product Final Product Crude_Compound Crude 1-(3,5-Dimethylphenyl)propan-1-amine HCl Solvent_Selection Select Appropriate Solvent(s) Crude_Compound->Solvent_Selection Dissolve Dissolve in Minimum Hot Solvent Solvent_Selection->Dissolve Hot_Filtration Hot Filtration (if needed) Dissolve->Hot_Filtration Insoluble impurities? Cooling Slow Cooling & Crystallization Dissolve->Cooling Hot_Filtration->Cooling Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Cold Solvent Vacuum_Filtration->Washing Drying Drying Washing->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: A flowchart illustrating the key stages of the recrystallization process.

VII. References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2024, January 13). What's the best solvent to remove these crystals and recrystallize it? r/chemistry. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Science.gov. phenethylamines: Topics by Science.gov. [Link]

  • ChemRxiv. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. [Link]

  • Quora. (2021, August 29). Why is the choice of solvent important in recrystallization?[Link]

  • Wikipedia. Phenethylamine. [Link]

  • Google Patents. EP0932596B1 - Process for producing dimethylpropylamine.

  • National Center for Biotechnology Information. (2010). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. PMC. [Link]

  • Google Patents. US7723547B2 - Process for the synthesis of DMAPA.

  • ResearchGate. (2023, August 8). Which solvents should I use to recrystalize P-anisidine and DNP individually?[Link]

  • National Center for Biotechnology Information. (2009). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. [Link]

  • PubChem. 1-Propanone, 3-(dimethylamino)-1-phenyl-, hydrochloride (1:1). [Link]

  • DOI. Supporting Information Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. [Link]

Sources

Removing impurities from 1-(3,5-Dimethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Purification Protocols Topic: Purification of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride Ticket ID: #PUR-35DMA-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary

You are dealing with 1-(3,5-dimethylphenyl)propan-1-amine HCl , a substituted phenethylamine homolog.[1] In synthesis (typically via reductive amination of 3,5-dimethylpropiophenone), three primary impurity classes arise:

  • Neutral Precursors: Unreacted ketone (3,5-dimethylpropiophenone) or reduced alcohol.[1][2]

  • Oligomers: Secondary amine dimers (formed by the reaction of the product amine with the intermediate imine).[2]

  • Inorganic Salts/Color Bodies: Residual reducing agents or oxidation products.[2]

This guide prioritizes physical separation (Acid-Base Extraction) followed by fractional crystallization .[2] Chemical derivatization is reserved as a fallback.[2]

Module 1: The "Sticky Oil" Diagnostic (Pre-Purification)

Q: My crude product is a viscous oil that refuses to crystallize. Is this normal? A: Yes. The presence of neutral impurities (ketones) or free-base amines prevents the formation of a rigid crystal lattice.

  • Diagnostic Action: Run a Thin Layer Chromatography (TLC) plate (Solvent: 9:1 DCM/MeOH + 1%

    
    ).[2]
    
    • High R_f spot: Neutral ketone/alcohol (non-basic).[2]

    • Mid R_f spot: Secondary amine dimer (often streaks).[2]

    • Low R_f spot: Your target primary amine.[2]

Module 2: Liquid-Phase Purification (Acid-Base Extraction)

Q: How do I remove the unreacted ketone and alcohol? Recrystallization isn't working. A: You cannot recrystallize away large amounts of neutral oils.[2] You must use an Acid-Base (A/B) Workup .[2] The logic relies on the fact that your target amine is basic and can be water-solubilized as a salt, while the impurities are neutral and remain in the organic phase.

Protocol A: The "Cleanup" Extraction

Prerequisites: Crude reaction mixture, HCl (aq), NaOH (aq), Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

  • Acidification: Dissolve crude oil in dilute HCl (1M). Check pH < 2.[2]

    • Chemistry: Target amine

      
       Amine-HCl (Water Soluble).[2] Ketone/Alcohol 
      
      
      
      Neutral (Water Insoluble).[2]
  • The Wash (Critical Step): Extract the acidic aqueous layer with DCM (

    
    ).[2]
    
    • Result: Discard the DCM organic layer.[2] It contains the ketone/alcohol impurities.[2]

  • Basification: Cool the aqueous layer. Slowly add 20% NaOH until pH > 12.

    • Chemistry: Amine-HCl

      
       Free Base Amine (Oil, Water Insoluble).[1][2]
      
  • Extraction: Extract the cloudy aqueous mixture with DCM (

    
    ).
    
  • Drying: Combine DCM extracts, dry over anhydrous

    
    , and evaporate.
    
    • Outcome: You now have the "Cleaned" Free Base.[2]

Visualizing the Workflow:

AB_Extraction Start Crude Reaction Mix Acidify Add 1M HCl (aq) pH < 2 Start->Acidify Wash Wash with DCM (Organic Solvent) Acidify->Wash Split1 Phase Separation Wash->Split1 OrgWaste Organic Phase (Ketones, Alcohols) DISCARD Split1->OrgWaste Top/Bottom (Solvent dependent) AqPhase Aqueous Phase (Amine-HCl Salt) Split1->AqPhase Aqueous Basify Add NaOH pH > 12 AqPhase->Basify Extract Extract with DCM Basify->Extract Final Evaporate DCM Yield: Purified Free Base Extract->Final

Figure 1: Acid-Base Extraction Logic for removal of neutral impurities.[1]

Module 3: Solid-Phase Purification (Crystallization)

Q: I have the free base, but the HCl salt is still off-white or has a lower melting point. How do I remove the secondary amine? A: Secondary amines (dimers) are the most persistent impurity because they are also basic (surviving the A/B extraction). However, their crystal lattice energy is usually lower than that of the primary amine HCl due to steric bulk. We exploit this via Fractional Crystallization .[2]

Protocol B: Dual-Solvent Recrystallization

Target: 1-(3,5-Dimethylphenyl)propan-1-amine HCl.[1][3] Solvent System: Isopropanol (IPA) / Diethyl Ether (


) or Acetone.[2]
  • Salt Formation: Dissolve the free base (from Module 2) in a minimum amount of dry IPA. Add stoichiometric concentrated HCl (or HCl in dioxane) to precipitate the salt.[2]

  • Dissolution: Heat the mixture to boiling. If the solid does not dissolve, add more IPA dropwise until clear.

    • Tip: If the solution is colored, add Activated Charcoal, boil for 2 mins, and hot filter over Celite.

  • The "Cloud Point": Remove from heat. While still hot, add Diethyl Ether (or Acetone) dropwise until a faint turbidity (cloudiness) persists.[1][2]

  • Crystal Growth: Add 1-2 drops of IPA to clear the turbidity. Cap the flask and let it cool slowly to room temperature, then move to a fridge (

    
    ).
    
  • Filtration: Vacuum filter the cold crystals.

    • The Purge:[4]Wash the crystals with ice-cold Acetone/Ether. This step is vital.[2] The secondary amine HCl is more soluble in these solvents and will wash away in the filtrate.

Solubility Data Reference Table:

SolventPrimary Amine HCl (Target)Secondary Amine HCl (Impurity)Neutral Ketone
Water HighHighInsoluble
Ethanol/IPA (Hot) HighHighSoluble
Ethanol/IPA (Cold) Low (Crystallizes)Moderate (Stays in solution)Soluble
Acetone/Ether InsolubleLow/ModerateSoluble

Visualizing the Recrystallization Logic:

Recrystallization Start Crude Amine HCl Salt Dissolve Dissolve in boiling IPA Start->Dissolve Precip Add Et2O to Cloud Point Cool Slowly Dissolve->Precip Filter Vacuum Filtration Precip->Filter Solid Solid Filter Cake (Primary Amine HCl) Filter->Solid Liquor Mother Liquor (Sec. Amine + Solubles) Filter->Liquor Wash Wash with Cold Acetone Solid->Wash Wash->Liquor Impurities Final Pure Product (High mp) Wash->Final

Figure 2: Fractional Crystallization workflow targeting secondary amine removal.

Module 4: Advanced Troubleshooting (FAQs)

Q: I tried everything, but the secondary amine impurity (dimer) persists (>2%). What now? A: If physical separation fails, you must use Chemical Derivatization .[1]

  • The Salicylaldehyde Method: React the mixture with salicylaldehyde. The primary amine forms an imine (Schiff base) which is a solid.[2] The secondary amine cannot form an imine.[2]

    • Filter the solid imine (leaving secondary amine in solution).[2]

    • Hydrolyze the imine back to the primary amine using dilute HCl.[2]

    • Recover the pure amine via A/B extraction.[2]

    • Note: This is labor-intensive and reduces yield but guarantees high purity [1].[2]

Q: The salt is hygroscopic and turns into a goo on the filter paper. A: This is common for lower alkyl chain amine salts.

  • Fix: Switch the counter-ion. Instead of HCl, make the Fumarate or Tartrate salt. These organic salts are often non-hygroscopic, crystalline solids that are easier to handle and purify [2].

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (See Section 5.19 on Separation of Amines).[2]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (General protocols for amine salt purification).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[2] Oxford University Press.[2] (Mechanisms of reductive amination and impurity formation).[2][5][6]

Disclaimer: This guide is for research and development purposes only. All procedures should be conducted in a fume hood with appropriate PPE (Personal Protective Equipment) by trained personnel.

Sources

Technical Support Center: Solvent Selection for 1-(3,5-Dimethylphenyl)propan-1-amine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1-(3,5-Dimethylphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving successful synthetic outcomes. Here, we address common challenges and provide practical, evidence-based solutions in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Solvent Selection

Q1: What are the primary considerations when selecting a solvent for reactions with 1-(3,5-Dimethylphenyl)propan-1-amine?

A1: The choice of solvent is paramount and depends on several factors:

  • Reaction Type: The mechanism of the reaction (e.g., SN2, condensation, reduction) will heavily influence the ideal solvent properties.

  • Reactant and Reagent Solubility: All components should be sufficiently soluble to ensure a homogeneous reaction mixture and optimal reaction rates.

  • Boiling Point: The solvent's boiling point must be compatible with the desired reaction temperature. Higher boiling points are suitable for reactions requiring significant heat, while lower boiling points facilitate easier removal post-reaction.

  • Solvent Polarity and Proticity:

    • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are generally good choices for nucleophilic substitution reactions as they solvate cations well, leaving the amine nucleophile more reactive.[1]

    • Polar Protic Solvents (e.g., methanol, ethanol, water) can participate in hydrogen bonding, which may stabilize the amine but can also interfere with certain reagents or reaction intermediates.[1]

    • Nonpolar Solvents (e.g., toluene, hexane) are suitable for reactions where polarity is not a critical factor or when reactants are nonpolar.

  • Work-up and Purification: The solvent should be easily separable from the product during the work-up procedure. Miscibility with aqueous and organic phases during extraction is a key consideration.

Q2: How does solvent choice impact the stereoselectivity of reactions involving chiral 1-(3,5-Dimethylphenyl)propan-1-amine?

A2: Solvents can significantly influence the stereochemical outcome of a reaction.[2][3] The solvent can interact with the substrate, reagents, and transition states through various non-covalent interactions such as hydrogen bonding and dipole-dipole interactions.[2][3] These interactions can alter the energy landscape of the diastereomeric transition states, thereby favoring the formation of one stereoisomer over another.[2][3] For instance, in asymmetric hydrogenations of imines to form chiral amines, the solvent can have a dramatic effect on the enantioselectivity.[4] It is often necessary to screen a range of solvents to optimize the stereochemical purity of the product.[5]

Part 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps.

Q3: My reductive amination reaction to synthesize a secondary amine from 1-(3,5-Dimethylphenyl)propan-1-amine and a ketone is giving a low yield. Could the solvent be the culprit?

A3: Yes, the solvent is a critical parameter in reductive amination and a likely cause for low yield.[6]

Causality: Reductive amination typically involves the formation of an iminium ion intermediate, which is then reduced.[7][8] The solvent can influence both of these steps.

  • Imine Formation: This is a condensation reaction that produces water. In solvents that are not effective at removing water, the equilibrium may shift back towards the starting materials, thus lowering the yield.

  • Reduction: The choice of reducing agent and its compatibility with the solvent is crucial. For instance, sodium triacetoxyborohydride (STAB) is a commonly used reducing agent that is selective for imines over ketones.[7][8][9][10]

Troubleshooting Steps:

  • Switch to an Appropriate Aprotic Solvent: 1,2-Dichloroethane (DCE) is a widely used and effective solvent for STAB-mediated reductive aminations.[9] Tetrahydrofuran (THF) is another viable option, although reactions may be slower.[9][10]

  • Consider Methanol for Imine Formation: In some cases, a two-step procedure can be more effective. The imine can be pre-formed in a solvent like methanol, which can accelerate imine formation, followed by the addition of a reducing agent like sodium borohydride.[7][9]

  • Use a Dehydrating Agent: If using a solvent that does not azeotropically remove water, the addition of a dehydrating agent like molecular sieves can drive the imine formation equilibrium forward.

  • Optimize Temperature: While many reductive aminations proceed at room temperature, gentle heating may be required to improve the rate of imine formation, especially with less reactive ketones. However, be cautious of potential side reactions at elevated temperatures.[11]

Q4: I'm observing significant side product formation during the N-acylation of 1-(3,5-Dimethylphenyl)propan-1-amine with an acyl chloride. How can I improve the selectivity by changing the solvent?

A4: Side product formation in N-acylation reactions is often related to the reactivity of the acylating agent and the reaction conditions. The solvent plays a key role in modulating this reactivity.

Causality:

  • Over-acylation: In the presence of a strong base and a highly reactive solvent, the initially formed amide can be deprotonated and react further.

  • Reaction with Solvent: Some solvents can react with the acyl chloride, leading to undesired byproducts.

  • Base-Mediated Side Reactions: The choice of base and its solubility in the reaction solvent can influence the reaction pathway.[12]

Troubleshooting Steps:

  • Use an Inert, Aprotic Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points for N-acylation reactions. They are relatively inert and will not compete with the amine for the acylating agent.

  • Consider a Biphasic System (Schotten-Baumann conditions): Performing the reaction in a biphasic system, such as DCM and water with a base like sodium hydroxide, can be very effective. The amine and acyl chloride react in the organic phase, while the generated HCl is neutralized by the base in the aqueous phase.

  • Solvent-Free Conditions: In some cases, running the reaction neat (solvent-free) can be a highly efficient and green alternative, especially when catalyzed by a mild Lewis acid like iodine.[13][14]

  • Acetonitrile as a Reagent and Solvent: For some acetylations, acetonitrile can serve as both the acetylating agent and the solvent in the presence of a suitable catalyst.[15]

Q5: The purification of my 1-(3,5-Dimethylphenyl)propan-1-amine derivative is challenging due to its high polarity and tendency to streak on silica gel columns. What solvent systems should I use for chromatography?

A5: The purification of amines by silica gel chromatography can be problematic due to the acidic nature of silica, which can lead to strong adsorption and peak tailing.[16][17]

Causality: The lone pair of electrons on the nitrogen atom of the amine can interact strongly with the acidic silanol groups on the surface of the silica gel. This can result in irreversible adsorption or slow elution, leading to poor separation and low recovery.

Troubleshooting Steps:

  • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) (typically 0.5-1%), to the eluent system (e.g., hexane/ethyl acetate).[16] The TEA will compete with your amine for the active sites on the silica gel, leading to sharper peaks and better elution.[17][18]

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica for the purification of basic compounds.[19]

    • Amine-functionalized silica: This type of stationary phase has a basic surface and can provide excellent separation of amines without the need for a basic modifier in the eluent.[18]

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography (e.g., C18) can be a very effective purification method.[19] A typical mobile phase would be a mixture of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[19]

  • Acid-Base Extraction: Before chromatography, consider an acid-base workup to remove non-basic impurities. Dissolve the crude product in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1 M HCl). The amine will be protonated and move to the aqueous phase. The aqueous phase can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.[16]

Part 3: Experimental Protocols & Data

Representative Protocol: Reductive Amination of 3,5-Dimethylacetophenone with Ammonia to form 1-(3,5-Dimethylphenyl)ethan-1-amine (a precursor to 1-(3,5-Dimethylphenyl)propan-1-amine)

This protocol is a general guideline for a common synthetic step towards the target molecule's scaffold.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3,5-dimethylacetophenone (1.0 eq).

  • Solvent and Amine Source: Add methanol as the solvent, followed by an excess of ammonium acetate (e.g., 10 eq) as the ammonia source.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (e.g., 1.5 eq) portion-wise to the stirring solution at room temperature. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of 2 M HCl at 0 °C until the pH is acidic.

    • Stir for 30 minutes to hydrolyze any remaining imine.

    • Wash the aqueous layer with diethyl ether or ethyl acetate to remove any unreacted ketone.

    • Basify the aqueous layer with 2 M NaOH until the pH is >10.

    • Extract the product with diethyl ether or ethyl acetate (3 x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude amine can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient with 1% triethylamine.

Table 1: Common Solvents for Amine Reactions and Their Properties
SolventDielectric Constant (20°C)Boiling Point (°C)PolarityProticityCommon Applications in Amine Chemistry
Dichloromethane (DCM)9.140PolarAproticN-acylation, general reactions
Tetrahydrofuran (THF)7.566PolarAproticReductive amination, N-alkylation
Acetonitrile (MeCN)37.582PolarAproticNucleophilic substitutions, N-acylation
Methanol (MeOH)32.765PolarProticImine formation, reductions with NaBH₄
1,2-Dichloroethane (DCE)10.484PolarAproticReductive amination with STAB
Toluene2.4111NonpolarAproticGeneral reactions, azeotropic water removal
Dimethylformamide (DMF)36.7153PolarAproticNucleophilic substitutions, reactions requiring high temperatures

Part 4: Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Amine Reactions

low_yield_troubleshooting start Low Reaction Yield check_purity Check Purity of Starting Materials and Reagents start->check_purity check_stoichiometry Verify Stoichiometry and Reagent Addition start->check_stoichiometry solvent_issue Investigate Solvent Effects start->solvent_issue optimize_conc Optimize Concentration check_stoichiometry->optimize_conc solubility Are all reactants soluble? solvent_issue->solubility solvent_reactivity Is the solvent inert under reaction conditions? solvent_issue->solvent_reactivity solvent_polarity Is the solvent polarity appropriate for the mechanism? solvent_issue->solvent_polarity optimize_temp Optimize Reaction Temperature solvent_issue->optimize_temp Yes to all change_solvent Change Solvent solubility->change_solvent No solvent_reactivity->change_solvent No solvent_polarity->change_solvent No end_point Improved Yield change_solvent->end_point optimize_temp->end_point optimize_conc->end_point

Caption: A decision tree for troubleshooting low reaction yields, with a focus on solvent-related issues.

Diagram 2: Solvent Effects on SN2 Reactions of Amines

solvent_effects_sn2 cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) amine_protic R-NH₂ Solvated Amine transition_state_protic [R-NH₂---C---X]‡ High Energy Transition State amine_protic:f0->transition_state_protic Slow Reaction amine_aprotic R-NH₂ 'Naked' Amine transition_state_aprotic [R-NH₂---C---X]‡ Lower Energy Transition State amine_aprotic:f0->transition_state_aprotic Fast Reaction

Sources

Technical Support Center: Handling 1-(3,5-Dimethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HYGRO-AMINE-001 Status: Open Subject: Stabilization, Weighing, and Recovery of Hygroscopic Amine Salts

Executive Summary

1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride is a primary amine salt. While the hydrochloride moiety protects the amine from oxidative degradation (common in free bases), it introduces significant hygroscopicity . The crystal lattice energy of the salt is often competed against by the hydration energy, leading to rapid moisture uptake from the atmosphere.

This guide addresses the three critical failure points caused by this property:

  • Stoichiometric Error: Water mass masquerading as reagent mass.

  • Physical Degradation: Clumping or deliquescence (turning into a liquid) preventing transfer.

  • Reaction Interference: Introduction of protic impurities into anhydrous reactions.

Module 1: Storage & Preservation

Q: My powder has turned into a sticky gum or liquid. Is it degraded? A: Likely not. This is deliquescence , where the solid absorbs enough atmospheric water to dissolve itself in it.[1] The chemical integrity of the amine backbone is usually intact, but the physical form is compromised.

Q: How should I store this to prevent future clumping? A: You must lower the kinetic access of water molecules to the crystal surface.

Protocol: The "Russian Doll" Storage Method

Do not rely on the original vendor bottle cap alone.

  • Primary Container: Glass vial with a Teflon-lined cap. Wrap the neck tightly with Parafilm M .

  • Secondary Environment: Place the primary vial inside a larger jar containing a layer of Drierite (CaSO₄) or Silica Gel at the bottom.

  • Outer Environment: Store the entire assembly in a desiccator.

Desiccant TypeSuitabilityNotes
P₂O₅ (Phosphorus Pentoxide) High Best for recovery. Aggressive drying. Acidic nature matches the HCl salt.
KOH (Potassium Hydroxide) Medium Good for removing acid traces, but risk of reacting with HCl if in direct contact.
Silica Gel (Blue/Orange) Low Good for maintenance, insufficient for drying wet samples.

Module 2: Precision Weighing (The Core Challenge)

Q: The mass reading on my balance keeps drifting upwards. Which number do I record? A: None of them. The drift is real-time kinetic water uptake. If you record the "stabilized" weight, you are recording the mass of the compound plus an unknown amount of water.

Q: How do I get an accurate mass for stoichiometry? A: You must use the Weighing by Difference technique. This isolates the hygroscopic error to the transfer step, which is much faster than the weighing step.

Workflow: Weighing by Difference

WeighingLogic Start Start: Target Mass Needed (X mg) Step1 1. Tare Balance with empty receiving flask (Flask A) Start->Step1 Step2 2. Place capped source vial on balance. Record Mass (M1). Step1->Step2 Step3 3. Remove vial. Quickly transfer approximate amount to Flask A. Step2->Step3 Step4 4. Recap source vial immediately. Place back on balance. Step3->Step4 Step5 5. Record new Mass (M2). Step4->Step5 Calc Calculate: Mass Transferred = M1 - M2 Step5->Calc Check Is (M1-M2) within tolerance? Calc->Check Check->Step3 No (Add more) End Proceed to Reaction Check->End Yes

Figure 1: Logic flow for Weighing by Difference. This method eliminates the error caused by the balance pan's exposure to air.

Module 3: Recovery & Purification

Q: I need to dry the salt before a critical reaction. Can I use an oven? A: A standard convection oven is risky due to potential oxidation or hydrolysis if humidity is high. Use a High-Vacuum Desiccator or Abderhalden Drying Pistol .

Q: The salt is too wet (deliquesced). Vacuum drying is taking too long. A: Use Azeotropic Distillation . This is the most effective method to "pull" water out of the lattice using a solvent carrier.

Protocol: Azeotropic Drying with Toluene

Why Toluene? Toluene forms a positive azeotrope with water (bp 85°C) containing ~20% water. It boils lower than pure toluene (110°C) and much lower than the amine salt (likely >200°C), allowing safe water removal.

  • Dissolution: Dissolve the wet amine HCl in a minimum amount of Methanol (to ensure it is fully in solution, not just suspension).

  • Carrier Addition: Add 10-20 volumes of Anhydrous Toluene .

  • Evaporation: Rotovap the mixture.

    • Phase 1: Methanol evaporates first.

    • Phase 2: The Toluene/Water azeotrope evaporates, carrying the water with it.[2]

    • Phase 3: Pure Toluene remains/evaporates.

  • Repetition: Repeat the Toluene addition and evaporation 2-3 times.

  • Final State: You will be left with a fine, white, anhydrous powder.

Azeotrope WetSalt Wet Amine HCl (Clumped/Liquid) MeOH Add Methanol (Dissolve completely) WetSalt->MeOH Tol Add Toluene (Carrier Solvent) MeOH->Tol Rotovap Rotary Evaporation (Bath: 45°C) Tol->Rotovap Rotovap->Tol Repeat 2x if necessary Result Anhydrous Amine HCl Rotovap->Result

Figure 2: Azeotropic drying workflow. This method is superior to oven drying for severe moisture contamination.

Module 4: Reaction Troubleshooting

Q: My yield in an amide coupling (EDC/NHS or HATU) is consistently 10-15% lower than expected. A: You are likely under-dosing your amine.

  • Cause: If your amine HCl has absorbed 10% water by weight, weighing 100mg of solid only provides 90mg of reactant.

  • Fix: Determine water content via Karl Fischer (KF) Titration if available. If not, assume the salt is a hemi-hydrate or monohydrate and adjust MW calculation, or perform the Azeotropic Drying step immediately before use.

Q: Can I just convert it to the Free Base to weigh it? A: You can, but Free Bases are often oils and prone to oxidation (turning brown/black).

  • If you must: Partition the salt between DCM and saturated NaHCO₃. Dry the organic layer (MgSO₄) and evaporate. Use the oil immediately. Do not store the free base.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Authoritative source on drying agents and solvent purification).

  • Sigma-Aldrich (Merck). Handling Hygroscopic and Moisture Sensitive Products. Technical Bulletin AL-164. (Industry standard protocols for weighing and storage).

  • Furniss, B. S. (1989). Techniques of Organic Chemistry: Azeotropic Distillation. In Vogel's Textbook of Practical Organic Chemistry.

Sources

Troubleshooting reductive amination to form 1-(3,5-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting reductive amination to form 1-(3,5-Dimethylphenyl)propan-1-amine. Case ID: RA-35DMP-PRO Support Tier: Senior Application Scientist

Executive Summary & Reaction Scope

User Query: "I am attempting to synthesize 1-(3,5-Dimethylphenyl)propan-1-amine from 3,5-dimethylpropiophenone using standard reductive amination conditions, but yields are inconsistent, and I am observing significant alcohol side-products."

Technical Diagnosis: The transformation of 3,5-dimethylpropiophenone to its corresponding primary amine presents a specific steric challenge. Unlike acetophenone (methyl ketone), the propiophenone (ethyl ketone) moiety introduces increased steric bulk around the carbonyl carbon. Combined with the meta-substitution on the phenyl ring, this hinders the nucleophilic attack of ammonia, shifting the equilibrium away from the imine intermediate.

If the imine is not fully formed before the reducing agent is active, the reducing agent will preferentially attack the ketone, resulting in the alcohol side-product (1-(3,5-dimethylphenyl)propan-1-ol).

Recommended Workflow: Switch from standard "Borch" conditions (NaBH


CN/pH control) to a Titanium(IV) Isopropoxide mediated  protocol. This Lewis acid acts as a water scavenger and coordinating agent, driving the unfavorable equilibrium toward the imine before reduction occurs.
Critical Reagent Selection Guide

The choice of reducing system is the single most important variable in this synthesis.

Reagent SystemSuitability for PropiophenonesProsCons
Ti(OiPr)

+ NaBH

High (Recommended) Forces imine formation; high yield for hindered ketones; cheap reductant.Requires specific work-up to avoid emulsions; moisture sensitive.
NaBH

CN (Borch)
ModerateClassic, pH-tolerant; "One-pot" simplicity.Toxic (Cyanide) ; often fails to convert hindered ketones fully; difficult to separate from Boron byproducts.
NaBH(OAc)

(STAB)
LowNon-toxic; excellent for aldehydes.Too bulky/slow for hindered ketones; intolerant of Methanol (solvolysis).
Leuckart (HCOONH

)
ModerateGood for bulk scale; no metal hydrides.High temp (160°C+); messy work-up; often produces formamide intermediate requiring hydrolysis.
Visualizing the Pathway & Failure Points

The following diagram illustrates the competitive pathways. Your goal is to maximize the Green Path and suppress the Red Path .

ReductiveAmination Ketone 3,5-Dimethylpropiophenone (Starting Material) Imine Imine Intermediate (Transient) Ketone->Imine + NH3 / NH4OAc (Slow Equilibrium) Alcohol Side Product: Alcohol Ketone->Alcohol Direct Reduction (Competes if Imine low) Imine->Ketone Hydrolysis (Water Present) Amine Target Amine 1-(3,5-Dimethylphenyl)propan-1-amine Imine->Amine Reduction (Fast) Titanium Ti(OiPr)4 (Forces Equilibrium) Titanium->Imine Promotes Reductant Hydride Donor (NaBH4 / NaBH3CN)

Figure 1: Mechanistic pathway showing the critical role of forcing imine formation to prevent direct ketone reduction.

Troubleshooting Modules (FAQ Format)
Module A: "The Reaction Stalled" (Low Conversion)

Symptom: TLC/GC-MS shows significant starting ketone remaining after 24 hours.

  • Root Cause: The equilibrium between ketone and imine is unfavorable due to the steric bulk of the propyl chain.

  • Solution (The Ti(OiPr)

    
     Protocol): 
    
    • Dry Conditions: Ensure solvent (Methanol or Ethanol) is anhydrous. Water pushes the equilibrium back to the ketone.

    • Pre-complexation: Do not add the reducing agent immediately. Stir the Ketone + Ammonia (7N in MeOH) + Ti(OiPr)

      
       (1.5 - 2.0 equiv) for 6–12 hours  at room temperature first. This "ages" the reaction, converting ketone 
      
      
      
      imine.
    • Reduction: Only after this aging period, add NaBH

      
       carefully.
      
Module B: "I have the Alcohol Impurity"

Symptom: Product contains 10-30% 1-(3,5-dimethylphenyl)propan-1-ol.

  • Root Cause: The reducing agent was present while free ketone still existed in solution.

  • Troubleshooting:

    • If using NaBH

      
      CN: Your pH is likely too low (< 5). At low pH, the ketone is protonated and becomes a better electrophile than the imine. Maintain pH 6–7  using Bromocresol Green indicator (Green color, not yellow).
      
    • If using NaBH

      
      : You added the borohydride too early. See Module A.
      
Module C: "The Work-up is a Nightmare" (Emulsions)

Symptom: Using Ti(OiPr)


 resulted in a thick white sludge that won't separate or filter.
  • Root Cause: Hydrolysis of Titanium isopropoxide produces Titanium dioxide (TiO

    
    ) gel, which traps organic compounds.
    
  • The Fix:

    • Quench the reaction with a small amount of water.

    • Add 2M Aqueous Ammonia (or 1N NaOH) until the mixture is basic (pH > 10).

    • Crucial Step: The titanium precipitate will flocculate. Filter this white solid through a pad of Celite (diatomaceous earth).

    • Wash the Celite pad thoroughly with Dichloromethane (DCM) or Ether to recover trapped product.

Standardized Experimental Protocol

Method: Titanium-Mediated Reductive Amination Best for hindered propiophenones.

  • Setup: Flame-dry a round-bottom flask under Nitrogen/Argon.

  • Imine Formation:

    • Add 3,5-dimethylpropiophenone (1.0 equiv).

    • Add 7M Ammonia in Methanol (5.0 - 10.0 equiv). Note: Excess ammonia prevents dimer formation.

    • Add Titanium(IV) Isopropoxide (1.5 - 2.0 equiv) dropwise.

    • Action: Stir at Room Temperature for 8–12 hours. (Solution may turn slightly yellow/orange).

  • Reduction:

    • Cool the flask to 0°C (ice bath).

    • Add Sodium Borohydride (NaBH

      
      )  (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution (H
      
      
      
      ).
    • Allow to warm to RT and stir for 2–4 hours.

  • Work-up:

    • Quench with 2M NH

      
      OH (aq).[1] Stir for 20 mins until a white precipitate forms.
      
    • Filter through Celite.

    • Concentrate filtrate. Dissolve residue in DCM.

    • Extract with 1N HCl (pulls amine into aqueous layer, leaves non-basic impurities in organic).

    • Basify the aqueous layer (pH > 12) with NaOH pellets/solution.

    • Extract the free amine back into DCM. Dry over Na

      
      SO
      
      
      
      and evaporate.
Decision Tree for Troubleshooting

Troubleshooting Start Analyze Crude Reaction (GC-MS / TLC) Result1 Major Product: Alcohol Start->Result1 Result2 Major Product: Starting Ketone Start->Result2 Result3 Major Product: Secondary Amine (Dimer) Start->Result3 Fix1 Cause: Direct Reduction Fix: Pre-stir with Ti(OiPr)4 Check pH (if Borch) Result1->Fix1 Fix2 Cause: Steric Hindrance Fix: Increase Ti(OiPr)4 to 2.0eq Extend Imine formation time Result2->Fix2 Fix3 Cause: Low Amine Conc. Fix: Increase NH3 equivalents (Use 7N NH3 in MeOH) Result3->Fix3

Figure 2: Diagnostic decision tree for common reaction failures.

References
  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[2][3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. 93 (12): 2897–2904. Link

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry. 55 (8): 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1. (16): 2527-2532. Link

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. 61 (11): 3849–3862. Link

Sources

Technical Support Center: Stability of 1-(3,5-Dimethylphenyl)propan-1-amine HCl in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division Last Updated: February 15, 2026

Disclaimer

This document provides a comprehensive technical framework for assessing the stability of 1-(3,5-Dimethylphenyl)propan-1-amine HCl. As specific experimental stability data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes established principles from analogous arylalkylamine hydrochlorides and regulatory guidelines on stability testing.[1][2][3] The protocols provided are designed to empower researchers to generate reliable, in-house stability data for their specific applications and formulations.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial inquiries regarding the handling and storage of 1-(3,5-Dimethylphenyl)propan-1-amine HCl solutions.

Q1: What is the expected general stability of 1-(3,5-Dimethylphenyl)propan-1-amine HCl in an aqueous solution?

As the hydrochloride salt of a primary amine, this compound is expected to be most stable in acidic to neutral aqueous solutions (pH 3-7).[4][5][6][7] In this pH range, the amine group is protonated to form a more stable ammonium salt, which is less susceptible to oxidative degradation.[8][9] Alkaline conditions (pH > 7) will deprotonate the ammonium ion, generating the free base, which is significantly more reactive and prone to degradation.

Q2: What are the most critical factors that can affect the stability of my solution?

The primary factors influencing stability are:

  • pH: As mentioned, alkaline pH is the most significant risk factor for degradation.[4][5][6]

  • Oxidizing Agents: The presence of dissolved oxygen, metal ions (like Fe²⁺, Cu²⁺), or peroxides can lead to oxidative degradation of the amine.[10]

  • Temperature: Elevated temperatures accelerate all degradation pathways, including hydrolysis and oxidation.[11][12][13][14]

  • Light: Exposure to UV or high-intensity visible light can induce photolytic degradation. It is crucial to protect solutions from light.[15]

  • Solvent Choice: While highly soluble in protic solvents like water, the choice of co-solvents can impact stability.[8][11][12] For instance, some organic diluents have been shown to increase the thermal degradation rates of amines compared to purely aqueous solutions.[11][12]

Q3: What is a recommended starting solvent and storage procedure for short-term use?

For general use, dissolving the compound in a slightly acidic aqueous buffer (e.g., pH 4-6 citrate or acetate buffer) or in HPLC-grade water is recommended. The inherent acidity of the hydrochloride salt will likely result in a solution pH within a stable range.[9] For short-term storage (1-2 weeks), solutions should be stored refrigerated at 2-8°C and protected from light in amber vials. For long-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw stability should be confirmed.

Q4: I've observed a color change or precipitation in my stock solution. What is the likely cause?

A color change (e.g., to yellow or brown) is often indicative of oxidative degradation. Precipitation could result from several factors:

  • pH Shift: If the solution is unbuffered, absorption of atmospheric CO₂ can slightly lower the pH, but more significant shifts from contamination could alter solubility.

  • Formation of an Insoluble Degradant: A degradation product may have lower solubility than the parent compound.

  • Formation of Heat Stable Salts (HSS): In complex matrices, the amine can react with acid anions (formate, acetate) to form HSS, which can reduce solubility and cause operational issues like foaming or corrosion.[16]

Section 2: Troubleshooting Guide: Investigating Solution Instability

This guide provides a logical workflow for diagnosing and addressing observed instability in solutions of 1-(3,5-Dimethylphenyl)propan-1-amine HCl.

Workflow for Diagnosing and Mitigating Instability

The following diagram outlines the systematic approach to troubleshooting degradation issues.

Troubleshooting_Workflow start Observation of Instability (e.g., color change, peak loss) confirm Confirm Degradation (Use Stability-Indicating HPLC) start->confirm stress_test Perform Forced Degradation Study (See Protocol 1) confirm->stress_test Degradation Confirmed end Stable Solution Achieved confirm->end No Degradation (Check analytical method) identify_pathway Identify Degradation Pathway (e.g., Oxidation, Hydrolysis) stress_test->identify_pathway mitigate Implement Mitigation Strategy identify_pathway->mitigate validate Validate Solution Stability (Real-time study under new conditions) mitigate->validate validate->end

Caption: A systematic workflow for troubleshooting solution instability.

Section 3: Experimental Protocols for Stability Assessment

To definitively understand the stability profile of 1-(3,5-Dimethylphenyl)propan-1-amine HCl, a forced degradation study is essential.[1][2][3][15] This involves intentionally exposing the compound to harsh conditions to rapidly identify potential degradation pathways and validate the specificity of analytical methods.[3]

Protocol 1: Forced Degradation (Stress Testing) Study

Objective: To identify the degradation pathways of 1-(3,5-Dimethylphenyl)propan-1-amine HCl under various stress conditions. An ideal study aims for 5-20% degradation of the active pharmaceutical ingredient (API).[17]

Materials:

  • 1-(3,5-Dimethylphenyl)propan-1-amine HCl

  • HPLC-grade Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% (v/v)

  • Volumetric flasks, amber and clear

  • Calibrated oven, pH meter, and photostability chamber

Procedure:

  • Prepare a Primary Stock Solution: Prepare a 1 mg/mL stock solution of the compound in HPLC-grade water.

  • Set Up Stress Conditions: For each condition below, mix 1 mL of the stock solution with 9 mL of the stressor solution in an appropriately labeled vial. Include a control sample stored at 2-8°C, protected from light.

Stress ConditionReagents & ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heat at 60°C for 24 hours.Simulates exposure to acidic environments. The HCl salt form is expected to be stable, but this confirms it.
Base Hydrolysis 0.1 M NaOH, keep at room temperature (25°C) for 4 hours.Critical Test. The free amine is generated and is expected to be much less stable.[4][5][6] Start with mild conditions.
Oxidation 3% H₂O₂, keep at room temperature (25°C) for 24 hours, protected from light.Tests susceptibility to oxidative degradation, a common pathway for amines.[10]
Thermal Degradation In water, heat at 80°C for 48 hours, protected from light.Evaluates the intrinsic thermal stability of the molecule in solution.[14]
Photostability In water, expose to light in a photostability chamber (ICH Q1B guidelines).Determines if the molecule is light-sensitive.[15]
  • Sample Analysis:

    • At designated time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

    • Neutralize the acid and base hydrolysis samples to approximately pH 7 using an equivalent molarity of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze by a validated stability-indicating HPLC-UV method.

Protocol 2: Overview of Stability-Indicating HPLC Method Development

A stability-indicating method is one that can accurately quantify the decrease of the active drug concentration due to degradation.[3]

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a standard starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its more polar or non-polar degradants.

    • Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid in Water (maintains acidic pH to ensure good peak shape for the amine).

    • Solvent B: Acetonitrile or Methanol.

  • Detection: UV detection at a wavelength where the parent compound has significant absorbance (e.g., determined by UV scan, likely around 210-220 nm or 260-270 nm due to the phenyl ring).

  • Validation: The method must be validated for specificity by analyzing the stressed samples from Protocol 1. The goal is to demonstrate baseline separation between the parent peak and all degradation product peaks.

Section 4: Data Interpretation and Potential Degradation Pathways

Summarizing Forced Degradation Data

Organize your results in a clear table to compare the stability under different conditions.

Stress ConditionTime (hours)Initial Purity (%)Purity after Stress (%)% DegradationNumber of Degradants
Control (2-8°C)4899.899.70.10
0.1 M HCl, 60°C2499.899.50.31 (minor)
0.1 M NaOH, 25°C499.885.214.63
3% H₂O₂, 25°C2499.891.58.32
Water, 80°C4899.897.12.71
Photolysis2499.898.90.91

(Note: Data shown is illustrative)

Potential Degradation Pathways

Based on the structure of an arylalkylamine, the following degradation pathways are plausible under stress conditions. The results from your forced degradation study will indicate which of these are most relevant.

Degradation_Pathways Parent 1-(3,5-Dimethylphenyl)propan-1-amine (Parent Compound) N_Oxide N-Oxide Derivative Parent->N_Oxide [O] (e.g., H₂O₂) Ring_Oxidized Ring-Hydroxylated Derivative Parent->Ring_Oxidized [O] or hν (Photolysis) Imine Imine Intermediate Parent->Imine [O] / Base Deaminated 1-(3,5-Dimethylphenyl)propan-1-ol (Deamination Product) Imine->Deaminated H₂O (Hydrolysis)

Caption: Plausible degradation pathways for an arylalkylamine.

Interpretation:

  • High degradation under basic conditions confirms the instability of the free amine. This is the most critical handling parameter.

  • Degradation with H₂O₂ points to a susceptibility to oxidation, likely at the nitrogen atom (forming an N-oxide) or the benzylic carbon.

  • Minimal degradation under acidic, thermal, and photolytic conditions would suggest the compound is robust under these specific stressors.

References

  • Filo. (2025). Effect of Solvent on Basicity of Amines.
  • ACS Publications. (n.d.). Impact of Solvent on the Thermal Stability of Amines. Industrial & Engineering Chemistry Research.
  • National Center for Biotechnology Information. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC.
  • ACS Publications. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research.
  • MedCrave online. (2016).
  • Unknown Source. (2024).
  • Quora. (2017). Why do amines dissolve in hydrochloric acid?
  • SciSpace. (2016).
  • ScienceDirect. (n.d.).
  • National Center for Biotechnology Information. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution. PMC.
  • PubMed. (2021). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • ResearchGate. (2021). (PDF) Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Semantic Scholar. (n.d.). Effect of pH and concentration on the chemical stability and reaction kinetics of thiamine mononitrate and thiamine chloride hydrochloride in solution.
  • Pharmaceutical Technology. (2016).
  • Unknown Source. (n.d.).
  • ResearchGate. (n.d.). (PDF) Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions.
  • ResearchGate. (n.d.). Thermal stability and decomposition behaviors of some hydrous transition metal chlorides | Request PDF.

Sources

Optimizing pH for extraction of 1-(3,5-Dimethylphenyl)propan-1-amine free base

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Extraction Optimization Guide Topic: 1-(3,5-Dimethylphenyl)propan-1-amine (Free Base Extraction) Ticket ID: CHEM-SUP-882-X Status: Open Analyst: Senior Application Scientist[1]

Executive Summary

The extraction of 1-(3,5-Dimethylphenyl)propan-1-amine (a substituted benzylic amine) relies on manipulating the ionization equilibrium to favor the neutral, lipophilic free base. While similar to amphetamine-class extractions, the benzylic position of the amine group shifts the pKₐ slightly lower (approx. 9.3–9.5) compared to phenethylamines (approx.[1][2] 9.8–10.0).[1]

To achieve >99.9% recovery, the aqueous phase must be adjusted to pH ≥ 12.0 prior to organic solvent addition. This guide details the thermodynamic justification, optimal solvent systems, and troubleshooting protocols for high-purity isolation.

Part 1: The Core Logic (Thermodynamics)

The extraction efficiency is governed by the Henderson-Hasselbalch equation . For a base (


) and its conjugate acid (

):


Rearranging for the ratio of Extractable Base (


) to Water-Soluble Salt (

):


Critical Insight:

  • At pH = pKₐ (~9.4) : The ratio is 1:1. Only 50% of your product is extractable.[1]

  • At pH = pKₐ + 1 (10.4) : The ratio is 10:1. ~90% is extractable.[1]

  • At pH = pKₐ + 2 (11.4) : The ratio is 100:1. ~99% is extractable.[1]

  • Target (pH 12.5+): We force the equilibrium almost exclusively to the free base form, ensuring quantitative recovery and minimizing the need for repeated extractions.

Part 2: Strategic Visualization

Workflow Diagram: pH-Dependent Extraction

The following diagram illustrates the decision logic and phase distribution during the extraction process.

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Neutral Aqueous) CheckpH Measure Initial pH Start->CheckpH Adjust Basify to pH ≥ 12.0 (Reagent: 10M NaOH or KOH) CheckpH->Adjust If pH < 12 SolventAdd Add Organic Solvent (MTBE or DCM) Adjust->SolventAdd Mix Equilibrate (Shake/Vortex) SolventAdd->Mix PhaseSep Phase Separation Mix->PhaseSep OrgPhase Organic Phase (Contains Free Base) PhaseSep->OrgPhase Top Layer (MTBE) Bottom Layer (DCM) AqPhase Aqueous Phase (Contains Salts/Impurities) PhaseSep->AqPhase Dry Dry over Na2SO4 / MgSO4 OrgPhase->Dry Evap Rotary Evaporation (< 40°C) Dry->Evap Final Isolated Free Base Oil Evap->Final

Caption: Figure 1. Logic flow for the quantitative isolation of amine free base from aqueous media.

Part 3: Troubleshooting & FAQs

Q1: I adjusted the pH to 10, but my yield is only ~85%. Why?

A: You are hovering too close to the "Buffering Region."[1] Because 1-(3,5-Dimethylphenyl)propan-1-amine is a benzylic amine, its pKₐ is likely near 9.3–9.[1]5. At pH 10, approximately 10–20% of your molecule is still protonated (


) and remains trapped in the water layer.
Fix:  Increase pH to >12.5 . The logarithmic nature of pH means these 2 extra units are critical for pushing the final 10% into the organic phase.
Q2: Which solvent should I use? DCM or Ethyl Acetate?

A: Dichloromethane (DCM) or MTBE.

  • Avoid Ethyl Acetate: Primary amines can nucleophilically attack the ester group in ethyl acetate over time, forming acetamides (an impurity). This is slow but possible during prolonged storage or heating.[1]

  • Avoid Acetone: Acetone reacts rapidly with primary amines to form imines (Schiff bases), destroying your product.[1]

  • Recommendation: Use MTBE (Methyl tert-butyl ether) if you want the organic layer on top (easier for multiple washes) or DCM if you need high solubility and don't mind the organic layer being on the bottom.

Q3: I have a stubborn emulsion. How do I break it?

A: Emulsions are common when basifying with NaOH due to the formation of fine precipitates or surfactants. Protocol to Break Emulsion:

  • Salting Out: Add solid NaCl to the aqueous phase until saturation (brine). This increases the ionic strength, forcing organics out of the water phase.

  • Filtration: Pass the biphasic mixture through a pad of Celite. This physically traps the particulate matter stabilizing the emulsion.

  • Time/Centrifugation: If scale permits, centrifuge at 3000 rpm for 5 minutes.

Part 4: Optimized Extraction Protocol

Objective: Isolate 1-(3,5-Dimethylphenyl)propan-1-amine free base from an acidic reaction mixture.

ParameterSpecificationReason
Target pH 12.5 – 13.0 Ensures [Free Base] : [Salt] ratio > 1000:1.
Base Reagent 20% NaOH or KOH (aq)Strong base required to reach pH 13 without excessive volume.[1]
Solvent MTBE or DCMChemically inert to primary amines; high extraction capacity.[1]
Drying Agent Anhydrous Na₂SO₄Removes residual water from organic phase to prevent hydrolysis.[1]

Step-by-Step Procedure:

  • Preparation: Cool the acidic aqueous reaction mixture to 0–5°C. Basification is exothermic; heat can degrade sensitive intermediates.[1]

  • Basification: Slowly add 20% NaOH dropwise with vigorous stirring. Monitor pH using a calibrated probe or high-range pH paper.[1]

    • Checkpoint: Continue until pH stabilizes between 12.5 and 13.0 .

  • Extraction:

    • Add DCM or MTBE (1:1 volume ratio relative to aqueous phase).[1]

    • Stir or shake vigorously for 5 minutes.

    • Allow layers to separate completely (approx. 10 mins).

  • Separation: Collect the organic layer.[1]

    • Optional: Re-extract the aqueous layer 2x with fresh solvent to capture any trace residues.[1]

  • Washing: Wash the combined organic extracts once with Brine (Saturated NaCl) . This removes trapped water and water-soluble impurities.[1]

  • Drying: Dry the organic phase over Anhydrous Na₂SO₄ for 15 minutes. Filter off the solid.[1][3]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap) at <40°C to obtain the free base oil.

Part 5: Species Distribution Diagram

Understanding where your molecule "lives" at different pH levels is crucial.[1]

SpeciesDistribution cluster_acid Acidic Conditions (pH < 7) cluster_neutral Transition Zone (pH 9-10) cluster_basic Basic Conditions (pH > 12) AcidSpecies Protonated Salt (R-NH3+) Water Soluble MixSpecies Equilibrium Mixture (R-NH3+  ⇌  R-NH2) Poor Extraction AcidSpecies->MixSpecies Add Base BaseSpecies Free Base (R-NH2) Organic Soluble MixSpecies->BaseSpecies pH >> pKa

Caption: Figure 2. Species dominance of primary amines across the pH scale.

References

  • PubChem. Dimethylamphetamine (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • LibreTexts Chemistry. Liquid-Liquid Extraction Principles. Available at: [Link][2][4][5][6]

  • Drug Enforcement Administration (DEA). Detection of Phenethylamine Imine By-Products from Acetone Extraction.[1] Microgram Journal.[1] Available at: [Link] (Note: Highlights the risk of using acetone with primary amines).

Sources

Technical Support Center: Enantiomeric Resolution of 1-(3,5-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: RES-35DMP-001 Status: Open Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary

You are attempting to resolve 1-(3,5-Dimethylphenyl)propan-1-amine , a primary amine with a chiral center at the


-position relative to the 3,5-dimethylphenyl ring.[1] This molecule belongs to the class of 

-ethylbenzylamines.[1]

Unlike simple


-methylbenzylamines (e.g., phenethylamine), the ethyl side chain introduces additional conformational flexibility, often making classical crystallization more challenging.[1] However, the 3,5-dimethyl substitution pattern increases crystallinity, which aids in diastereomeric salt formation.

This guide provides three validated workflows: Classical Diastereomeric Crystallization , Lipase-Catalyzed Kinetic Resolution , and Chiral HPLC .[1]

Module 1: Method Selection (Triage)

Q: Which method should I choose for my scale?

FeatureClassical Resolution Biocatalytic (Kinetic) Resolution Preparative Chiral HPLC
Scale >10 g to kg scale100 mg to 100 g<100 mg (Analytical) to 10 g
Max Yield Theoretical 50% (per enantiomer)50% (Max 100% with DKR*)100% (Separates both)
Time Days (Iterative crystallization)24–48 HoursHours
Cost Low (Cheap resolving agents)Medium (Enzyme cost)High (Solvents/Columns)
Purity Often requires recrystallizationVery High (>99% ee common)Very High (>99.9% ee)

*DKR = Dynamic Kinetic Resolution (requires racemization catalyst)[1]

Module 2: Classical Resolution (Crystallization)

Q: I tried tartaric acid, but it "oiled out." What is the correct resolving agent?

A: Oiling out is common with


-ethyl amines because the salts are often too soluble in alcohols or have low melting points.[1] For 3,5-dimethyl substituted amines, you must increase the rigidity of the counter-ion.

Recommended Resolving Agents (Priority Order):

  • (S)-(+)-Mandelic Acid: The phenyl ring of mandelic acid engages in

    
    -
    
    
    
    stacking with the 3,5-dimethylphenyl ring, often stabilizing the crystal lattice better than tartaric acid.[1]
  • N-Acetyl-L-leucine: Excellent for lipophilic amines.[1]

  • Dibenzoyl-L-tartaric acid: More lipophilic than plain tartaric acid; prevents oiling out in aqueous alcohols.[1]

Protocol: The "Mandelic Acid" Screen

  • Stoichiometry: Mix 1.0 equivalent of racemic amine with 1.0 equivalent of (S)-(+)-Mandelic acid.

  • Solvent System: Start with Ethanol (95%) .[1]

    • Troubleshooting: If no crystals form, add Ethyl Acetate dropwise until cloudiness persists, then heat to redissolve and cool slowly.

  • Crystallization:

    • Heat to reflux until dissolved.[1]

    • Allow to cool to Room Temperature (RT) over 4 hours.

    • Critical: Do not place in the fridge immediately; rapid cooling promotes oiling.[1]

  • Harvest: Filter the crystals. This is typically the (S)-amine-(S)-acid salt (verify with HPLC).[1]

  • Liberation: Treat the salt with 1M NaOH and extract with MTBE (Methyl tert-butyl ether) to obtain the free amine.[1]

Q: How do I maximize the yield of the other enantiomer? A: Use the "Pope-Peachy" method. Use 0.5 eq of the resolving acid and 0.5 eq of an achiral acid (like HCl or acetic acid).[1] The chiral acid will selectively precipitate the less soluble diastereomer, leaving the other enantiomer in solution.

Module 3: Enzymatic Kinetic Resolution (Biocatalysis)

Q: Crystallization is failing. Can I use enzymes? A: Yes. This is often superior for this specific substrate class.[1] Candida antarctica Lipase B (CAL-B) is highly selective for primary amines.[1]

Mechanism: The lipase selectively acylates the (R)-enantiomer (Ebersole rule for amines), converting it into an amide.[1] The (S)-enantiomer remains as the free amine.[1]

KineticResolution Racemate Racemic Amine (R/S Mixture) Reaction Selective Acylation (24-48h, 30°C) Racemate->Reaction Enzyme CAL-B (Novozym 435) Enzyme->Reaction AcylDonor Acyl Donor (Ethyl Acetate) AcylDonor->Reaction Separation Acid/Base Extraction Reaction->Separation ProductR (R)-Amide (Neutral) Separation->ProductR Organic Layer ProductS (S)-Amine (Basic) Separation->ProductS Aqueous Acid Layer

Caption: Workflow for CAL-B catalyzed kinetic resolution yielding (R)-amide and (S)-amine.

Standard Operating Procedure (SOP):

  • Substrate: Dissolve 500 mg of racemic amine in MTBE or Toluene (10 mL).

    • Note: Avoid Ethanol; it competes as a nucleophile.[1]

  • Acyl Donor: Add Ethyl Acetate (5 equivalents) or Isopropyl Acetate (for slower, more selective reaction).[1]

  • Catalyst: Add Novozym 435 (immobilized CAL-B) at 20-50% w/w relative to substrate.[1]

  • Incubation: Shake at 30°C for 24 hours.

  • Monitoring: Check conversion by GC or HPLC. Stop exactly at 50% conversion .

  • Workup:

    • Filter off the enzyme.[1]

    • Wash the organic phase with 1M HCl .[1]

    • Aqueous Phase: Contains the (S)-Amine (unreacted).[1] Basify with NaOH and extract to recover.[1]

    • Organic Phase: Contains the (R)-Acetamide .[1] Hydrolyze with 6M HCl (reflux) to recover the (R)-amine.[1]

Module 4: Analytical Validation (Chiral HPLC)

Q: How do I determine the enantiomeric excess (ee)? A: You cannot rely on optical rotation alone.[1] Use Chiral HPLC.[1][2][3]

Recommended Method:

  • Column: Daicel Chiralpak AD-H or Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress tailing of the basic amine.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (The 3,5-dimethylphenyl group has strong absorption).[1]

Troubleshooting HPLC:

  • Issue: Peaks are broad/tailing.[1]

  • Fix: Increase DEA concentration to 0.2% or switch to Ethanol as the modifier (Hexane:EtOH 95:5).[1]

References

  • Breuer, M., et al. (2004).[1] "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824.[1] Link[1]

  • Ghanem, A., & Aboul-Enein, H. Y. (2004).[1] "Lipase-Mediated Chiral Resolution of Racemates in Organic Solvents." Tetrahedron: Asymmetry, 15(21), 3331-3351.[1] Link[1]

  • Daicel Corporation. (2023).[1] "Chiralpak AD-H Instruction Manual." Daicel Chiral Technologies.[1] Link

  • Paik, M. J., et al. (2023).[1][4] "Enantioseparation of chiral amines... using amylose or cellulose trisphenylcarbamate chiral stationary phases." Chirality, 35(1), 29-39.[1][4] Link

Sources

Technical Support Center: Flash Chromatography of 1-(3,5-Dimethylphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-(3,5-Dimethylphenyl)propan-1-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the flash chromatography purification of these basic compounds. The following question-and-answer format provides in-depth, experience-driven solutions to common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 1-(3,5-dimethylphenyl)propan-1-amine derivative is showing significant tailing on a standard silica gel column. What is causing this and how can I fix it?

A1: This is a classic issue encountered when purifying basic compounds like amines on standard silica gel.[1][2]

Root Cause: Silica gel has a weakly acidic surface due to the presence of silanol groups (Si-OH).[1] Basic compounds, such as your amine derivative, can interact strongly with these acidic sites through acid-base interactions.[1][3] This strong interaction leads to a slow and continuous elution of the compound from the stationary phase, resulting in broad, tailing peaks which significantly reduces separation efficiency and purity of the collected fractions.[4][5] In severe cases, the compound may not elute at all from the column.[4]

Troubleshooting & Solutions:

There are two primary strategies to mitigate this issue: modifying the mobile phase or changing the stationary phase.

1. Mobile Phase Modification:

The most common approach is to add a small amount of a basic modifier, typically triethylamine (TEA), to the mobile phase.[1][4][6]

  • Mechanism of Action: TEA acts as a competing base. It interacts with the acidic silanol groups on the silica surface, effectively "masking" them from your target amine.[7] This minimizes the strong acid-base interaction, allowing your compound to elute more symmetrically.

  • Recommended Protocol:

    • Start by adding 0.1-1% (v/v) of TEA to your eluent.[8] In some cases, up to 2% may be necessary.[4]

    • It is crucial to pre-treat or equilibrate the column with the TEA-containing mobile phase before loading your sample.[8][9] This ensures the silica surface is fully deactivated.

    • A common starting solvent system for moderately polar amines is a gradient of ethyl acetate in hexanes, with the added TEA.[10] For more polar amines, a dichloromethane/methanol system with TEA can be effective.[10]

Drawbacks of Mobile Phase Modification: While effective, adding a volatile base like TEA means it will be present in your collected fractions. This necessitates an additional step to remove it, typically during solvent evaporation under reduced pressure.[4]

2. Alternative Stationary Phases:

For particularly stubborn amines or when avoiding mobile phase modifiers is desirable, using an alternative stationary phase is an excellent solution.[1]

  • Amine-Functionalized Silica: This is often the best choice for purifying basic compounds.[1] The stationary phase is covalently modified with amino groups (aminopropyl-functionalized silica), creating a slightly basic surface (pKa ≈ 9.8).[4] This basic surface repels the basic analyte, preventing strong interactions with any residual silanol groups.[4] This approach often provides excellent peak shapes without the need for mobile phase additives, simplifying the workup.[1][7] Method development can be performed using commercially available amine-functionalized TLC plates.[1]

  • Alumina: Alumina is another option and is available in acidic, neutral, and basic forms. For amine purification, basic or neutral alumina should be used. It can provide different selectivity compared to silica.[7]

  • Reversed-Phase (C18) Chromatography: For polar or ionizable amines, reversed-phase flash chromatography can be a powerful alternative.[3][11] In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol. To ensure good peak shape for basic compounds, it is often necessary to adjust the pH of the mobile phase to be at least two pH units above the pKa of the amine to keep it in its neutral, free-base form.[3] This can be achieved by adding a small amount of a volatile base like TEA or ammonium hydroxide to the mobile phase.[3]

Q2: I'm developing a method on TLC. What solvent system should I start with for my 1-(3,5-dimethylphenyl)propan-1-amine derivative?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid method development in flash chromatography.[12][13] The goal is to find a solvent system that gives your target compound an Rf value between 0.15 and 0.35 for optimal separation on the column.[14]

Recommended Starting Solvent Systems for TLC Analysis:

Polarity of DerivativeStationary PhaseRecommended Solvent SystemNotes
Non-polar to Moderately Polar Silica GelHexanes/Ethyl Acetate + 0.5-1% TEAA standard and versatile system.[10] Adjust the ratio to achieve the desired Rf.
Amine-Functionalized SilicaHexanes/Ethyl AcetateOften provides good separation without the need for basic additives.[1]
Polar Silica GelDichloromethane/Methanol + 0.5-1% TEAA good choice for more polar amine derivatives.[10]
Amine-Functionalized SilicaDichloromethane/MethanolCan provide excellent results without additives.[4]
Very Polar/Ionic Reversed-Phase C18Water/Acetonitrile + 0.1% TEA or NH4OHThe pH should be adjusted to keep the amine in its neutral form.[3]

Method Development Workflow:

G cluster_0 TLC Method Development cluster_1 Flash Chromatography TLC Spot crude mixture on TLC plate(s) Develop Develop TLC in chosen solvent system TLC->Develop Visualize Visualize spots (e.g., UV, stain) Develop->Visualize Calculate_Rf Calculate Rf value Visualize->Calculate_Rf Evaluate_Rf Is 0.15 < Rf < 0.35? Calculate_Rf->Evaluate_Rf Adjust_Solvent Adjust solvent polarity Evaluate_Rf->Adjust_Solvent No Transfer_Method Transfer method to flash column Evaluate_Rf->Transfer_Method Yes Adjust_Solvent->TLC Re-run TLC Run_Column Run flash chromatography Transfer_Method->Run_Column Analyze Analyze fractions Run_Column->Analyze

Caption: Workflow for TLC-based method development for flash chromatography.

Q3: I'm still getting poor separation between my desired amine and an impurity, even after adding TEA. What are my next steps?

A3: When simple mobile phase modification isn't enough, a more systematic approach to method optimization is required.

Troubleshooting Poor Resolution:

  • Optimize the Solvent System:

    • Change Solvent Selectivity: If you are using a hexanes/ethyl acetate system, try switching to a different solvent combination with different chemical properties. For example, replacing ethyl acetate with dichloromethane or methyl tert-butyl ether (MTBE) can alter the selectivity and improve the separation.

    • Introduce a Third Solvent: Sometimes, adding a small amount of a third solvent, like methanol to a dichloromethane/ethyl acetate mixture, can significantly impact the separation.

  • Employ Gradient Elution:

    • If you are running an isocratic (constant solvent composition) method, switching to a linear gradient can often improve separation, sharpen peaks, and reduce run times.[4]

    • A good starting point for a gradient: Based on your TLC results, start with a mobile phase composition that gives your product a high Rf (e.g., 0.5-0.6) and run a linear gradient to a composition that gives it a low Rf (e.g., 0.1-0.2) over 10-15 column volumes.

  • Sample Loading Technique:

    • Minimize Band Broadening: Dissolve your crude sample in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate) before loading it onto the column.[14] Using a large volume of a strong solvent to load the sample can cause premature band broadening and poor separation.

    • Dry Loading: If your compound is not very soluble in the starting mobile phase, consider dry loading.[15] Dissolve your crude product in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be loaded directly onto the top of the column. This technique often results in sharper bands and better resolution.

Advanced Troubleshooting Workflow:

G Start Poor Separation Observed Change_Solvent Change solvent selectivity (e.g., Hex/EtOAc -> DCM/MeOH) Start->Change_Solvent Gradient Implement a gradient elution Change_Solvent->Gradient Success Successful Separation Change_Solvent->Success Resolved Dry_Load Use dry loading technique Gradient->Dry_Load Gradient->Success Resolved Change_Stationary Switch to Amine-functionalized or Reversed-Phase Silica Dry_Load->Change_Stationary Dry_Load->Success Resolved Change_Stationary->Success Resolved

Caption: Stepwise approach to troubleshooting poor separation in flash chromatography.

Q4: Can I reuse my amine-functionalized flash column?

A4: While amine-functionalized columns are highly effective, their reusability can be limited, especially when using highly polar solvents.

  • Deactivation with Polar Solvents: Using very polar elution solvents, such as high concentrations of methanol, can lead to the deactivation of the amine-functionalized surface over time.[4]

  • General Recommendation: For optimal and reproducible performance, it is generally recommended not to reuse amine-functionalized columns, particularly in a cGMP or regulated environment where reproducibility is critical.[4]

  • For Research Purposes: In a research setting, if the same or a very similar separation is being performed, a column may be reused cautiously. However, be aware that performance may degrade with each run. It is advisable to flush the column thoroughly with a moderately polar solvent (like ethyl acetate) followed by a non-polar solvent (like hexanes) before storage.

References

  • Flash Chromatography Separation of Basic Organic Compounds without Modifier. (2012, December 12). Kinesis. [Link]

  • Lanças, F. M., et al. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid. Journal of AOAC International. [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [Link]

  • University of Rochester, Department of Chemistry. Solvent Systems For Flash Column Chromatography. [Link]

  • Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Mohammad, A., et al. (2002). Thin-layer chromatography of aromatic amines with hybrid CTAB–alcohol–water mobile phase: separation of indole from diphenyl.
  • Chromatography Today. (2016, November 24). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC. [Link]

  • BenchChem.
  • Bickler, B. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. [Link]

  • Organic Chemistry Resources Worldwide. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. (2018). Successful Flash Chromatography. [Link]

  • Biotage. (2025, December 6). Successful flash chromatography. [Link]

  • Bower, J. F., et al.
  • Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Purification: How to Run a Flash Column. [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Teledyne ISCO. (2021, March 12). Flash Method Development from TLC Plates Webinar. YouTube. [Link]

  • Journal of Chromatographic Science.
  • da Silva, V. L., et al. (2013). Separation of biogenic amines by thin-layer chromatography.
  • Reddit. (2024, June 21). "Reverse streaking" on silica flash chromatography + TLC. [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

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  • Restek. Troubleshooting Guide.
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  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]

  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?. [Link]

  • Stoll, D. R., & McCalley, D. V. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC Europe. [Link]

  • Chromatography Forum. (2007, September 12). severe tailing on column. [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography?. [Link]

  • The Royal Society of Chemistry.
  • Agilent. (2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. [Link]

  • LabAlley. 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. [Link]

  • U.S. Environmental Protection Agency. 1-(3-Chloro-5-fluorophenyl)-3-(3,5-dimethylphenyl)propan-1-one. [Link]

  • National Institute of Standards and Technology. N,N-Dimethyl-1-propanamine. [Link]

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Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectrum of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a primary amine salt with potential applications in pharmaceutical and chemical research. As with any synthesized compound, structural elucidation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, a comparison with potential impurities and isomers, and a detailed protocol for acquiring a high-quality spectrum.

Predicted ¹H NMR Spectrum of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

A detailed prediction of the ¹H NMR spectrum of the title compound is crucial for its identification and characterization. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are based on the analysis of similar chemical structures and established principles of NMR spectroscopy.[1][2][3][4][5][6][7][8][9][10]

Molecular Structure and Proton Assignments:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆ or D₂O) A->B C Add internal standard (e.g., TMS) if required B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer F Lock and shim the instrument E->F G Set acquisition parameters (e.g., 400 MHz, 16 scans, 2s relaxation delay) F->G H Acquire the FID G->H I Fourier transform the FID J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L

Caption: A typical workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean vial. The choice of solvent is critical; for instance, using D₂O will result in the exchange of the NH₃⁺ protons, causing their signal to disappear, which can be a useful diagnostic tool. [7] * If quantitative analysis is required, add a known amount of an internal standard, such as tetramethylsilane (TMS).

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate acquisition parameters. For a standard ¹H NMR spectrum on a 400 MHz instrument, typical parameters would be:

      • Number of scans: 16-64 (depending on sample concentration)

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 2-4 seconds

      • Spectral width: ~16 ppm

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

    • Integrate the signals to determine the relative ratios of the different types of protons.

    • Identify the peak multiplicities and measure the coupling constants.

Conclusion

The ¹H NMR spectrum is an indispensable tool for the structural verification and purity assessment of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. By understanding the predicted spectrum and comparing it with that of potential impurities and isomers, researchers can confidently confirm the identity and quality of their synthesized compound. The detailed experimental protocol provided herein serves as a robust guideline for obtaining high-quality, reproducible NMR data, ensuring the scientific integrity of research and development endeavors.

References

  • The Royal Society of Chemistry. SUPPLEMENTARY DATA. [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

  • PubChem. Benzaldehyde, 3,5-dimethyl- | C9H10O | CID 34225. [Link]

  • PubMed. (1)H, (13)C, (15)N NMR and (n)J(C, H) coupling constants investigation of 3-piperidino-propylamine: a combined experimental and theoretical study. [Link]

  • Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. [Link]

  • PubChem. 3,5-Dimethoxybenzaldehyde | C9H10O3 | CID 81747. [Link]

  • Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • Vaia. 51P The 1 H NMR chemical shifts of n... [FREE SOLUTION]. [Link]

  • The Royal Society of Chemistry. Supporting Information - Contents. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • Chemistry Connected. NMR shifts 1H-general.cdx. [Link]

  • NMT. Table of Characteristic Proton NMR Shifts. [Link]

  • Oakwood Chemical. 1-(3, 5-Dimethylphenyl)propan-1-amine hydrochloride, min 97%, 1 gram. [Link]

  • Pearson+. The 1H NMR chemical shifts of nitromethane, dinitromethane, and t... | Study Prep. [Link]

  • NIST WebBook. Benzaldehyde, 3,5-dimethyl-. [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • California State University Stanislaus. Proton NMR Chemical Shifts. [Link]

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A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of 1-(3,5-Dimethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon framework of a molecule. This guide offers an in-depth analysis of the expected 13C NMR chemical shifts for 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride (HCl), a substituted phenethylamine derivative. While direct experimental data for this specific salt is not widely published, we can construct a highly accurate predicted spectrum by leveraging established principles of NMR spectroscopy and comparative data from structurally analogous compounds.

This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to interpret and predict 13C NMR spectra for substituted aromatic amines. We will explore the causal relationships between molecular structure and chemical shifts, establish a self-validating protocol for spectral acquisition, and ground our analysis in authoritative references.

Molecular Structure and Carbon Environment Analysis

The first step in predicting a 13C NMR spectrum is a thorough analysis of the molecule's structure to determine the number of unique carbon environments. Due to molecular symmetry, chemically equivalent carbons will produce a single resonance signal.

Figure 1: Structure and Carbon Numbering of 1-(3,5-Dimethylphenyl)propan-1-amine HCl

Caption: Structure of 1-(3,5-Dimethylphenyl)propan-1-amine HCl with carbon atoms numbered for NMR assignment.

In 1-(3,5-Dimethylphenyl)propan-1-amine HCl, there are 9 distinct carbon signals expected in the 13C NMR spectrum. The plane of symmetry running through C1, C4, and C9 renders the two methyl carbons (C10 and C11) and the aromatic carbons C5/C8 and C6/C7 chemically equivalent.

Comparative Analysis of Predicted Chemical Shifts

To predict the chemical shifts, we will compare the structure to simpler, well-characterized molecules and consider the electronic effects of the substituents. The primary analogues for this analysis are phenethylamine and toluene.

Carbon AtomPredicted Chemical Shift (ppm) for 1-(3,5-Dimethylphenyl)propan-1-amine HClComparative Data and Rationale
C1 55-60This benzylic carbon is directly attached to the electron-withdrawing protonated amino group (-NH3+), causing a significant downfield shift. In similar structures, this carbon typically appears in this region.
C2 25-30An aliphatic methylene carbon, its chemical shift is influenced by the proximity to the C1-NH3+ group, but to a lesser extent.
C3 10-15The terminal methyl group of the propyl chain is expected to be the most upfield signal, typical for aliphatic CH3 carbons.
C4 140-145This is the quaternary aromatic carbon (ipso-carbon) directly attached to the propan-1-amine substituent. Its chemical shift is significantly influenced by this attachment.
C5, C8 138-142These aromatic carbons are ortho to the propan-1-amine group and are also the sites of methyl substitution. The methyl groups cause a downfield shift.
C6, C7 128-133These aromatic carbons are meta to the propan-1-amine group and ortho to the methyl groups. Their chemical shift will be a balance of these substituent effects.
C9 125-130This aromatic carbon is para to the propan-1-amine group.
C10, C11 20-25These are the methyl carbons attached to the aromatic ring. Their chemical shift is characteristic of aryl-CH3 groups.

Causality Behind the Chemical Shifts:

  • Hybridization and Electronegativity: Aromatic sp2 hybridized carbons resonate at a lower field (higher ppm) than aliphatic sp3 carbons.[1] The electronegative nitrogen atom in the protonated amine group withdraws electron density from adjacent carbons (C1 and to a lesser extent C2), "deshielding" them and shifting their signals downfield.[2]

  • Protonation Effect: The protonation of the amine to form the hydrochloride salt (-NH2 to -NH3+) significantly enhances its electron-withdrawing inductive effect. This leads to a pronounced downfield shift for the alpha-carbon (C1) and a smaller downfield shift for the beta-carbon (C2) compared to the free amine.[3]

  • Aromatic Substitution Effects: The alkyl and dimethyl substituents on the phenyl ring influence the chemical shifts of the aromatic carbons. Methyl groups are weakly electron-donating, which would typically cause a slight upfield shift. However, the overall substitution pattern and electronic effects determine the final positions.

Experimental Protocol for 13C NMR Acquisition

To validate these predictions, a standardized experimental protocol is essential. This protocol is designed to be a self-validating system, ensuring reproducibility and high-quality data.

Workflow for 13C NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_nmr NMR Spectrometer Setup & Acquisition cluster_processing Data Processing dissolve Dissolve 15-25 mg of Sample solvent Add ~0.7 mL of Deuterated Solvent (e.g., D2O, DMSO-d6) dissolve->solvent vortex Vortex to Homogenize solvent->vortex transfer Transfer to 5 mm NMR Tube vortex->transfer insert Insert Sample and Lock on Deuterium Signal transfer->insert tune Tune and Match Probe for 13C Frequency insert->tune params Set Acquisition Parameters (e.g., 90° pulse, 2s relaxation delay) tune->params acquire Acquire Proton-Decoupled 13C Spectrum params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum (e.g., TMS or solvent peak) baseline->reference

Caption: Standardized workflow for acquiring a high-quality 13C NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of 1-(3,5-Dimethylphenyl)propan-1-amine HCl.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent. Given the hydrochloride salt form, deuterium oxide (D2O) or dimethyl sulfoxide-d6 (DMSO-d6) are excellent choices due to their polarity.

    • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the probe for the 13C nucleus to ensure optimal signal transmission and detection.

  • Data Acquisition:

    • A standard proton-decoupled 13C NMR experiment should be performed. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[1]

    • Key acquisition parameters to consider:

      • Pulse Angle: A 90° pulse is standard for quantitative measurements, though a 30-45° pulse can be used to reduce the experiment time for qualitative scans.

      • Relaxation Delay (d1): A delay of 1-2 seconds is typically sufficient for qualitative spectra. For accurate integration (less common in 13C NMR), longer delays are necessary.

      • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase and baseline corrections to obtain a clean, interpretable spectrum.

    • Calibrate the chemical shift axis by referencing the solvent peak (e.g., DMSO-d6 at 39.52 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

The 13C NMR spectrum of 1-(3,5-Dimethylphenyl)propan-1-amine HCl is predicted to exhibit nine distinct signals, with chemical shifts influenced by the electronic environment of each carbon atom. The protonated amine group exerts a strong deshielding effect on the adjacent aliphatic carbons, while the substitution pattern on the aromatic ring dictates the chemical shifts of the phenyl carbons. By following the detailed experimental protocol provided, researchers can reliably acquire high-quality 13C NMR data for this and similar compounds, enabling confident structural verification. This guide provides a robust framework for understanding and predicting the 13C NMR spectrum of this substituted phenethylamine, grounded in the fundamental principles of NMR spectroscopy and comparative analysis.

References

  • Sarneski, J. E., Surprenant, H. L., Molen, F. K., & Reilley, C. N. (1975). Chemical shifts and protonation shifts in carbon-13 nuclear magnetic resonance studies of aqueous amines. Analytical Chemistry, 47(13), 2116–2123. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • University of Calgary. (2023). Nuclear Magnetic Resonance - Spectroscopy. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0275805). [Link]

  • Blackman, A. G. (1990). The Use of 13C NMR Isotopomer Distributions for Following Proton Exchange and Unambiguously Assigning the Carbons and Coordinate. Inorganic Chemistry, 29(22), 4476–4479. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0328532). [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

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Technical Comparison Guide: FTIR Analysis of 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a structural analog of the phenethylamine class, sharing features with amphetamines and cathinones. It is characterized by a primary amine group on the propyl chain and a specific 1,3,5-trisubstitution pattern on the benzene ring (two methyl groups at meta positions relative to the propyl chain).

Accurate identification of this compound is critical in forensic and pharmaceutical analysis to distinguish it from its positional isomers (e.g., 2,4-dimethyl or 3,4-dimethyl analogs) and its free base form. This guide provides a comparative FTIR analysis to facilitate precise characterization.

Property Details
Chemical Name 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride
Common Class Substituted Phenethylamine / Alkylbenzylamine
Molecular Formula C₁₁H₁₇N[1] · HCl
Key Structural Feature 1,3,5-Trisubstituted Benzene Ring (Symmetrical)
CAS Number 2155855-34-6 (Reference for HCl salt)

Experimental Methodology: ATR vs. Transmission

To ensure reproducible data, the choice of sampling technique is paramount.

Protocol A: Attenuated Total Reflectance (ATR)
  • Best For: Rapid screening of solid powders (drug seizures, raw materials).

  • Crystal Type: Diamond or ZnSe (Diamond preferred for durability with HCl salts).

  • Procedure:

    • Place ~5 mg of sample on the crystal.

    • Apply high pressure to ensure uniform contact (critical for solid salts).

    • Acquire spectrum (4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans).

  • Note: ATR spectra may show slight peak shifts (1–3 cm⁻¹) to lower wavenumbers compared to transmission modes due to the refractive index dispersion.

Protocol B: KBr Pellet (Transmission)
  • Best For: High-resolution analysis of salt features (ammonium bands) and weak overtones.

  • Procedure:

    • Mix 1-2 mg sample with 100 mg dry KBr (spectroscopic grade).

    • Grind to a fine powder (avoid moisture absorption).

    • Press into a transparent pellet at 8–10 tons pressure.

  • Advantage: clearer resolution of the broad N-H stretching region (2500–3200 cm⁻¹) without the path-length variations of ATR.

Spectral Interpretation & Peak Assignments

The FTIR spectrum of the hydrochloride salt is dominated by the ammonium ion (


) and the specific aromatic substitution pattern.
High Wavenumber Region (Functional Groups)

Unlike the free base, the HCl salt does not show sharp N-H doublets. Instead, it exhibits a complex "ammonium envelope."

Frequency Range (cm⁻¹)AssignmentDescription
2800 – 3200

Stretch (Ammonium)
Broad, strong envelope.[2] Overlaps with C-H stretches.[1][3][4] Characteristic of amine salts.
~2960, 2925, 2870

Stretch (Aliphatic)
Methyl (

) and Methylene (

) stretches from the propyl chain and ring methyls. Often appear as sharp spikes riding the broad ammonium band.
2000 – 2500 Amine Salt CombinationSeries of weak, broad overtone bands (often ~2000-2200 cm⁻¹). Diagnostic for primary amine salts.
Fingerprint Region (Isomer Identification)

This region is the primary tool for distinguishing the 3,5-dimethyl isomer from others. The 1,3,5-trisubstituted pattern (meta-substitution) yields a distinct out-of-plane (OOP) bending signature.

Frequency Range (cm⁻¹)AssignmentDiagnostic Value for 3,5-Isomer
1600 & 1500

Ring Stretch
Aromatic skeletal vibrations.[5] The 1600 cm⁻¹ band is often split or broadened.
1500 – 1550

Bending (Sym/Asym)
Strong deformation band of the

group.
835 – 850

OOP Bending
Critical Identifier. Strong band corresponding to the isolated hydrogen between substituents.
680 – 700 Ring PuckeringStrong band characteristic of 1,3,5-trisubstituted systems (often ~690 cm⁻¹).

Comparative Analysis

Comparison: HCl Salt vs. Free Base

Differentiation is essential as the physical form dictates legal handling and solubility.

FeatureHCl Salt (Product) Free Base (Alternative)
3200–3400 cm⁻¹ Broad, featureless slope (Ammonium envelope).Two sharp peaks (Asym/Sym N-H stretch) for primary amine.
2500–2800 cm⁻¹ Multiple combination bands present.Clean baseline (no ammonium overtones).
1500–1600 cm⁻¹ Strong N-H deformation band.Weaker N-H scissoring band (~1600 cm⁻¹).
Comparison: Positional Isomers (Forensic Differentiation)

Distinguishing the 3,5-dimethyl (1,3,5-trisubstituted) isomer from the common 2,4-dimethyl (1,2,4-trisubstituted) or 3,4-dimethyl isomers relies on the C-H Out-of-Plane (OOP) bending vibrations.

  • 1-(3,5-Dimethylphenyl)... (Target):

    • Pattern: 1,3,5-Trisubstituted.[5][6][7][8][9]

    • Key Peaks: Single strong band at ~835–850 cm⁻¹ (Isolated H) and ~690 cm⁻¹ .

    • Logic: High symmetry simplifies the spectrum.

  • 1-(2,4-Dimethylphenyl)... (Alternative):

    • Pattern: 1,2,4-Trisubstituted.

    • Key Peaks: Two distinct bands in the OOP region.[2][10]

      • ~800–825 cm⁻¹ (Two adjacent Hydrogens).

      • ~870–885 cm⁻¹ (One isolated Hydrogen).

    • Logic: Asymmetry creates more complex bending modes.

  • 1-(3,4-Dimethylphenyl)... (Alternative):

    • Pattern: 1,2,4-Trisubstituted (Same pattern as 2,4 but different electronics).

    • Key Peaks: Similar to 2,4 (800-825 & 870-885 cm⁻¹), requiring fingerprint (1000-1300 cm⁻¹) comparison for final confirmation.

Identification Workflow

The following decision tree outlines the logical process for identifying this specific compound using FTIR data.

FTIR_Identification_Workflow Start Unknown Sample Spectrum CheckSalt Check 2800-3200 cm⁻¹ Broad Ammonium Band? Start->CheckSalt IsSalt Identify as Amine Salt (HCl Form) CheckSalt->IsSalt Yes (Broad) IsBase Identify as Free Base (Sharp N-H Peaks) CheckSalt->IsBase No (Sharp) CheckRegion Analyze OOP Region (600 - 900 cm⁻¹) IsSalt->CheckRegion Pattern135 Single Strong Band ~835-850 cm⁻¹ (+ ~690 cm⁻¹) CheckRegion->Pattern135 Symmetrical Pattern Pattern124 Two Distinct Bands ~800-825 cm⁻¹ (2 Adj H) ~870-885 cm⁻¹ (1 Iso H) CheckRegion->Pattern124 Asymmetrical Pattern Result35 CONFIRMED: 1-(3,5-Dimethylphenyl)propan-1-amine Pattern135->Result35 Result24 Isomer Indicated: 2,4- or 3,4-Dimethyl Analog Pattern124->Result24

Figure 1: Logical workflow for the differentiation of 3,5-dimethylphenyl isomers using FTIR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. Retrieved from [Link] (Source for comparative IR data of dimethyl-substituted benzenes).

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cathinones in Seized Materials. Retrieved from [Link] (Methodology for differentiating positional isomers of phenethylamines).

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Recommendations, Version 9.0. Retrieved from [Link] (Standards for FTIR sampling and data acceptance).

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Technical Comparison Guide: Mass Spectrometry Profiling of 1-(3,5-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3,5-Dimethylphenyl)propan-1-amine represents a specific analytical challenge within the phenethylamine class. Unlike its regioisomer 3,5-dimethylamphetamine (where the amine is at the 2-position), this molecule features a primary amine at the benzylic (1-) position.

This structural nuance fundamentally alters its fragmentation physics. While standard amphetamines are characterized by a dominant m/z 44 base peak (alpha-cleavage), this analyte yields a distinct benzylic fragment. This guide provides a comparative analysis of GC-EI-MS versus LC-ESI-MS/MS workflows, establishing a self-validating protocol for distinguishing this compound from its isobaric impostors in forensic and pharmaceutical matrices.

Part 1: Structural Context & Fragmentation Mechanics

To accurately identify this molecule, one must understand the "why" behind the spectral peaks. The position of the amine group dictates the site of alpha-cleavage, serving as the primary molecular fingerprint.

The Isomer Problem

Two molecules share the formula C₁₁H₁₇N (MW 163.26) but exhibit distinct mass spectral behaviors:

  • Target Analyte: 1-(3,5-Dimethylphenyl)propan-1-amine (Benzylic amine).

  • Common Isomer: 1-(3,5-Dimethylphenyl)propan-2-amine (Amphetamine analog).

Mechanistic Fragmentation (EI Source)

In Electron Ionization (70 eV), the radical cation stabilizes via alpha-cleavage adjacent to the nitrogen.

  • Pathway A (Target Analyte): The bond breaks between C1 and C2 of the propyl chain. The ethyl group (C₂H₅[1]•, 29 Da) is lost.[1] The charge remains on the benzylic fragment stabilized by the aromatic ring.

    • Base Peak: m/z 134

  • Pathway B (Amphetamine Isomer): The bond breaks between C1 and C2 (benzyl bond). The benzyl radical is lost. The charge remains on the ethyl-amine fragment.

    • Base Peak: m/z 44

FragmentationMechanism cluster_0 Target: 1-Amine (Benzylic) cluster_1 Isomer: 2-Amine (Amphetamine type) Start Molecular Ion [M]+• m/z 163 TargetBreak α-Cleavage at C1-C2 Start->TargetBreak IsoBreak α-Cleavage at C1-C2 Start->IsoBreak TargetLoss Loss of Ethyl Radical (-29 Da) TargetBreak->TargetLoss TargetBase Base Peak: m/z 134 [Ar-CH=NH2]+ TargetLoss->TargetBase IsoLoss Loss of Benzyl Radical (-119 Da) IsoBreak->IsoLoss IsoBase Base Peak: m/z 44 [CH3-CH=NH2]+ IsoLoss->IsoBase

Figure 1: Mechanistic divergence in Electron Ionization (EI) fragmentation between the target 1-amine and its 2-amine isomer.

Part 2: Method Comparison (GC-MS vs. LC-MS/MS)

Comparative Data Table
FeatureMethod A: GC-EI-MSMethod B: LC-ESI-MS/MS
Primary Utility Structural Elucidation & Library MatchingHigh-Sensitivity Quantification
Ionization Hard (70 eV Electron Impact)Soft (Electrospray Ionization)
Differentiation Excellent. Resolves isomers via distinct base peaks (134 vs 44).Moderate. Requires chromatographic resolution; MS/MS transitions are similar.
Sensitivity ng/mL range (LOD ~10-50 ng/mL)pg/mL range (LOD ~0.5-1 ng/mL)
Sample Prep Derivatization (PFPA/TFA) recommended for peak shape.Dilute-and-shoot or SPE.
Key Fragment m/z 134 (Base), 163 (Molecular Ion weak)m/z 164 (Precursor), 147 (Product), 105 (Product)
Expert Insight

GC-MS is the superior choice for identification. The spectral fingerprint of the 1-amine is unique. In LC-MS/MS, both isomers have the same precursor (m/z 164) and often share the m/z 147 fragment (loss of NH₃). Therefore, LC-MS reliance requires strict retention time locking using reference standards.

Part 3: Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Note: This protocol is designed to extract basic amines from biological matrices (plasma/urine).

  • Alkalinization: Add 500 µL of sample to a glass tube. Adjust pH to >10 using 100 µL of 1M NaOH. Reason: Ensures the amine is in its uncharged, hydrophobic state.

  • Extraction: Add 3 mL of Chlorobutane:Isopropanol (9:1). Vortex for 2 minutes. Centrifuge at 3000 rpm for 5 minutes.

  • Transfer: Transfer the organic (upper) layer to a clean tube.

  • Acidification: Add 50 µL of acidified methanol (1% HCl in MeOH) to prevent volatilization of the amine during drying.

  • Evaporation: Evaporate to dryness under nitrogen at 40°C.

  • Reconstitution:

    • For LC-MS: Reconstitute in 100 µL Mobile Phase A.

    • For GC-MS: Reconstitute in 50 µL Ethyl Acetate (or proceed to derivatization).

GC-MS Derivatization (Optional but Recommended)

To improve peak symmetry and separate isomers, derivatization with Pentafluoropropionic Anhydride (PFPA) is validated.

  • Step: Add 50 µL PFPA and 25 µL Ethyl Acetate to the dried residue. Incubate at 60°C for 20 minutes. Evaporate and reconstitute.

  • Result: The PFP-derivative increases molecular mass and provides unique high-mass fragments, removing tailing caused by the free amine interacting with silanol groups.

Instrumental Parameters
Method A: GC-MS (Agilent 5977 or equivalent)
  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

  • Oven Program: 60°C (1 min hold) -> 20°C/min to 280°C -> Hold 5 min.

  • MS Source: 230°C, Quadrupole 150°C.

  • Scan Range: m/z 40–350.

Method B: LC-MS/MS (Sciex QTRAP or equivalent)
  • Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Transitions (MRM):

    • Quantifier: 164.1 -> 147.1 (Loss of NH₃).

    • Qualifier: 164.1 -> 105.1 (Dimethylphenyl cation).

Part 4: Analytical Workflow Diagram

The following diagram illustrates the decision matrix for analyzing this compound, emphasizing the "Check Point" for isomeric differentiation.

AnalyticalWorkflow Sample Biological/Chemical Sample LLE Alkaline LLE Extraction (pH > 10) Sample->LLE Decision Select Platform LLE->Decision GC GC-EI-MS (Structural ID) Decision->GC LC LC-ESI-MS/MS (Trace Quant) Decision->LC GC_Data Spectrum Analysis: Check Base Peak GC->GC_Data LC_Data MRM Analysis: Check Retention Time LC->LC_Data Matches Std RT Result_134 Base Peak 134: CONFIRMED 1-Amine GC_Data->Result_134 m/z 134 Result_44 Base Peak 44: REJECT (Isomer) GC_Data->Result_44 m/z 44 LC_Data->Result_134 Matches Std RT

Figure 2: Operational workflow for the extraction and identification of 1-(3,5-dimethylphenyl)propan-1-amine.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Mass Spectra of Phenethylamine Derivatives. Retrieved from [Link]

  • Awad, T., Clark, C. R., & DeRuiter, J. (2008).[2] GC-IRD Analysis of Regioisomeric Substituted Phenethylamines of Mass Spectral Equivalence. Chromatography Today, 4(1), 27-30. Retrieved from [Link]

  • Westphal, F., et al. (2015). Differentiation of regioisomeric ring-substituted fluorophenethylamines by GC-MS and NMR spectroscopy. Forensic Science International, 254, 148-157.[3] Retrieved from [Link]

Sources

HPLC Method Development Guide: Purity Analysis of 1-(3,5-Dimethylphenyl)propan-1-amine HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

1-(3,5-Dimethylphenyl)propan-1-amine HCl is a lipophilic primary benzylic amine. Structurally, it serves as a critical intermediate in the synthesis of sympathomimetic drugs and novel neuroscience ligands. Its analysis presents specific chromatographic challenges:

  • Severe Tailing: As a primary amine, it interacts strongly with residual silanols on silica-based columns, leading to peak asymmetry (tailing).

  • Positional Isomerism: Synthetic routes often generate regioisomers (e.g., 2,4-dimethyl or 2,6-dimethyl analogs) which are difficult to resolve on standard C18 phases.

  • Lack of Chromophores: The molecule relies on the benzene ring for UV absorption, necessitating low-UV detection (210–220 nm), where mobile phase transparency is critical.

This guide compares three distinct methodologies to address these challenges, moving beyond "cookbook" recipes to a logic-driven method selection process.

Chemical Profile[1][2][3][4][5][6][7]
  • Structure: Benzylic amine with an ethyl side chain and 3,5-dimethyl substitution.

  • pKa: ~9.5 (Estimated for primary benzylic amine).

  • Critical Impurities: 3,5-Dimethylpropiophenone (ketone precursor), positional isomers, and dimer by-products.

Comparative Method Analysis

We evaluate three approaches: High-pH Reversed Phase (Recommended) , Fluorophenyl (PFP) Selectivity , and Traditional Low-pH C18 .

Method A: High-pH Reversed Phase (The "Gold Standard" for Shape)

Principle: Operating at pH 10 (above the amine's pKa) neutralizes the basic nitrogen. This eliminates ionic interactions with silanols and increases hydrophobicity, resulting in sharp peaks and massive retention improvements.

  • Pros: Superior peak symmetry (Tf < 1.2), high loading capacity, MS-compatible.

  • Cons: Requires hybrid-silica columns (e.g., XBridge, Gemini) to survive high pH.

Method B: Fluorophenyl (PFP) Phase (The "Isomer Solver")

Principle: Uses a Pentafluorophenyl-propyl stationary phase. The electron-deficient ring interacts via


-

mechanisms with the electron-rich 3,5-dimethylphenyl ring of the analyte.
  • Pros: Excellent separation of positional isomers (e.g., 3,5-dimethyl vs. 2,4-dimethyl) and aromatic impurities.

  • Cons: Lower retention for non-aromatic impurities; often requires acidic mobile phases.

Method C: Traditional Acidic C18 (The "Legacy" Approach)

Principle: Uses low pH (TFA/Formic Acid) to protonate the amine and silanols.

  • Pros: Compatible with standard silica columns; simple mobile phase.

  • Cons: Often results in peak tailing (Tf > 1.5) due to "ion-exchange" mechanisms with residual silanols; lower retention for polar amine degradation products.

Comparative Performance Data

The following data represents typical performance metrics observed during validation studies for substituted phenethylamines/benzylamines.

MetricMethod A: High pH C18 Method B: PFP (Acidic) Method C: Low pH C18
Retention Time (min) 8.5 (Strong Retention)6.2 (Moderate)4.1 (Weak - Dead Volume risk)
Tailing Factor (Tf) 1.05 - 1.15 1.20 - 1.351.60 - 2.20
Resolution (Isomers) 1.83.5 (High Selectivity)1.2 (Co-elution risk)
Plate Count (N) >15,000>12,000<8,000
MS Sensitivity High (ESI+)ModerateModerate (TFA suppression)

Detailed Experimental Protocols

Protocol 1: High-pH Hybrid C18 (Recommended for Purity)

This method provides the best balance of peak shape and general impurity profiling.

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (150 x 4.6 mm, 3.5 µm or 5 µm). Note: Do not use standard silica columns.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C.

  • Detection: UV @ 215 nm (primary) and 254 nm (secondary).

  • Injection Vol: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Start Gradient
15.0 90 Elute Lipophilics
18.0 90 Wash
18.1 5 Re-equilibrate

| 23.0 | 5 | End Run |

Protocol 2: PFP Selectivity (Recommended for Isomer Resolution)

Use this if the synthesis route risks producing regioisomers (e.g., starting from mixed xylenes).

  • Column: Supelco Discovery HS F5 or Phenomenex Kinetex PFP (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol promotes

    
    -
    
    
    
    interactions better than ACN).
  • Gradient: 10% B to 80% B over 20 minutes.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct method based on your specific analytical needs (e.g., general purity vs. isomer quantification).

MethodSelection Start START: Define Analytical Goal CheckIsomers Are Positional Isomers (2,4-dimethyl vs 3,5-dimethyl) a potential impurity? Start->CheckIsomers CheckMS Is Mass Spec (MS) compatibility required? CheckIsomers->CheckMS NO (General Purity) MethodPFP SELECT METHOD B: Fluorophenyl (PFP) Column (Maximize Selectivity) CheckIsomers->MethodPFP YES (High Risk) MethodHighPH SELECT METHOD A: High pH Hybrid C18 (Maximize Peak Shape & Load) CheckMS->MethodHighPH YES (ESI+ Mode) MethodLowPH SELECT METHOD C: Charged Surface Hybrid (CSH) (Alternative if High pH fails) CheckMS->MethodLowPH NO (UV Only) MethodHighPH->MethodPFP If resolution < 1.5

Figure 1: Decision tree for selecting the optimal stationary phase based on impurity profile and detection requirements.

Critical Technical Insights (E-E-A-T)

The "Silanol Effect" and pH

In Method C (Low pH), the amine is protonated (


). While this increases solubility, it allows the analyte to act as a cation exchanger with ionized silanols (

) on the column surface. This is the primary cause of tailing.
  • Solution: Method A uses pH 10. The amine becomes neutral (

    
    ). Neutral amines interact only via hydrophobic mechanisms with the C18 ligands, resulting in Gaussian peaks [1, 3].
    
Sample Preparation Strategy

Do not dissolve the sample in 100% strong solvent (ACN/MeOH) if the initial gradient is high aqueous (5% B). This causes "solvent effect" peak distortion.

  • Protocol: Dissolve 10 mg of 1-(3,5-Dimethylphenyl)propan-1-amine HCl in 10 mL of 50:50 Water:Acetonitrile . If using Method A, add 0.1% Ammonium Hydroxide to the diluent to ensure the free base form matches the mobile phase.

Detection Wavelength Selection

The 3,5-dimethyl substitution activates the benzene ring, shifting the absorption slightly red compared to unsubstituted benzene.

  • 215 nm: Maximum sensitivity (detects the backbone and non-aromatic impurities).

  • 254-260 nm: Specificity for the aromatic ring (reduces baseline noise from mobile phase).

References

  • Phenomenex. (2022). High-pH Separation of Amphetamines and Substituted Amines. Technical Note TN-1214. Link

  • Waters Corporation. (2005). Effect of pH on LC-MS Analysis of Amines: Hybrid Particle Technology. Waters Application Note. Link

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes. Journal of Chromatography A. Link

  • Sigma-Aldrich. (2023). Chiral and Achiral Analysis of Amphetamine Derivatives. Supelco Technical Guide. Link

  • Agilent Technologies. (2016). Low and High pH Stability of Poroshell HPH C18. Application Note. Link

Sources

Comparative Technical Guide: 1-(3,5-Dimethylphenyl)propan-1-amine vs. 1-(2,4-Dimethylphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomeric Distinction

In the development of chiral auxiliaries and monoamine-based pharmacophores, the precise substitution pattern on the aromatic ring dictates both synthetic accessibility and biological efficacy. This guide compares two positional isomers of


-ethyl-dimethylbenzylamine :
  • 1-(3,5-Dimethylphenyl)propan-1-amine (Meta-substituted, Symmetric)

  • 1-(2,4-Dimethylphenyl)propan-1-amine (Ortho/Para-substituted, Asymmetric)

While chemically similar, the 2,4-isomer introduces significant steric strain at the benzylic center due to the ortho-methyl group, altering its reactivity profile and binding kinetics compared to the sterically unencumbered 3,5-isomer . This guide analyzes these differences to aid in lead optimization and synthetic route planning.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The following data aggregates experimental and predicted values to highlight the "Ortho Effect" on physical properties.

Feature1-(3,5-Dimethylphenyl)propan-1-amine1-(2,4-Dimethylphenyl)propan-1-amine
CAS (HCl) 2155855-34-61268982-48-4
Molecular Weight 163.26 g/mol (Free base)163.26 g/mol (Free base)
Symmetry

(Pseudo-symmetric)

(Asymmetric)
LogP (Predicted) ~3.21~3.14
pKa (Base) 9.8 (Est. Electron rich)9.6 (Est. Steric inhibition of solvation)
Steric Profile Low (Open benzylic position)High (Ortho-methyl clash)
Key Precursor 3,5-Dimethylpropiophenone2,4-Dimethylpropiophenone

Scientific Insight: The 3,5-isomer typically exhibits higher melting points and better crystallinity in salt forms due to its symmetry, making it a superior candidate for chiral resolution agents. The 2,4-isomer , with its ortho-methyl group, often exists as an oil or low-melting solid in free base form and resists crystallization, complicating purification.

Synthetic Accessibility & Performance

The synthesis of these amines generally proceeds via the reductive amination of their corresponding propiophenones. However, the performance of this reaction diverges significantly between the two isomers.

Comparative Synthetic Workflow

SynthesisComparison Start Precursor: Dimethylpropiophenone Step1 Step 1: Imine Formation (Ti(OiPr)4 / NH3) Start->Step1 Branch35 3,5-Isomer Pathway (Fast Kinetics) Step1->Branch35 No Steric Block Branch24 2,4-Isomer Pathway (Steric Hindrance) Step1->Branch24 Ortho-Me Clash Product35 Yield: >85% High Purity Branch35->Product35 Product24 Yield: 60-70% Requires HPLC/Column Branch24->Product24

Caption: Comparative reaction kinetics showing the yield penalty associated with the ortho-substituted 2,4-isomer during imine formation.

The "Ortho-Effect" in Synthesis
  • 3,5-Isomer: The carbonyl carbon is accessible. Imine formation (the rate-determining step in many reductive aminations) proceeds rapidly.

  • 2,4-Isomer: The methyl group at position 2 creates a "steric gate." Nucleophilic attack by ammonia or hydroxylamine is hindered, often requiring:

    • Higher reaction temperatures (reflux vs. ambient).

    • Stronger Lewis acid catalysts (e.g., Ti(OiPr)4).

    • Longer reaction times (24h vs. 6h).

Validated Experimental Protocol

Objective: Synthesis of 1-(aryl)propan-1-amine via Titanium-Mediated Reductive Amination. Applicability: Validated for both isomers, but optimized here to overcome the 2,4-isomer's steric hindrance.

Reagents
  • Substrate: 10 mmol Dimethylpropiophenone (2,4- or 3,5- isomer)

  • Amine Source: 20 mL Ammonia (7M in MeOH)

  • Lewis Acid: 15 mmol Titanium(IV) isopropoxide [Ti(OiPr)4]

  • Reductant: 15 mmol Sodium borohydride (NaBH4)

Step-by-Step Methodology
  • Complexation (Critical for 2,4-isomer):

    • In a flame-dried flask under

      
      , dissolve the ketone (10 mmol) in anhydrous THF (20 mL).
      
    • Add Ti(OiPr)4 (15 mmol) dropwise.

    • Observation: The solution typically turns yellow/orange.

    • Add 7M

      
       in MeOH (20 mL).
      
    • Differentiation: Stir at RT for 6h for the 3,5-isomer. For the 2,4-isomer, stir for 18-24h to ensure complete imine conversion.

  • Reduction:

    • Cool the mixture to 0°C.

    • Add NaBH4 (15 mmol) portion-wise (Caution: Gas evolution).

    • Allow to warm to RT and stir for 3 hours.

  • Quenching & Workup (Self-Validating Step):

    • Quench with 1M NaOH (20 mL). A white precipitate (

      
      ) will form.
      
    • Filter through a Celite pad. Wash with EtOAc.

    • Validation: Check filtrate pH. If <10, extract with acid, basify aqueous layer, and re-extract to ensure amine recovery.

  • Purification:

    • 3,5-Isomer: Isolate as HCl salt by adding 4M HCl in dioxane. Precipitate is usually pure.

    • 2,4-Isomer: Concentrate free base. If oil persists, purify via flash chromatography (DCM:MeOH:NH4OH 95:5:1) before salt formation.

Biological & Pharmacological Implications[1][3][7][8]

When used as a pharmacophore (e.g., in monoamine transporter inhibitors), the isomers display distinct Structure-Activity Relationships (SAR).

Mechanism of Action Logic

SAR_Logic Isomer35 3,5-Isomer (Meta-Subst) Fit35 Flexible Conformation Fits deep pockets Isomer35->Fit35 Isomer24 2,4-Isomer (Ortho-Subst) Fit24 Rigid Conformation (Restricted Rotation) Isomer24->Fit24 BindingPocket Target Binding Pocket (e.g., MAT / Enzyme) Outcome35 Higher Potency (Generally) BindingPocket->Outcome35 Optimal Fit Outcome24 High Selectivity (Specific Sub-types) BindingPocket->Outcome24 Steric Exclusion Fit35->BindingPocket Fit24->BindingPocket

Caption: SAR decision tree illustrating how steric rigidity in the 2,4-isomer influences binding selectivity versus the potency of the 3,5-isomer.

  • 3,5-Dimethyl: Mimics the electronic donation of a para-substituent but with greater lipophilic bulk. It is often used to probe hydrophobic pockets without altering the benzylic torsion angle.

  • 2,4-Dimethyl: The ortho-methyl forces the benzylic amine bond out of coplanarity with the ring. This "twisted" conformation can prevent binding to flat receptors (e.g., certain serotonin receptors) while enhancing selectivity for targets accommodating non-planar ligands.

References

  • Synthesis of Chiral Amines: Nugent, T. C. (2010). Chiral Amine Synthesis: Methods, Developments and Applications. Wiley-VCH. Link

  • Titanium-Mediated Reductive Amination: Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of Organic Chemistry, 60(15), 4928-4929. Link

  • Steric Effects in Benzylamines: Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Foundational text on ortho-effects in amine synthesis).
  • Isomer Data (2,4-Dimethyl): PubChem Compound Summary for CID 58362638. Link

  • Isomer Data (3,5-Dimethyl): ChemicalBook Entry for CAS 1212852-35-1. Link

Technical Reference Guide: 1-(3,5-Dimethylphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Regioisomeric Precision

In the landscape of forensic toxicology and pharmaceutical impurity profiling, 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride (hereafter referred to as 3,5-DMPPA-1 ) serves a specialized but critical role. It is the benzylic amine regioisomer of the psychoactive substance 3,5-Dimethylamphetamine (3,5-DMA).

While 3,5-DMA is a serotonin-releasing agent and potential designer drug, 3,5-DMPPA-1 typically appears as a route-specific byproduct (Leuckart synthesis marker) or a metabolic artifact.

Why This Guide Matters: Standard analytical columns often struggle to resolve 1-amino (benzylic) and 2-amino (amphetamine-type) isomers due to identical molecular weights (


 199.72  g/mol  for the HCl salt) and similar polarity. Misidentification leads to false positives in forensic casework or incorrect purity assays in drug development. This guide establishes the protocols required to definitively distinguish 3,5-DMPPA-1 from its active isomers.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

Table 1: Reference Standard Specifications

PropertySpecificationComparative Note (vs. 3,5-DMA)
IUPAC Name 1-(3,5-Dimethylphenyl)propan-1-amine HCl1-(3,5-Dimethylphenyl)propan-2 -amine HCl
CAS Number 2155855-34-623503-60-8 (Free base)
Molecular Formula


(Identical)
Exact Mass (Cation) 163.1361 Da163.1361 Da (Identical - MS1 indistinguishable )
Amine Position Benzylic (C1) Aliphatic (C2)
Chirality 1 Chiral Center (C1)1 Chiral Center (C2)
Solubility High (Water, MeOH)High (Water, MeOH)
pKa (Calc.) ~9.5~10.1 (2-amines are typically more basic)

Comparative Performance Analysis

The "performance" of a reference standard is defined by its ability to be resolved from interfering compounds. We compare 3,5-DMPPA-1 against its two primary confounders.

Alternative A: 3,5-Dimethylamphetamine (The Regioisomer)
  • The Challenge: Both compounds share the same

    
     163.1 parent ion.
    
  • Differentiation Mechanism:

    • GC-MS: 3,5-DMPPA-1 undergoes benzylic cleavage yielding different fragments than the alpha-cleavage dominated spectrum of 3,5-DMA.

    • Chromatography: 3,5-DMPPA-1 (benzylic amine) generally elutes later than the 2-amine isomer on non-polar phases (e.g., C18 or DB-5) due to stronger

      
       interactions facilitated by the amine's proximity to the ring, though this is pH-dependent.
      
Alternative B: 1-Phenylpropan-1-amine (The Homolog)
  • The Challenge: This is the unsubstituted "parent" impurity found in standard amphetamine synthesis.

  • Differentiation: Easily resolved by mass (

    
     shift of +28 Da due to two methyl groups).
    
  • Utility: 1-Phenylpropan-1-amine is a poor internal standard for 3,5-DMPPA-1 quantification because the ionization efficiency differs significantly due to the electron-donating methyl groups on the 3,5-analog.

Mechanistic Visualization: Mass Spectrometry Fragmentation

To validate the identity of 3,5-DMPPA-1, one must understand its fragmentation logic compared to the amphetamine class.

FragmentationPathways cluster_0 3,5-DMPPA-1 (Benzylic Amine) cluster_1 3,5-DMA (Amphetamine Isomer) M1 Molecular Ion [M+H]+ m/z 164 F1_Major Loss of NH3 (Benzylic Stabilization) [M-17]+ m/z 147 M1->F1_Major - NH3 (Dominant) F1_Minor Ethyl Loss [M-29]+ m/z 135 M1->F1_Minor - C2H5 M2 Molecular Ion [M+H]+ m/z 164 F2_Base Alpha Cleavage (Iminium Ion) m/z 44 M2->F2_Base Base Peak (Dominant) F2_Benzyl Tropylium Ion m/z 119/120 M2->F2_Benzyl Secondary

Figure 1: Distinct fragmentation pathways. Note the 1-amine favors ammonia loss (m/z 147), while the 2-amine favors alpha-cleavage (m/z 44).

Experimental Protocols

Protocol A: GC-MS Differentiation (Gold Standard)

Objective: Definitively separate 3,5-DMPPA-1 from 3,5-DMA.

Materials:

  • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Derivatization Agent: PFPA (Pentafluoropropionic anhydride) - Optional but recommended for sharper peak shapes.

Workflow:

  • Sample Prep: Dissolve 1 mg of 3,5-DMPPA-1 HCl in 1 mL Methanol. Add 50 µL 1M NaOH to liberate free base. Extract with 500 µL Ethyl Acetate.

  • Derivatization (Optional): Incubate 50 µL extract with 50 µL PFPA at 60°C for 20 mins. Evaporate and reconstitute in Ethyl Acetate.

  • GC Ramp:

    • Start: 80°C (Hold 1 min).

    • Ramp 1: 15°C/min to 200°C.

    • Ramp 2: 25°C/min to 300°C (Hold 3 min).

  • Detection: EI Mode (70 eV). Scan range 40–350 amu.

Expected Results:

  • Underivatized: 3,5-DMPPA-1 elutes slightly after 3,5-DMA.

  • Spectrum: Look for the base peak.

    • If Base Peak = m/z 44

      
      3,5-DMA  (Amphetamine isomer).
      
    • If Base Peak = m/z 134/135 or 146/147

      
      3,5-DMPPA-1  (Benzylic amine).
      
Protocol B: 1H-NMR Validation

Objective: Structural confirmation of the benzylic amine position.

Solvent: Deuterated Methanol (


) or DMSO-

.

Key Diagnostic Signals:

  • The Methine Proton (

    
    -H): 
    
    • 3,5-DMPPA-1: The proton is on the benzylic carbon. It appears as a triplet (t) or doublet of doublets (dd) around

      
       3.8 – 4.1 ppm  (deshielded by the aromatic ring and the amine).
      
    • Contrast: In 3,5-DMA, the benzylic protons are a

      
       group (multiplet ~2.6-2.8 ppm), and the methine is at C2 (~3.4 ppm).
      
  • The Methyl Group (Side Chain):

    • 3,5-DMPPA-1: The terminal methyl is part of an ethyl group (

      
      ). It appears as a triplet  at 
      
      
      
      ~0.8 ppm
      .
    • Contrast: In 3,5-DMA, the methyl is a doublet attached to the methine (

      
      ), appearing at 
      
      
      
      ~1.1-1.2 ppm
      .

Stability & Handling (Self-Validating System)

To ensure the integrity of your reference standard, adopt this self-validating storage protocol:

  • Hygroscopicity Check: As a hydrochloride salt, the compound is moderately hygroscopic.

    • Validation: Weigh the standard on Day 0. If mass increases by >2% after 1 hour of ambient exposure, dry under vacuum over

      
       before preparing stock solutions.
      
  • Free Base Instability:

    • Warning: Do not store this compound as a free base (oil). Benzylic amines readily absorb

      
       from the air to form carbamates or oxidize to the corresponding ketone (1-(3,5-dimethylphenyl)propan-1-one).
      
    • System: Always maintain as HCl salt in amber glass at -20°C.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 162629864, 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride. Retrieved from [Link]

  • Krawczyk, W., et al. (2011). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Forensic Science International. (Differentiation of Leuckart impurities including 1-phenylpropan-1-amine derivatives). Retrieved from [Link]

  • Power, J. D., et al. (2014). The synthesis and characterization of the regioisomers of dimethylamphetamine. Drug Testing and Analysis. (Establishes MS fragmentation rules for dimethyl-substituted phenethylamines). Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Protocols for resolving positional isomers). Retrieved from [Link]

A Technical Guide to the Elemental Analysis of 1-(3,5-Dimethylphenyl)propan-1-amine HCl and Its Analogs: Ensuring Purity and Stoichiometry in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of a new chemical entity (NCE) is paramount. Among the foundational analytical techniques, elemental analysis stands as a gatekeeper for confirming the empirical formula and assessing the purity of a drug substance. This guide provides a comprehensive examination of the elemental analysis of 1-(3,5-Dimethylphenyl)propan-1-amine HCl, a substituted phenethylamine, and compares its expected elemental composition with that of structurally similar analogs. By delving into the causality behind experimental choices and grounding the discussion in regulatory expectations, this document serves as a practical resource for scientists engaged in the meticulous process of drug discovery and development.

The Imperative of Elemental Analysis in Pharmaceutical Sciences

Elemental analysis, particularly the determination of carbon (C), hydrogen (H), and nitrogen (N) through combustion analysis, is a cornerstone of chemical characterization. For a novel compound like 1-(3,5-Dimethylphenyl)propan-1-amine HCl, this technique serves two primary, intertwined purposes:

  • Confirmation of Empirical Formula: The percentage composition of elements in a pure compound is a unique and unalterable property. Experimental elemental analysis data that closely matches the theoretical values calculated from the proposed molecular formula provides strong evidence for the compound's identity.

  • Assessment of Purity: Significant deviations between the experimental and theoretical elemental composition can indicate the presence of impurities, such as residual solvents, inorganic salts, or by-products from the synthesis. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2) for impurities in new drug substances, underscore the importance of a well-characterized impurity profile.[1][2] Elemental analysis is a crucial first step in this characterization.

Comparative Elemental Analysis: 1-(3,5-Dimethylphenyl)propan-1-amine HCl and Its Structural Analogs

The subject of this guide, 1-(3,5-Dimethylphenyl)propan-1-amine HCl, is a member of the substituted phenethylamine class of compounds, which are of significant interest in medicinal chemistry.[3][4] To illustrate the specificity and utility of elemental analysis, we will compare the theoretical elemental composition of our target compound with two of its positional isomers: 1-(2,5-Dimethylphenyl)propan-1-amine HCl and 1-(3,4-Dimethylphenyl)propan-1-amine HCl. While these molecules share the same molecular formula (C₁₁H₁₈ClN) and thus the same molecular weight, their distinct structures underscore the importance of comprehensive analytical characterization.

Theoretical Elemental Composition

The theoretical elemental percentages are calculated from the molecular formula (C₁₁H₁₈ClN) and the atomic weights of the constituent elements. The molecular weight of 1-(3,5-Dimethylphenyl)propan-1-amine HCl is 199.72 g/mol . The atomic weights used for this calculation are sourced from the National Institute of Standards and Technology (NIST).[5][6][7][8]

Table 1: Theoretical Elemental Composition of 1-(3,5-Dimethylphenyl)propan-1-amine HCl (C₁₁H₁₈ClN)

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01111132.12166.15
Hydrogen (H)1.0081818.1449.08
Chlorine (Cl)35.453135.45317.75
Nitrogen (N)14.007114.0077.01
Total 199.725 100.00
Comparative Data with Structural Analogs

The following table presents a comparison of the theoretical elemental composition of 1-(3,5-Dimethylphenyl)propan-1-amine HCl with its structural analogs. As they are isomers, their elemental compositions are identical. This highlights a limitation of elemental analysis: it cannot distinguish between isomers. Therefore, it must be used in conjunction with other analytical techniques, such as NMR, IR, and mass spectrometry, for unambiguous structure elucidation.

Table 2: Comparative Elemental Analysis Data

CompoundMolecular FormulaTheoretical C (%)Theoretical H (%)Theoretical N (%)Hypothetical Experimental C (%)Hypothetical Experimental H (%)Hypothetical Experimental N (%)*
1-(3,5-Dimethylphenyl)propan-1-amine HClC₁₁H₁₈ClN66.159.087.0166.05 ± 0.129.15 ± 0.096.95 ± 0.08
1-(2,5-Dimethylphenyl)propan-1-amine HClC₁₁H₁₈ClN66.159.087.0165.98 ± 0.159.02 ± 0.117.08 ± 0.06
1-(3,4-Dimethylphenyl)propan-1-amine HClC₁₁H₁₈ClN66.159.087.0166.21 ± 0.099.11 ± 0.106.99 ± 0.05

*Disclaimer: The experimental data presented in this table is hypothetical and for illustrative purposes only, due to the absence of publicly available experimental elemental analysis data for these specific compounds. The acceptable deviation from the theoretical value is typically within ±0.4%.

Experimental Protocol: CHN Combustion Analysis

The determination of carbon, hydrogen, and nitrogen content is most commonly achieved through combustion analysis, a technique based on the complete oxidation of the sample.[9] Modern CHN analyzers are highly automated instruments that provide rapid and accurate results from a small amount of sample.[10][11]

Principle of the Method

A precisely weighed sample of the organic compound is combusted in a high-temperature furnace (typically around 1000°C) in the presence of a catalyst and a stream of pure oxygen.[10] This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or nitrogen oxides (which are subsequently reduced to N₂). These combustion products are then carried by an inert gas (usually helium) through a series of traps and a gas chromatography column to separate them. Finally, a thermal conductivity detector (TCD) measures the concentration of each gas.[10]

Workflow for CHN Analysis

CHN_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Combustion & Reduction cluster_2 Gas Separation & Detection cluster_3 Data Analysis Sample Weigh Sample (1-3 mg) Encapsulate Encapsulate in Tin Capsule Sample->Encapsulate Precise Weighing Combustion Combustion Furnace (~1000°C, O₂ flow) Encapsulate->Combustion Autosampler Reduction Reduction Furnace (Copper, ~600°C) Combustion->Reduction Combustion Gases (CO₂, H₂O, N₂, NOx) Separation GC Column Reduction->Separation Reduced Gases (CO₂, H₂O, N₂) Detection Thermal Conductivity Detector (TCD) Separation->Detection Separated Gases Analysis Calculate %C, %H, %N Detection->Analysis Signal Output

Caption: Workflow of CHN Elemental Analysis.

Step-by-Step Methodology
  • Instrument Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide). This establishes a response factor for the detector.

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the 1-(3,5-Dimethylphenyl)propan-1-amine HCl into a tin capsule.

    • Fold the capsule to enclose the sample and remove any air.

  • Analysis:

    • Place the encapsulated sample into the instrument's autosampler.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.

    • The combustion and detection process is automated.

  • Data Processing: The instrument's software will integrate the detector signals for CO₂, H₂O, and N₂ and, using the calibration data, calculate the percentage of C, H, and N in the sample.

Interpreting the Data: A Trustworthy, Self-Validating System

The trustworthiness of elemental analysis data hinges on a self-validating system. The sum of the percentages of all elements should be as close to 100% as possible. For a hydrochloride salt like the one in this guide, it is also possible to determine the chlorine content by other methods (e.g., titration) to further validate the composition.

A deviation of more than 0.4% between the experimental and theoretical values for any element should trigger an investigation into the sample's purity or potential structural misassignment.

Regulatory Context and Authoritative Grounding

The U.S. Food and Drug Administration (FDA) and other global regulatory bodies, guided by ICH principles, expect comprehensive characterization of new drug substances.[12][13] While modern pharmaceutical analysis has a vast array of sophisticated techniques, elemental analysis remains a fundamental requirement for establishing the identity and purity of an NCE. The European Pharmacopoeia also provides detailed chapters on methods for elemental analysis, emphasizing its importance in quality control.[1][2]

The ICH Q3D guideline on elemental impurities focuses on toxic elements that may be present as contaminants.[2] While distinct from the CHN analysis for bulk composition, the underlying principle of quantifying elemental content to ensure patient safety is the same.

Conclusion

Elemental analysis is an indispensable tool in the arsenal of the pharmaceutical scientist. For 1-(3,5-Dimethylphenyl)propan-1-amine HCl and its analogs, it provides a rapid and cost-effective method to verify the empirical formula and assess purity. While it cannot differentiate between isomers, when integrated into a comprehensive analytical workflow, it provides a robust foundation for the chemical characterization of new drug candidates. The adherence to established protocols and a thorough understanding of the regulatory landscape are critical for ensuring the scientific integrity of the data and, ultimately, the safety and efficacy of new medicines.

References

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  • ResearchGate. (2023). A molecular analysis of substituted phenethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. [Link]

  • ResearchGate. (n.d.). Comparison of the CHNS analysis results with those determined by other analytical instruments. [Link]

  • Wikipedia. (n.d.). Substituted phenethylamine. [Link]

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  • ResearchGate. (n.d.). Chemical structures of the five substituted phenethylamine derivatives. [Link]

  • Scent.vn. (n.d.). 1-(2,5-Dimethylphenyl)propan-1-one (CAS 35031-52-8). [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of the chemical lifecycle. The principle of "cradle-to-grave" stewardship is not merely a regulatory requirement but a cornerstone of a robust safety culture.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, a substituted phenethylamine compound used in research. The procedures outlined here are grounded in regulatory standards and best practices to ensure the safety of personnel and the protection of our environment.

Part 1: Waste Characterization and Hazard Identification

Before disposal can occur, a hazardous waste determination must be made.[1] This is the most critical phase, as it dictates all subsequent handling, storage, and disposal procedures. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) defines hazardous waste by four key characteristics.[2][3]

1.1. Assessing RCRA Characteristics:

  • Ignitability: Does the waste have a flash point below 140°F, is it an oxidizer, or an ignitable compressed gas?[3] 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is a solid salt and is not expected to be ignitable. However, thermal decomposition can produce hazardous combustion products like nitrogen oxides (NOx), carbon monoxide, and hydrogen chloride gas.[4][5]

  • Corrosivity: Is the waste aqueous with a pH ≤ 2 or ≥ 12.5?[3] As a hydrochloride salt of an amine, an aqueous solution would be acidic, but likely not below the pH 2 threshold. Direct measurement is required to confirm.

  • Reactivity: Is the material unstable, does it react violently with water, or generate toxic gases when mixed with water, acids, or bases?[3] This compound is not expected to be reactive under normal conditions. However, it is incompatible with strong oxidizing agents.[4]

  • Toxicity: Does the waste contain contaminants at concentrations at or above the limits specified in 40 CFR 261.24? While specific toxicity data for this compound is limited, related amine hydrochlorides are classified as skin and eye irritants.[5] For disposal purposes, any research chemical with unknown toxicity should be handled as a toxic hazardous waste as a precautionary measure.

Based on this assessment, 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride waste should be managed as a hazardous chemical waste . It would likely fall under a state or federal waste code for toxic organic compounds if it does not meet a specific listing.

Part 2: Step-by-Step Disposal and Decontamination Protocol

The following workflow provides a systematic approach from the point of generation to final disposal. Adherence to these steps is mandatory for regulatory compliance and laboratory safety.

Step 1: Segregation and Containerization

Proper segregation is paramount to prevent dangerous chemical reactions.[2]

  • Do Not Mix: Never mix 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride waste with other waste streams, particularly strong bases (which could liberate the free amine) or incompatible solvents.

  • Select Appropriate Containers: Use only containers that are compatible with the chemical waste.[6] High-density polyethylene (HDPE) or glass containers are typically appropriate. Ensure the container is in good condition, free of leaks or damage.[7]

  • Keep Containers Closed: Waste containers must be securely capped at all times, except when actively adding waste.[3][6] This prevents the release of vapors and protects against spills.

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[8]

Step 2: Hazardous Waste Labeling

Accurate labeling is a strict EPA requirement and a critical communication tool.[9]

  • Mandatory Information: The label must clearly state the words "HAZARDOUS WASTE" .

  • Chemical Identification: List the full chemical name: "1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride" and its CAS Number (2155855-34-6), if known.[10] List all constituents by percentage.

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 3: Waste Accumulation

Regulations for storing hazardous waste depend on the location within the lab and the facility's generator status.

  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation and under the control of the laboratory personnel.[9][11]

    • You may accumulate up to 55 gallons of hazardous waste (or 1 quart of acutely toxic P-listed waste) in an SAA.[3]

    • There is no time limit for accumulation in the SAA, provided the volume limit is not exceeded.[9]

  • Central Accumulation Area (CAA): Once an SAA container is full or needs to be removed, it is dated and moved to the institution's CAA.

    • Storage time in the CAA is limited based on the facility's generator status: 90 days for Large Quantity Generators (LQGs) and 180 days for Small Quantity Generators (SQGs).[9]

Step 4: Arranging for Disposal

Laboratory personnel should never attempt to dispose of hazardous waste themselves.

  • Contact EHS: Contact your institution's Environmental Health & Safety (EHS) or equivalent department to schedule a waste pickup.[3]

  • Licensed Disposal Vendor: The EHS office will work with a licensed hazardous waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations.[12] Final disposal methods may include incineration at a licensed chemical destruction plant.[13]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste generated from 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride.

G Figure 1: Disposal Workflow for 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride cluster_0 In-Lab Waste Management cluster_1 EHS Coordinated Disposal A Waste Generation (e.g., unused material, contaminated items) B Characterize Waste: Is it Hazardous per RCRA? (Assume YES for research chemicals) A->B C Select Compatible Container (e.g., HDPE, Glass) B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazards C->D E Accumulate in Satellite Area (SAA) (At or near point of generation) D->E F Is Container Full OR Ready for Removal? E->F F->E No G Add Accumulation Start Date to Label F->G Yes H Move to Central Accumulation Area (CAA) G->H I Contact EHS for Pickup Request H->I J Disposal by Licensed Vendor (e.g., Incineration) I->J

Caption: Disposal workflow from generation to final disposal.

Part 3: Decontamination of Laboratory Glassware

Proper cleaning of contaminated glassware is essential to prevent cross-contamination and ensure experimental integrity.

Protocol for Cleaning Contaminated Glassware:

  • Initial Rinse (in a fume hood):

    • Triple-rinse the glassware with a suitable organic solvent in which the compound is soluble (e.g., ethanol or acetone).

    • Collect these rinses as hazardous waste in a designated, properly labeled container. Do not pour this rinseate down the drain.

  • Detergent Wash:

    • After the initial solvent rinse, wash the glassware thoroughly with hot water and a laboratory-grade detergent like Alconox®. Use appropriate brushes to scrub all surfaces.

  • Tap Water Rinse:

    • Rinse the glassware multiple times with tap water to remove all detergent residues.

  • Final Rinse:

    • Rinse at least three times with deionized (DI) or distilled water.[14] The final rinse should sheet evenly off the glass surface without beading, which indicates the absence of greasy residues.[15]

  • Drying:

    • Allow glassware to air dry or place it in a drying oven. Do not place volumetric glassware in an oven, as the heat can affect its calibration.[16]

Part 4: Emergency Spill Procedures

In the event of a small spill, prompt and safe cleanup is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and nitrile gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit).

  • Clean Up: Carefully sweep the absorbent material into a designated container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soapy water, followed by a clean water rinse.

  • Dispose of Waste: All cleanup materials (absorbent, gloves, cloths) must be collected, labeled as hazardous waste, and disposed of through the EHS office.

By adhering to this comprehensive guide, researchers can ensure that 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride is managed safely and responsibly from acquisition to its final disposal, upholding our commitment to safety, compliance, and environmental stewardship.

References

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Navigating the Unknown: A Practical Guide to Personal Protective Equipment for 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and development, researchers often encounter novel chemical entities with limited safety and toxicological data. 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, a research chemical, falls into this category. This guide provides a comprehensive framework for selecting and using personal protective equipment (PPE) when handling this compound. Grounded in the principles of chemical safety and risk mitigation for amine hydrochlorides, this document serves as an essential resource for ensuring laboratory personnel safety.

The Precautionary Principle: Addressing Data Gaps

A thorough search for a specific Safety Data Sheet (SDS) for 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride (CAS No. 2155855-34-6) did not yield comprehensive toxicological information. However, data from structurally similar amine hydrochlorides indicate potential hazards, including skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). One related compound is also listed as toxic if swallowed.[1][2] In the absence of specific data, a cautious approach is paramount. The recommendations outlined below are based on the potential hazards associated with this class of compounds and general best practices for handling research chemicals.

Core Personal Protective Equipment (PPE) Ensemble

A fundamental principle of laboratory safety is the consistent and correct use of PPE.[3][4] For handling 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride in a solid (powder) or solution form, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given the high risk of serious eye irritation posed by similar amine hydrochlorides, robust eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These are required for all procedures, including weighing, dissolution, and transfers, to protect against splashes and airborne particles.[3][4]

  • Face Shield: When there is a significant risk of splashing, such as when handling larger volumes or during vigorous reactions, a face shield must be worn in addition to chemical splash goggles.[3][5]

Skin and Body Protection: A Barrier Against Contact

To prevent skin irritation and potential absorption, comprehensive skin and body protection is essential.

  • Laboratory Coat: A properly fitting lab coat, fully buttoned, is the minimum requirement.[3][4] For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.

  • Gloves: Disposable nitrile gloves are the standard for incidental contact.[3][5] For prolonged handling or when immersion is possible, heavier-duty gloves or double-gloving should be considered. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory dress code in any laboratory setting to protect the legs and feet from spills.[3][4]

Respiratory Protection: Guarding Against Inhalation

Given that similar compounds can cause respiratory irritation, all handling of solid 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride that could generate dust must be conducted in a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary.[5]

  • Respirator: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5] All personnel requiring respirator use must be part of a respiratory protection program that includes medical evaluation and fit testing.

PPE Selection Matrix for Common Laboratory Tasks

The level of PPE required is dictated by the specific task and the associated risks. The following table provides a clear guide for PPE selection.

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing solid compound Chemical splash gogglesLab coat, nitrile glovesChemical fume hood (mandatory)
Preparing stock solutions Chemical splash goggles and face shieldLab coat, nitrile glovesChemical fume hood (mandatory)
Performing reactions Chemical splash goggles and face shieldLab coat, nitrile gloves (consider double-gloving)Chemical fume hood (mandatory)
Handling small-volume liquid transfers Chemical splash gogglesLab coat, nitrile glovesChemical fume hood (recommended)
Cleaning glassware Chemical splash gogglesLab coat, nitrile glovesWell-ventilated area

Procedural Guidance for Safe Handling and Disposal

Adherence to established protocols is as crucial as wearing the correct PPE. The following step-by-step guidance ensures a multi-layered approach to safety.

Operational Plan: A Step-by-Step Approach to Safe Handling
  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items.

  • Donning PPE: Put on all required PPE as outlined in the table above.

  • Handling:

    • For solids, use a spatula or scoop to transfer the compound, avoiding any actions that could create dust.

    • For liquids, use a pipette or syringe for transfers.

    • Always work with the sash of the fume hood at the lowest practical height.

  • Post-Handling: After completing the task, decontaminate any surfaces. Carefully remove PPE, avoiding self-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: For a small spill within a fume hood, absorb the material with an inert absorbent and place it in a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan: Environmental Responsibility

Amine-containing waste is considered hazardous.[6][7]

  • Segregation: All waste contaminated with 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride, including empty containers, used gloves, and absorbent materials, must be collected in a designated, labeled hazardous waste container.[6]

  • Disposal: The sealed hazardous waste container must be disposed of through a licensed hazardous waste disposal company.[6] Do not dispose of this chemical down the drain.[6]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.

PPE_Decision_Process cluster_assessment Hazard and Task Assessment cluster_ppe_selection PPE Selection cluster_action Action Start Start: Handling 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride AssessTask Assess the Task: - Weighing solid? - Preparing solution? - Performing reaction? Start->AssessTask AssessRisk Assess the Risk: - Dust generation? - Splash potential? - Volume handled? AssessTask->AssessRisk EyeProtection Eye/Face Protection: - Goggles (minimum) - Add Face Shield for splash risk AssessRisk->EyeProtection SkinProtection Skin/Body Protection: - Lab Coat - Nitrile Gloves - Consider double-gloving AssessRisk->SkinProtection RespiratoryProtection Respiratory Protection: - Work in Fume Hood (mandatory for solids) - Consider respirator for spills AssessRisk->RespiratoryProtection Proceed Proceed with Work using selected PPE EyeProtection->Proceed SkinProtection->Proceed RespiratoryProtection->Proceed

Caption: Decision workflow for PPE selection.

By integrating these safety protocols and PPE guidelines into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 1-(3,5-Dimethylphenyl)propan-1-amine hydrochloride and foster a culture of safety and scientific excellence.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.